4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDCMEOZULXJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602326 | |
| Record name | 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147005-92-3 | |
| Record name | 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147005-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth exploration of 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine, a highly functionalized and reactive heterocyclic intermediate. The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural resemblance to native purines and its presence in numerous therapeutic agents.[1][2] This document details a robust synthetic pathway, outlines the key physicochemical and spectroscopic properties of the title compound, and elucidates its chemical reactivity. The guide is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the strategic utilization of this versatile chemical building block.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
Fused pyrimidine systems are a privileged class of heterocycles in pharmaceutical development, with thienopyrimidines—the fusion of a thiophene and a pyrimidine ring—being particularly prominent.[1][2] Their structural analogy to purine bases like adenine and guanine allows them to interact effectively with a wide array of biological targets, including enzymes and receptors.[1][2] This has led to the development of thienopyrimidine-based drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[3][4][5]
This compound is not an end-product but a strategic intermediate. Its value lies in its two distinct electrophilic sites:
-
A 4-chloro substituent on the electron-deficient pyrimidine ring, primed for nucleophilic aromatic substitution (SₙAr).
-
A 2-(chloromethyl) group , which functions as a reactive benzylic-like halide, ideal for Sₙ2 reactions.
This dual reactivity enables sequential or orthogonal functionalization, making it an exceptionally powerful scaffold for constructing diverse molecular libraries aimed at discovering novel therapeutic agents. This guide will provide the necessary technical foundation for its synthesis and strategic application.
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is a multi-step process that begins with the construction of the core heterocyclic system, followed by targeted functionalization. The most common and efficient strategy involves the annulation of a pyrimidine ring onto a pre-functionalized thiophene precursor.[6][7]
Diagram: Overall Synthetic Workflow
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one
The foundational step is the construction of the fused ring system. This is efficiently achieved by the cyclization of an appropriate aminothiophene derivative.
-
Precursor: The synthesis begins with methyl 3-amino-4-methylthiophene-2-carboxylate . This starting material can be prepared via the well-established Gewald aminothiophene synthesis.[8]
-
Reaction: The aminothiophene is condensed with urea at high temperatures.
-
Causality: Urea serves as the source for the two nitrogen atoms and one carbonyl carbon required to form the pyrimidinone ring. The reaction proceeds via an initial acylation of the amino group by isocyanic acid (generated from the thermal decomposition of urea), followed by an intramolecular nucleophilic attack of the newly formed urea nitrogen onto the ester carbonyl, with subsequent elimination of methanol to yield the stable, fused heterocyclic system.
Step 2: Synthesis of 4-Chloro-2-methylthieno[3,2-d]pyrimidine
This step converts the C4-hydroxyl group (in its tautomeric keto form) into a highly reactive chloro group, transforming it into an excellent leaving group for subsequent nucleophilic substitution.
-
Reaction: The 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one intermediate is refluxed with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[9][10]
-
Causality: POCl₃ is the reagent of choice for this type of transformation (a Deoxy-chlorination). The lone pair on the carbonyl oxygen attacks the electrophilic phosphorus atom, initiating a sequence that ultimately replaces the C=O bond with a C-Cl bond, driven by the formation of the very stable P-O bond in the phosphate byproducts. This reaction is often catalyzed by a tertiary amine or DMF.
Step 3: Synthesis of this compound
The final step involves the selective chlorination of the methyl group at the C2 position.
-
Reaction: The 4-Chloro-2-methylthieno[3,2-d]pyrimidine is subjected to a free-radical chlorination using N-Chlorosuccinimide (NCS) as the chlorine source and Benzoyl Peroxide (BPO) or AIBN as a radical initiator. The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.
-
Causality: The C2-methyl group is adjacent to an aromatic system, making its C-H bonds "benzylic-like" and thus susceptible to homolytic cleavage by a radical initiator. BPO decomposes upon heating to form phenyl radicals, which abstract a hydrogen atom from the methyl group to create a stabilized thienopyrimidinyl-methyl radical. This radical then abstracts a chlorine atom from NCS to form the final product and a succinimidyl radical, which propagates the chain reaction. This method is preferred over using Cl₂ gas as it is more selective and easier to handle in a laboratory setting.
Detailed Experimental Protocol
The following protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
| Step | Reaction | Key Reagents & Solvents | Conditions | Work-up & Purification |
| 1 | Ring Formation | Methyl 3-amino-4-methylthiophene-2-carboxylate, Urea | 180-190 °C, 4-6 hours (neat) | Cool, triturate with hot ethanol, filter solid. |
| 2 | 4-Position Chlorination | 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one, POCl₃, cat. DMF | Reflux, 110-120 °C, 3-5 hours | Slowly pour onto crushed ice, neutralize with NaHCO₃, extract with EtOAc, dry, concentrate. |
| 3 | 2-Methyl Chlorination | 4-Chloro-2-methylthieno[3,2-d]pyrimidine, NCS, BPO, CCl₄ | Reflux, 80 °C, 8-12 hours | Cool, filter off succinimide, wash filtrate with Na₂S₂O₃ (aq) and brine, dry, concentrate. Purify by column chromatography (Silica gel, Hexane/EtOAc gradient). |
Physicochemical and Spectroscopic Properties
The properties of this compound are critical for its characterization and subsequent use.
| Property | Value |
| Molecular Formula | C₈H₄Cl₂N₂S |
| Molecular Weight | 235.09 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in chlorinated solvents (DCM, CHCl₃), EtOAc, THF; Insoluble in water. |
| ¹H NMR (predicted) | δ ~7.5-8.0 ppm (m, 2H, thiophene protons), δ ~4.8 ppm (s, 2H, -CH₂Cl) |
| ¹³C NMR (predicted) | Aromatic carbons (8), δ ~45 ppm (-CH₂Cl) |
| Mass Spec (EI) | M⁺ peak with characteristic (M, M+2, M+4) isotope pattern for two Cl atoms. |
Chemical Reactivity and Synthetic Utility
The synthetic power of the title compound stems from its two distinct electrophilic centers, which allows for selective and diverse functionalization.
Diagram: Reactivity Map
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An In-depth Technical Guide to 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary: 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine is a pivotal heterocyclic compound, distinguished by its thienopyrimidine core. This scaffold is a bioisostere of purine, making it a structure of significant interest in medicinal chemistry. The dual reactive sites—a chloro group at the 4-position and a chloromethyl group at the 2-position—render it a versatile building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics, particularly in oncology. Furthermore, it outlines the essential safety and handling procedures required for its laboratory use.
Chapter 1: Introduction to Thieno[3,2-d]pyrimidines
The thieno[3,2-d]pyrimidine scaffold is a prominent heterocyclic system in the field of drug discovery. Its structural similarity to endogenous purines allows molecules incorporating this core to interact with a wide range of biological targets, including kinases, which are crucial regulators of cell signaling pathways.[1][2] The dysregulation of these pathways is a hallmark of many diseases, most notably cancer. Consequently, thieno[3,2-d]pyrimidine derivatives have been extensively investigated as potential therapeutic agents, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2]
This compound serves as a key intermediate in the synthesis of these derivatives. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, while the chloromethyl group at the 2-position provides a handle for further functionalization. This dual reactivity allows for the systematic modification of the scaffold, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development programs.
Chapter 2: Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 147005-92-3[3]
-
Molecular Formula: C₇H₄Cl₂N₂S[3]
-
Molecular Weight: 219.09 g/mol [3]
Physical and Chemical Properties
| Property | Value | Source |
| Purity | >95% | [3] |
| Physical Form | Solid | |
| Storage Temperature | 0°C to 8°C under an inert atmosphere | [3][4] |
Chapter 3: Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a multi-step process starting from readily available thiophene derivatives. The general strategy involves the construction of the fused pyrimidine ring followed by chlorination.
Detailed, Step-by-Step Laboratory Synthesis Protocol
A common synthetic route begins with a 3-aminothiophene-2-carboxylate derivative, which undergoes cyclization to form the thieno[3,2-d]pyrimidine-2,4-diol. Subsequent chlorination yields the dichloro intermediate, which can be selectively functionalized.
Step 1: Cyclization to form Thieno[3,2-d]pyrimidine-2,4-diol
-
To a solution of methyl 3-aminothiophene-2-carboxylate in a suitable solvent (e.g., dioxane), add urea.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane) and dry under vacuum to yield the thieno[3,2-d]pyrimidine-2,4-diol.
Step 2: Chlorination to 2,4-Dichlorothieno[3,2-d]pyrimidine
-
Suspend the thieno[3,2-d]pyrimidine-2,4-diol in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for several hours, monitoring by TLC.[5]
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichlorothieno[3,2-d]pyrimidine.[5]
Step 3: Introduction of the Chloromethyl Group While a direct synthesis for the title compound is not detailed in the provided search results, a plausible subsequent step would involve a selective reaction at the 2-position, potentially through a multi-step sequence involving protection/deprotection and functional group interconversion. The synthesis of related 2-substituted thienopyrimidines often involves nucleophilic substitution on the 2,4-dichloro intermediate.[5]
Experimental Workflow
Caption: Synthetic workflow for this compound.
Chapter 4: Applications in Drug Development and Medicinal Chemistry
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies. Its derivatives have shown promise as inhibitors of various protein kinases, which are pivotal in cancer cell proliferation and survival.[6]
Role as a Versatile Building Block
This compound is an ideal starting material for creating libraries of compounds for high-throughput screening. The differential reactivity of the two chloro-substituted positions allows for sequential and site-selective introduction of various functionalities. For example, the 4-chloro position can be readily displaced by amines, alcohols, and thiols through nucleophilic aromatic substitution.[7] The 2-chloromethyl group can undergo substitution reactions with a different set of nucleophiles, leading to a wide range of derivatives.
Case Studies: Kinase Inhibitors
Derivatives of thieno[3,2-d]pyrimidine have been successfully developed as potent inhibitors of several kinases implicated in cancer, such as Phosphatidylinositol-3-kinases (PI3Ks) and Cyclin-dependent kinases (CDKs).[6][8][9] For instance, compounds bearing this scaffold have been shown to exhibit significant antiproliferative activity against various human cancer cell lines.[6][10] The general approach involves the synthesis of analogues where different substituents are introduced at the 2 and 4 positions to optimize binding affinity and selectivity for the target kinase.
Illustrative Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it an attractive target for drug development. Thieno[3,2-d]pyrimidine derivatives have been designed to inhibit key kinases within this pathway, such as PI3K.
Caption: Inhibition of the PI3K/Akt signaling pathway by a thienopyrimidine derivative.
Chapter 5: Safety, Handling, and Storage
Given its reactive nature, proper handling of this compound is crucial to ensure laboratory safety.
Hazard Identification
While a specific safety data sheet for the title compound was not found, related chlorinated heterocyclic compounds are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[11] They can cause skin and serious eye irritation, and may also cause respiratory irritation.[11][12]
Recommended Personal Protective Equipment (PPE) and Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12][13][14]
-
Personal Protective Equipment:
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust.[14] Wash hands thoroughly after handling.[12][15]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][13][14] Store under an inert gas (e.g., nitrogen or argon) at 0-8°C to prevent degradation.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[15]
Disposal Guidelines
Dispose of contents and container in accordance with local, regional, and national regulations. The material should be sent to an appropriate treatment and disposal facility.[11]
Chapter 6: Conclusion and Future Perspectives
This compound is a high-value intermediate in medicinal chemistry, providing a robust platform for the synthesis of novel therapeutic agents. Its utility is particularly evident in the development of kinase inhibitors for oncology. Future research will likely focus on the development of more efficient and greener synthetic routes to this compound and its analogues. Furthermore, the continued exploration of its reactivity will undoubtedly lead to the discovery of new derivatives with unique biological activities, expanding the therapeutic potential of the thienopyrimidine scaffold.
References
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Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. Available at: [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. Available at: [Link]
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Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. PubMed. Available at: [Link]
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SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Available at: [Link]
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Thieno[3,2-d]pyrimidine, 4-chloro-2-methyl-. Two Chongqing Chemdad Co., Ltd.. Available at: [Link]
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Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. Available at: [Link]
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Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. Available at: [Link]
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The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold for Drug Discovery Featuring 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine and its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to its structural similarity to purines, rendering it a "privileged" structure in drug design. This guide provides a comprehensive technical overview of 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine, a key intermediate, and its structural analogues and derivatives. We will delve into the synthetic pathways, explore the nuanced structure-activity relationships (SAR), and highlight the diverse therapeutic potential of this chemical family, with a particular focus on their applications as kinase inhibitors and anticancer agents. This document serves as a resource for researchers engaged in the design and development of novel therapeutics based on the versatile thieno[3,2-d]pyrimidine core.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The fusion of a thiophene ring to a pyrimidine core gives rise to the thieno[3,2-d]pyrimidine system, a heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. Its structural resemblance to the endogenous purine bases allows for interaction with a wide array of biological targets, making it a fertile ground for the development of novel therapeutic agents.[1] Thieno[3,2-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-infectious, anticonvulsant, and anti-diabetic properties.[2]
The versatility of this scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of specific substituents can profoundly influence the biological activity, selectivity, and pharmacokinetic profile of the resulting compounds. This guide will focus on a particularly reactive and synthetically useful intermediate, This compound , and explore the landscape of its derivatives.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a critical step in the development of a wide range of derivatives. While a direct, one-pot synthesis is not commonly reported, a logical and efficient pathway involves a two-step process starting from a suitable thieno[3,2-d]pyrimidin-4-one precursor.
Step 1: Synthesis of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
The initial step involves the construction of the thieno[3,2-d]pyrimidin-4-one ring system with the desired 2-(chloromethyl) substituent. This is typically achieved through the cyclization of an appropriately substituted 3-aminothiophene-2-carboxylate with a suitable cyclizing agent.
Experimental Protocol:
A plausible synthetic route, based on established chemical principles for the formation of similar heterocyclic systems, is as follows:
-
Starting Material: Methyl 3-aminothiophene-2-carboxylate.
-
Acylation: The starting material is first acylated with chloroacetyl chloride in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine (TEA) to yield the corresponding chloroacetamide intermediate.
-
Cyclization: The resulting intermediate is then subjected to cyclization to form the pyrimidinone ring. This can be achieved by heating in a suitable solvent, often with the addition of a catalyst or a dehydrating agent.
-
Work-up and Purification: The reaction mixture is cooled, and the product, 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one, is isolated through filtration or extraction. Purification is typically performed by recrystallization or column chromatography.
Diagram of the Synthetic Pathway (Part 1)
Caption: Synthesis of the pyrimidinone precursor.
Step 2: Chlorination to Yield this compound
The second and final step is the conversion of the hydroxyl group (in its tautomeric form) at the 4-position of the pyrimidinone to a chloro group. This is a crucial transformation that introduces a reactive handle for subsequent nucleophilic substitution reactions.
Experimental Protocol:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this type of transformation.
-
Reaction Conditions: 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is heated under reflux in an excess of phosphorus oxychloride. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can facilitate the reaction.[3]
-
Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Diagram of the Synthetic Pathway (Part 2)
Caption: Chlorination to the final core intermediate.
Structural Analogues and Derivatives: Exploring the Chemical Space
The presence of two reactive chloro-substituents in this compound makes it an exceptionally versatile building block for the synthesis of a diverse library of derivatives. The 4-chloro group is particularly susceptible to nucleophilic aromatic substitution, while the chloromethyl group at the 2-position allows for the introduction of various side chains.
Modifications at the 4-Position: A Gateway to Diverse Functionalities
The chlorine atom at the 4-position is a key site for diversification. Its replacement with various nucleophiles has been extensively explored to modulate the biological activity of the thieno[3,2-d]pyrimidine scaffold.
-
Amination: Reaction with a wide range of primary and secondary amines leads to the corresponding 4-amino derivatives. This has been a particularly fruitful strategy in the development of kinase inhibitors, where the amino group can form crucial hydrogen bonds with the hinge region of the kinase active site.
-
Alkoxylation and Thiolation: Treatment with alkoxides or thiolates results in the formation of 4-alkoxy and 4-thioether derivatives, respectively. These modifications can alter the solubility and electronic properties of the molecule.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: The 4-chloro position can also serve as a handle for Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl moieties.[1]
Structure-Activity Relationship (SAR) Insights:
-
Necessity of the 4-Substituent: Studies have shown that the nature of the substituent at the 4-position is critical for biological activity. For instance, in a series of halogenated thieno[3,2-d]pyrimidines, the presence of a chlorine atom at the C4-position was found to be necessary for antiproliferative activity.[4]
-
Kinase Inhibition: For many kinase inhibitors based on this scaffold, a substituted aniline at the 4-position is a common feature, enabling key interactions within the ATP-binding pocket of the target kinase.
Modifications at the 2-(chloromethyl) Position: Fine-Tuning Activity and Selectivity
The chloromethyl group at the 2-position provides another avenue for structural diversification. While less explored in the literature compared to the 4-position, it offers significant potential for modulating the properties of the molecule.
-
Ether and Thioether Linkages: The chlorine atom can be displaced by alcohols or thiols to introduce a variety of side chains via ether or thioether linkages. This allows for the exploration of different steric and electronic environments in this region of the molecule.
-
Amine Derivatives: Reaction with amines can lead to the formation of 2-(aminomethyl) derivatives, introducing a basic center that can participate in salt formation or additional hydrogen bonding interactions.
SAR Insights (Inferred and Potential):
While specific, systematic SAR studies on the 2-(chloromethyl) group are not abundant in the readily available literature, its role can be inferred. The chloromethyl group acts as a reactive electrophile, allowing for the covalent modification of biological targets or serving as a linker to introduce pharmacophoric groups. The length, flexibility, and chemical nature of the substituent introduced at this position would be expected to significantly impact target binding and overall biological activity. This represents a promising area for further investigation in the development of novel thieno[3,2-d]pyrimidine-based therapeutics.
Therapeutic Potential and Biological Activities
Derivatives of the thieno[3,2-d]pyrimidine scaffold have shown promise in a multitude of therapeutic areas, underscoring the importance of this heterocyclic system in drug discovery.
| Therapeutic Area | Biological Target/Activity | Key Structural Features | Reference |
| Oncology | Kinase Inhibition (e.g., PI3K, EGFR, FAK, FLT3) | 4-Anilino and other 4-amino substitutions | [5] |
| Antiproliferative Activity | Halogenation, particularly at the 4-position | [4] | |
| Infectious Diseases | Antiplasmodial Activity | 4-Substituted derivatives | [3] |
| Inflammatory Diseases | Atypical Protein Kinase C (aPKC) Inhibition | Modifications on the thieno[2,3-d]pyrimidine isomer | [1][2] |
Table 1: Therapeutic Applications of Thieno[3,2-d]pyrimidine Derivatives
Kinase Inhibition: A Prominent Application
A significant body of research has focused on the development of thieno[3,2-d]pyrimidine derivatives as kinase inhibitors. The structural similarity to the purine core of ATP allows these compounds to competitively bind to the ATP-binding site of various kinases.
Signaling Pathway Diagram: Kinase Inhibition
Caption: Inhibition of kinase signaling pathways.
Conclusion and Future Directions
The this compound core is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward, albeit multi-step, synthesis provides access to a key intermediate that can be readily diversified at two key positions. The extensive research into the biological activities of its derivatives, particularly as kinase inhibitors, highlights the therapeutic potential of this chemical class.
Future research in this area could focus on a more systematic exploration of the structure-activity relationships of substituents at the 2-(chloromethyl) position. The development of novel synthetic methodologies to access a wider range of derivatives, coupled with advanced computational modeling and biological screening, will undoubtedly lead to the discovery of new and improved therapeutic agents based on the remarkable thieno[3,2-d]pyrimidine scaffold.
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Unlocking the Therapeutic Potential of the Thieno[3,2-d]pyrimidine Scaffold: A Technical Guide to the Biological Activity of 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
Introduction: The Thieno[3,2-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is a perpetual endeavor. The thieno[3,2-d]pyrimidine nucleus has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility and propensity for potent biological activity.[1] Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes frequently dysregulated in diseases such as cancer.[1] This guide focuses on a specific, highly reactive intermediate, 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine , and explores its potential as a cornerstone for the synthesis of next-generation therapeutics. While direct biological activity data for this specific compound is limited in publicly available literature, its structural features—a chlorine atom at the 4-position and a reactive chloromethyl group at the 2-position—make it an exceptionally valuable precursor for creating diverse libraries of bioactive molecules. This document will delve into the synthesis, potential biological activities, and the underlying mechanistic rationale for derivatives of this scaffold, providing a comprehensive resource for its application in drug discovery.
The Strategic Importance of this compound in Synthesis
The design of this compound is a clear example of strategic synthetic planning. The chlorine atom at the C4-position is a critical feature, as structure-activity relationship (SAR) studies have consistently highlighted its necessity for the antiproliferative activity of halogenated thieno[3,2-d]pyrimidines.[1] This position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the compound's biological profile. Similarly, the chloromethyl group at the C2-position provides a reactive handle for further chemical modifications, enabling the exploration of a vast chemical space and the optimization of interactions with biological targets.
Synthetic Pathway: A Gateway to a Library of Derivatives
The synthesis of the this compound core typically begins with the construction of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, which is then subjected to chlorination. A representative synthetic approach is outlined below:
Caption: A generalized synthetic workflow for this compound.
Anticipated Biological Activities: A Landscape of Therapeutic Promise
Based on extensive research into the broader family of thieno[3,2-d]pyrimidine derivatives, we can confidently predict the primary therapeutic avenues for compounds synthesized from the this compound core. The overwhelming body of evidence points towards potent anticancer activity , driven by the inhibition of key cellular signaling pathways.
Kinase Inhibition: A Dominant Mechanism of Action
The thieno[3,2-d]pyrimidine scaffold is a well-established kinase inhibitor.[1] By modifying the 2- and 4-positions of the ring system, derivatives can be tailored to target specific kinases with high affinity and selectivity.
Potential Kinase Targets:
-
Janus Kinase 3 (JAK3): A promising target for B-cell lymphoma. Novel thieno[3,2-d]pyrimidines have been synthesized as potent covalent JAK3 inhibitors.[2]
-
Rho-associated coiled-coil containing protein kinases (ROCKs): Inhibition of ROCKs is a therapeutic strategy for various cancers. Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of ROCK inhibitors.[3]
-
c-Met Kinase: This kinase is implicated in tumor growth and metastasis. Thieno[2,3-d]pyrimidine scaffolds have been evaluated for c-Met inhibition.[4]
-
Atypical Protein Kinase C (aPKC): Targeting aPKC can control vascular permeability, offering potential in treating certain eye diseases.[5]
The following diagram illustrates the central role of kinase inhibition in the anticancer effects of thienopyrimidine derivatives.
Caption: Mechanism of action via protein kinase inhibition.
Induction of Apoptosis: A Hallmark of Efficacy
A crucial characteristic of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Halogenated thieno[3,2-d]pyrimidines have been shown to induce apoptosis in cancer cell lines.[1] This apoptotic induction is often a direct consequence of the inhibition of survival signaling pathways controlled by the aforementioned kinases.
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel derivatives synthesized from this compound, a series of well-established in vitro assays are recommended.
In Vitro Anticancer Activity Screening
A standard and reliable method for determining the cytotoxic effects of new compounds is the Sulforhodamine B (SRB) assay.[6]
Step-by-Step SRB Assay Protocol:
-
Cell Plating: Plate cancer cells (e.g., MCF-7, HCT-116, PC-3) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the treatment medium and fix the cells with a cold trichloroacetic acid (TCA) solution.
-
Staining: Wash the plates with water and stain the fixed cells with a 0.4% (w/v) SRB solution in 1% acetic acid.
-
Wash and Solubilization: Remove the unbound dye by washing with 1% acetic acid. Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration required to inhibit cell growth by 50%).
Apoptosis Assays
To confirm that the observed cytotoxicity is due to apoptosis, flow cytometry-based assays using Annexin V and propidium iodide (PI) staining are highly recommended.
Structure-Activity Relationship (SAR) Insights
The existing literature on thieno[3,2-d]pyrimidine derivatives provides valuable insights into the structural features that govern their biological activity.
| Position | Modification | Impact on Activity | Reference |
| C4 | Chlorine | Essential for antiproliferative activity.[1] | [1] |
| C4 | Arylamino substituents | Can enhance potency.[8] | [8] |
| C2 | Various amines | Introduction of different amine groups can modulate kinase selectivity and potency. | [1] |
| C6, C7 | Halogenation | Can lead to more selective activity against certain cancer cell lines.[8] | [8] |
Conclusion and Future Directions
This compound represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its strategic design allows for the facile generation of a diverse array of derivatives, enabling a thorough exploration of the chemical space around the privileged thieno[3,2-d]pyrimidine scaffold. The strong body of evidence supporting the role of this scaffold in kinase inhibition and apoptosis induction provides a solid foundation for future drug discovery efforts. Researchers and drug development professionals are encouraged to leverage the synthetic versatility of this intermediate to create and screen new chemical entities with the potential to address unmet medical needs. The continued exploration of the structure-activity relationships of these compounds will undoubtedly pave the way for the identification of potent and selective drug candidates.
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The Thieno[3,2-d]pyrimidine Core: A Bioisosteric Scaffold for Next-Generation Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the quest for novel scaffolds that can effectively mimic endogenous ligands while offering improved physicochemical and pharmacological properties is perpetual. The thieno[3,2-d]pyrimidine core has emerged as a privileged heterocyclic system, acting as a highly effective purine isostere. Its structural and electronic resemblance to adenine has positioned it as a cornerstone in the design of a multitude of targeted therapies, most notably in the realm of protein kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of the synthesis, chemical biology, and therapeutic applications of the 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine scaffold, a versatile intermediate for the development of potent and selective kinase inhibitors.
The Thieno[3,2-d]pyrimidine Scaffold: A Superior Purine Isostere
The rationale behind the use of the thieno[3,2-d]pyrimidine system as a purine bioisostere is rooted in its remarkable structural and electronic mimicry of the natural purine ring system.[1] This bioisosteric relationship is fundamental to its success in competitive ATP-binding site inhibition of kinases.
Structural and Electronic Similarities
The fusion of a thiophene and a pyrimidine ring creates a bicyclic heteroaromatic system that closely resembles the purine core. Key to this mimicry is the spatial arrangement of nitrogen atoms, which act as hydrogen bond acceptors, and the overall planar geometry of the ring system, allowing for effective π-stacking interactions within the ATP-binding pocket of kinases. The sulfur atom in the thiophene ring, while larger than the nitrogen it replaces in the imidazole portion of purine, maintains the planarity and aromaticity of the system. Furthermore, the electronic distribution within the thieno[3,2-d]pyrimidine ring system approximates that of purine, enabling similar electrostatic interactions with the kinase active site.
Diagram 1: Bioisosteric Relationship between Purine and Thieno[3,2-d]pyrimidine
Caption: Isosteric relationship between adenine and the thieno[3,2-d]pyrimidine core.
Synthesis of the this compound Core
The synthesis of the title compound is a multi-step process that begins with the versatile Gewald reaction to construct the initial thiophene ring, followed by cyclization to form the thienopyrimidinone, and subsequent chlorination to yield the reactive intermediate.
Step 1: Gewald Synthesis of 2-Aminothiophene
The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[3][4][5][6][7] This reaction provides a straightforward entry to the requisite substituted thiophene precursor.
Diagram 2: Generalized Gewald Reaction Workflow
Caption: Key stages of the Gewald reaction for 2-aminothiophene synthesis.
Step 2: Synthesis of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
The 2-aminothiophene derivative from the Gewald reaction is then cyclized to form the thieno[3,2-d]pyrimidin-4(3H)-one. For the introduction of the 2-(chloromethyl) substituent, a cyclization reaction with chloroacetonitrile can be employed, followed by hydrolysis.
Experimental Protocol:
-
Reaction Setup: To a solution of the appropriate 2-aminothiophene-3-carboxylate in a suitable solvent (e.g., ethanol), add chloroacetonitrile and a base (e.g., sodium ethoxide).
-
Reaction Conditions: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. Acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one.[8][9][10]
Step 3: Chlorination to this compound
The final step is the conversion of the thienopyrimidinone to the highly reactive 4-chloro derivative. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[11][12]
Experimental Protocol:
-
Reaction Setup: Suspend 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography to afford this compound.[11][12]
Applications in Kinase Inhibitor Drug Discovery
The 4-chloro and 2-chloromethyl groups on the thieno[3,2-d]pyrimidine scaffold serve as versatile synthetic handles for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of potential kinase inhibitors. The 4-chloro position is particularly amenable to nucleophilic aromatic substitution (SNAr) with a wide range of amines, anilines, and alcohols, allowing for the installation of moieties that can interact with the hinge region of the kinase ATP-binding site. The 2-chloromethyl group can be further functionalized to introduce additional binding elements or to modulate solubility and other pharmacokinetic parameters.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have been conducted on thieno[3,2-d]pyrimidine-based kinase inhibitors. The nature of the substituent at the 4-position is critical for potency and selectivity. Typically, anilines or other aromatic amines that can form hydrogen bonds with the kinase hinge region are favored. The substitution pattern on these aromatic rings can be fine-tuned to achieve selectivity for specific kinases. The 2-position offers another avenue for optimization, where modifications can influence interactions with the solvent-exposed region of the ATP-binding pocket.
| Kinase Target | Derivative Class | Representative IC₅₀ (nM) | Reference |
| JAK3 | Acrylamide derivatives | 1.8 | [13] |
| VEGFR-2 | Phenyl-substituted derivatives | 230 | [14] |
| mTOR | 9-methyl-purine and thieno[3,2-d]pyrimidine derivatives | (nanomolar to low micromolar) | [15] |
| CDK7 | Optimized thieno[3,2-d]pyrimidine core | (potent inhibitory activity) | [16] |
Case Study: Thieno[3,2-d]pyrimidines as JAK3 Inhibitors
A notable example of the successful application of the thieno[3,2-d]pyrimidine scaffold is in the development of Janus Kinase 3 (JAK3) inhibitors for the treatment of B-cell lymphoma.[13] In a study by Ma et al., a series of thieno[3,2-d]pyrimidines bearing an acrylamide pharmacophore were synthesized. The most potent compounds exhibited IC₅₀ values in the low nanomolar range against JAK3.[13] The thieno[3,2-d]pyrimidine core served as an effective purine mimic, anchoring the inhibitor in the ATP-binding site, while the acrylamide group formed a covalent bond with a nearby cysteine residue, leading to potent and irreversible inhibition.
Diagram 3: General Synthetic Strategy for Thieno[3,2-d]pyrimidine-based Kinase Inhibitors
Caption: A generalized synthetic pathway from the core scaffold to diverse kinase inhibitors.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of bioisosteric replacement in modern drug discovery. Its purine-mimicking properties, coupled with its synthetic tractability, make it an invaluable tool for medicinal chemists. The continued exploration of the chemical space around this privileged core is expected to yield novel kinase inhibitors with enhanced potency, selectivity, and improved drug-like properties. As our understanding of the kinome and the molecular drivers of disease deepens, the rational design of next-generation therapeutics based on the thieno[3,2-d]pyrimidine scaffold will undoubtedly play a pivotal role in advancing precision medicine.
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A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine. As a pivotal intermediate in the synthesis of novel therapeutic agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document synthesizes predicted spectral data with established methodologies to offer a robust framework for the identification and characterization of this molecule. The protocols and interpretations presented herein are grounded in fundamental principles and comparative analysis with structurally related analogues, ensuring a scientifically rigorous resource for researchers in medicinal chemistry and drug development.
Introduction: The Significance of this compound
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds with applications ranging from oncology to infectious diseases. The title compound, this compound, is a highly functionalized derivative poised for diverse chemical modifications. The presence of two distinct electrophilic sites—the C4 chloro substituent and the chloromethyl group at C2—renders it a versatile building block for the synthesis of extensive compound libraries.
Accurate and unambiguous characterization of this intermediate is the bedrock of any synthetic campaign. Spectroscopic techniques provide a detailed portrait of the molecule's structure, connectivity, and electronic environment. This guide offers an in-depth analysis of the expected NMR, IR, and MS data for this compound, thereby facilitating its confident identification and use in complex synthetic pathways.
Molecular Structure and Predicted Spectroscopic Data
The structural framework of this compound is presented below. The predicted spectroscopic data is derived from a systematic analysis of structurally related thieno[3,2-d]pyrimidine analogues and foundational principles of spectroscopic theory.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
2.1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | d, J ≈ 5.5 Hz | 1H | H-7 | The thiophene protons of the thieno[3,2-d]pyrimidine core typically resonate between 7.0 and 8.5 ppm. H-7 is expected to be downfield due to the anisotropic effect of the pyrimidine ring and coupling to H-6. |
| ~7.65 | d, J ≈ 5.5 Hz | 1H | H-6 | H-6 is expected to be upfield relative to H-7 and will appear as a doublet due to coupling with H-7. |
| ~4.85 | s | 2H | -CH ₂Cl | The methylene protons adjacent to a chlorine atom and an aromatic ring are expected in this region. The singlet multiplicity indicates no coupling to adjacent protons. |
2.1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | C-2 | The carbon at the 2-position of the pyrimidine ring, bonded to a nitrogen and the chloromethyl group, is expected to be significantly downfield. |
| ~158.0 | C-4 | The carbon bearing the chlorine atom is expected to be highly deshielded. |
| ~154.0 | C-7a | A quaternary carbon at the fusion of the two rings. |
| ~135.0 | C-6 | A protonated aromatic carbon of the thiophene ring. |
| ~125.0 | C-7 | The second protonated aromatic carbon of the thiophene ring. |
| ~122.0 | C-5a | The second quaternary carbon at the ring fusion. |
| ~45.0 | -C H₂Cl | The carbon of the chloromethyl group, shifted downfield by the adjacent chlorine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~1610-1550 | Strong | C=N and C=C stretching (pyrimidine and thiophene rings) |
| ~1450-1350 | Medium | Ring stretching vibrations |
| ~850-750 | Strong | C-H out-of-plane bending (aromatic) |
| ~750-700 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted MS Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 220/222/224 | High | [M]⁺ (Molecular ion peak with characteristic isotopic pattern for two chlorine atoms) |
| 185/187 | Medium | [M - Cl]⁺ |
| 171/173 | Medium | [M - CH₂Cl]⁺ |
| 144 | Low | [M - Cl - N₂]⁺ |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H spectrum.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
IR Data Acquisition
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of a Fourier-transform infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption bands.
-
MS Data Acquisition
Caption: Schematic of the mass spectrometry process.
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Utilize electron ionization (EI) at a standard energy of 70 eV.
-
-
Mass Analysis:
-
Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Propose structures for the major fragment ions.
-
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The predicted data, derived from sound scientific principles and comparative analysis, offers a reliable reference for the identification and quality control of this important synthetic intermediate. The detailed experimental protocols provide a standardized approach to data acquisition, ensuring reproducibility and accuracy. As a Senior Application Scientist, I trust this guide will prove to be an invaluable resource in your research and development endeavors, accelerating the journey from molecular design to innovative therapeutic solutions.
References
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PubChem. 2,4-Dichlorothieno[3,2-d]pyrimidine. National Center for Biotechnology Information. [Link]
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Tantawy, A. S., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
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Patel, R. V., et al. (2015). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidines. Research & Reviews: Journal of Chemistry. [Link]
Unraveling the Enigma: A Technical Guide to Predicting the Mechanism of Action of 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Mechanism of Action in Drug Discovery
In the intricate world of drug discovery, the identification of a biologically active small molecule is merely the first step in a long and arduous journey. Understanding how a compound exerts its effects at a molecular level—its mechanism of action (MoA)—is paramount for its progression as a therapeutic candidate. This guide provides an in-depth, technical framework for elucidating the MoA of a novel compound, "4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine." While specific biological data for this exact molecule is not extensively published, its thieno[3,2-d]pyrimidine core is a well-recognized scaffold in medicinal chemistry, known to exhibit a wide array of biological activities, including antiproliferative, antifungal, and kinase inhibitory effects.[1][2][3] This guide will, therefore, leverage the known chemical space of thieno[3,2-d]pyrimidine derivatives to outline a robust, multi-pronged strategy for MoA prediction and validation, blending computational and experimental approaches.
The thieno[3,2-d]pyrimidine scaffold is structurally analogous to purines, making it a prime candidate for interacting with a variety of biological targets, particularly ATP-binding sites within enzymes like kinases.[1] Indeed, various derivatives have been explored as inhibitors of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs), which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4][5] The presence of reactive chloro- and chloromethyl- substituents on the core structure of our topic compound suggests the potential for covalent interactions with target proteins, a mechanism that can lead to potent and durable pharmacological effects.
This guide will navigate the logical progression from broad, high-throughput computational predictions to focused, hypothesis-driven experimental validation. We will delve into the "why" behind each methodological choice, ensuring a self-validating and scientifically rigorous approach to unraveling the molecular secrets of this compound.
Part 1: In Silico Target Prediction - Charting the Molecular Landscape
The initial phase of MoA elucidation involves a comprehensive computational analysis to generate a landscape of potential protein targets. This in silico approach is a cost-effective and rapid method to prioritize experimental efforts.[6]
Ligand-Based and Structure-Based Virtual Screening
Given the structural novelty of our compound, a dual approach of ligand-based and structure-based virtual screening is warranted.
-
Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[7] We will utilize databases such as ChEMBL and PubChem to identify known bioactive molecules that are structurally analogous to this compound. By building pharmacophore models based on these analogs, we can screen for proteins that are known to bind to compounds with similar chemical features.[7]
-
Structure-Based Approaches (Molecular Docking): Where 3D structures of potential targets are available, molecular docking can predict the binding orientation and affinity of our compound within the protein's active site.[8] Given the prevalence of kinase inhibition among thieno[3,2-d]pyrimidine derivatives, a focused docking screen against a panel of known protein kinases would be a logical starting point.[4][5] The reactive chloromethyl group suggests the potential for covalent docking simulations to identify nucleophilic residues in proximity to the binding site.
Network-Based Inference and Machine Learning
Modern computational pharmacology employs sophisticated network-based and machine learning algorithms to predict drug-target interactions on a systems level.[9][10]
-
Network-Based Inference: Tools like bSDTNBI (balanced substructure-drug-target network-based inference) can predict novel drug-target interactions by integrating information on chemical substructures, known drug-target interactions, and drug-drug similarity.[9][10] This approach can uncover non-obvious targets beyond those identified through simple structural similarity.
The output of this in silico phase will be a prioritized list of putative protein targets for this compound. This list will form the basis for our experimental validation strategy.
Part 2: Experimental Validation - From Prediction to Biological Reality
Computational predictions, while powerful, must be substantiated by empirical evidence.[13] The following experimental workflows are designed to systematically validate the predicted targets and elucidate the compound's MoA in a cellular context.
Initial Target Engagement: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm direct binding of a compound to its target protein within intact cells.[14][15][16] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[14][17]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if antiproliferative activity is suspected) and treat with varying concentrations of this compound or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the putative target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates direct target engagement.
A successful CETSA experiment provides compelling evidence that the compound directly interacts with the predicted target in a physiological setting.
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA).
Profiling Kinase Inhibition: A Focused Approach
Given the prevalence of kinase inhibition within the thieno[3,2-d]pyrimidine chemical class, a comprehensive kinase profiling screen is a high-priority next step.[18][19][20] This will not only validate predicted kinase targets but also assess the compound's selectivity across the human kinome.
-
Assay Platform Selection: Choose a suitable kinase assay platform. Common methods include radiometric assays (e.g., using ³³P-ATP), fluorescence-based assays, or mass spectrometry-based approaches.[18]
-
Kinase Panel: Screen this compound against a broad panel of recombinant human protein kinases at a fixed concentration (e.g., 1 or 10 µM).
-
IC₅₀ Determination: For any kinases that show significant inhibition in the primary screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).
-
Selectivity Analysis: Analyze the IC₅₀ data to determine the compound's selectivity profile. A highly selective inhibitor will potently inhibit a small number of kinases, while a non-selective inhibitor will show activity against a broader range of kinases.
The results of the kinome profiling will provide a detailed map of the compound's kinase inhibitory activity and will be crucial for understanding both its on-target efficacy and potential off-target liabilities.
| Predicted Kinase Target | IC₅₀ (nM) | Selectivity Score (S-score) |
| Kinase A | 50 | 0.01 |
| Kinase B | 250 | 0.1 |
| Kinase C | >10,000 | N/A |
| Kinase D | 800 | 0.3 |
Table 1: Example Data from a Kinome Profiling Screen. The IC₅₀ values indicate the potency of the compound against each kinase, while the selectivity score provides a quantitative measure of its specificity.
Diagram: Kinase Profiling Workflow
Caption: Workflow for identifying and characterizing kinase inhibitors.
Global Cellular Response: Gene Expression Profiling
To understand the broader cellular pathways affected by this compound, gene expression profiling is an invaluable tool.[21][22][23][24] By measuring changes in mRNA levels across the entire transcriptome, we can infer which signaling pathways are modulated by the compound.
-
Cell Treatment and RNA Extraction: Treat a relevant cell line with the compound at a concentration around its IC₅₀ (if known) for various time points. Isolate high-quality total RNA.
-
Library Preparation and Sequencing: Prepare RNA sequencing (RNA-Seq) libraries and perform high-throughput sequencing.
-
Data Analysis:
-
Differential Gene Expression: Identify genes that are significantly up- or down-regulated in response to compound treatment.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to identify signaling pathways that are enriched among the differentially expressed genes.
-
Connectivity Mapping: Compare the gene expression signature of our compound to a reference database of signatures from compounds with known MoAs (e.g., the Connectivity Map).[25] This can reveal unexpected similarities to other drugs and provide novel MoA hypotheses.
-
The results of the gene expression analysis will provide a systems-level view of the compound's cellular effects and can help to confirm the functional consequences of target engagement.
Part 3: Data Integration and Hypothesis Refinement
The true power of this multi-faceted approach lies in the integration of data from all three pillars: in silico prediction, direct target engagement, and global cellular response.
-
Convergence of Evidence: A strong MoA hypothesis is supported by converging evidence from multiple, orthogonal methods. For example, if a kinase is predicted in silico, validated as a direct binding partner by CETSA, shows potent inhibition in a kinome screen, and its downstream signaling pathway is modulated in the gene expression data, this provides a very high degree of confidence in the MoA.
-
Discrepancies and New Hypotheses: Discrepancies between the different datasets can also be highly informative. For instance, if the gene expression signature does not align with the known function of the primary target, it may suggest the involvement of off-target effects or a more complex MoA than initially anticipated.
This integrated dataset allows for the formulation of a refined and well-supported MoA hypothesis for this compound.
Conclusion: A Roadmap to Mechanistic Understanding
The journey to elucidate the mechanism of action of a novel compound like this compound is a complex but essential undertaking in modern drug discovery. The strategy outlined in this guide, which seamlessly integrates computational prediction with rigorous experimental validation, provides a robust and efficient roadmap for this process. By systematically applying these techniques, researchers can move beyond simple phenotypic observations to a deep molecular understanding of a compound's biological activity. This knowledge is not only crucial for the continued development of the compound as a potential therapeutic but also contributes to the broader understanding of chemical biology and disease pathology. The thieno[3,2-d]pyrimidine scaffold holds significant therapeutic promise, and a thorough elucidation of the MoA of its derivatives will be key to unlocking their full potential.
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Broad Institute. (2004). Gene expression as a drug discovery tool. Broad Institute. Available from: [Link]
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Al-Warhi, T., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(19), 6825. Available from: [Link]
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WJBPHS. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(02), 057–066. Available from: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
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Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available from: [Link]
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Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. Available from: [Link]
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Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available from: [Link]
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Jeyasingh, S. M. D., & Josephine, S. L. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Bioscience Biotechnology Research Asia, 21(1), 11-24. Available from: [Link]
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Thumar, N. J., & Parsons, T. B. (2010). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(22), 6664-6667. Available from: [Link]
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Jo, E., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(9), 13576-13603. Available from: [Link]
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Guillon, R., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4259. Available from: [Link]
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In Silico Modeling of 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine Derivatives: A Technical Guide for Rational Drug Design
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its isosteric resemblance to purines and its broad therapeutic potential, particularly in oncology.[1][2][3] This technical guide provides an in-depth, experience-driven framework for the in silico modeling of derivatives based on the versatile starting material, 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine . We will move beyond rote protocol recitation to explain the strategic rationale behind each computational step, empowering researchers and drug development professionals to design potent and selective therapeutic agents. This document outlines a validated workflow, from target identification and virtual library design to advanced molecular dynamics and predictive ADMET profiling, ensuring a robust and scientifically rigorous computational evaluation.
Foundational Strategy: The Thieno[3,2-d]pyrimidine Core and its Therapeutic Landscape
The thieno[3,2-d]pyrimidine core is a cornerstone of numerous kinase inhibitor programs, with derivatives showing potent activity against targets like Cyclin-Dependent Kinase 7 (CDK7), Fibroblast Growth Factor Receptor 4 (FGFR4), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5][6] Its fused bicyclic structure provides a rigid framework for presenting substituents into the active sites of these enzymes.
The choice of This compound as a starting scaffold is strategically significant. The two chlorine atoms serve as reactive handles for nucleophilic substitution, allowing for the systematic and diverse elaboration of the core structure. The C4-chloro position is particularly crucial for activity in many analogs, while the C2-chloromethyl group offers a flexible linker to explore deeper pockets within a target's binding site.[3][7] Our in silico strategy must therefore be centered on leveraging this synthetic tractability to rationally design derivatives with optimized target engagement and drug-like properties.
The Computational Drug Design Workflow: A Self-Validating Cascade
A successful in silico campaign is not a linear path but an iterative cycle of prediction, analysis, and refinement. The workflow described herein is designed as a self-validating cascade, where the output of each stage informs and validates the next.
Caption: Iterative workflow for in silico drug design of novel thienopyrimidine derivatives.
Experimental Protocols: A Step-by-Step Technical Guide
Target Selection and Preparation
Causality: The choice of target dictates the entire modeling strategy. Based on existing literature, VEGFR-2 is a well-validated target for thienopyrimidine derivatives, implicated in tumor angiogenesis.[6][8] We will proceed with VEGFR-2 as our primary target.
Protocol:
-
Obtain Crystal Structure: Download the co-crystal structure of VEGFR-2 in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5D41.[9]
-
Protein Preparation:
-
Load the PDB file into a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro, Discovery Studio).
-
Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.
-
Add polar hydrogens and assign correct bond orders.
-
Repair any missing side chains or loops if necessary.
-
Assign partial charges using a standard force field (e.g., AMBER, CHARMM). The output should be a prepared protein file (e.g., in .pdbqt format for AutoDock).[10]
-
-
Active Site Definition:
-
Identify the binding pocket based on the position of the original co-crystallized ligand.
-
Define a grid box that encompasses the entire active site, typically with a 10-15 Å buffer around the ligand's coordinates. This defines the search space for the docking algorithm.
-
Virtual Library Generation and Ligand Preparation
Causality: Our starting scaffold has two reactive sites. A virtual library should be designed to explore chemical diversity at these positions based on synthetically feasible reactions. We will focus on nucleophilic substitution at C4 with various anilines and amines, and at C2 with thiols or phenols, common strategies for this scaffold.[11]
Protocol:
-
Scaffold Drawing: Draw the this compound core structure in a 2D chemical sketcher (e.g., ChemDraw).
-
R-Group Enumeration:
-
Define the C4 position as R1 and the C2-methyl position as R2.
-
Create a library of synthetically accessible R1 groups (e.g., substituted anilines, aliphatic amines) and R2 groups (e.g., substituted thiophenols, phenols).
-
Use a library enumeration tool to combine the scaffold with the R-group libraries, generating a virtual library of several hundred to a few thousand derivatives.
-
-
Ligand Preparation:
-
Convert the 2D structures to 3D.
-
Generate low-energy conformers for each ligand.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define rotatable bonds. The final output will be a library of prepared ligand files (e.g., in .pdbqt format).[10]
-
Molecular Docking and Pose Analysis
Causality: Molecular docking provides a rapid assessment of the binding potential of each derivative in the virtual library, predicting its preferred orientation (pose) and estimating its binding affinity. This serves as the primary filter to triage the library.
Protocol:
-
Docking Execution:
-
Use a validated docking program like AutoDock Vina.[9]
-
Input the prepared protein receptor, the ligand library, and the grid box coordinates.
-
Execute the docking run. The algorithm will systematically sample conformations of each ligand within the active site.
-
-
Scoring and Ranking:
-
The software will output a binding affinity score (e.g., in kcal/mol) for the best pose of each ligand.
-
Rank the entire library based on these scores, from lowest (strongest predicted affinity) to highest.
-
-
Pose Analysis (Critical Step):
-
Visually inspect the binding poses of the top-scoring 50-100 compounds. This step is crucial and requires scientific judgment.
-
Validate Key Interactions: Verify that the derivatives form plausible hydrogen bonds, hydrophobic interactions, and other key interactions with active site residues known to be important for inhibition (e.g., the hinge region in kinases).
-
Discard Poor Poses: Eliminate compounds that, despite a good score, have strained conformations, unsatisfied hydrogen bond donors/acceptors, or clash with the protein. A good score without logical interactions is a red flag.
-
Caption: Workflow for molecular docking and hit selection.
ADMET Prediction
Causality: A potent compound is useless if it has poor pharmacokinetic properties or is toxic. Early-stage in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction helps to deprioritize compounds that are likely to fail later in development.[12][13][14]
Protocol:
-
Select Tools: Utilize well-established web-based platforms such as SwissADME and pkCSM.[14]
-
Input Structures: Submit the SMILES or SDF files of the top-ranked, plausible binders from the docking analysis.
-
Analyze Key Parameters: Evaluate the predicted properties against established thresholds for oral bioavailability and drug-likeness.
Table 1: Key ADMET Parameters and Favorable Ranges
| Parameter | Favorable Range | Rationale |
| Molecular Weight | < 500 g/mol | Lipinski's Rule of Five; affects absorption and distribution. |
| LogP | < 5 | Lipinski's Rule of Five; measures lipophilicity. |
| H-Bond Donors | < 5 | Lipinski's Rule of Five; affects membrane permeability. |
| H-Bond Acceptors | < 10 | Lipinski's Rule of Five; affects membrane permeability. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts membrane permeability and oral bioavailability. |
| Aqueous Solubility (LogS) | > -4 | Crucial for absorption and formulation. |
| CYP Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions. |
| AMES Toxicity | Negative | Predicts mutagenicity. |
| hERG Inhibition | Negative | Predicts risk of cardiotoxicity. |
Self-Validation: Cross-reference predictions from at least two different servers to increase confidence. Compounds that pass both docking/pose analysis and ADMET filtering are prioritized for more computationally intensive simulations.
Molecular Dynamics (MD) Simulation
Causality: Docking provides a static snapshot of binding. MD simulations model the protein-ligand complex over time (typically nanoseconds), providing crucial insights into the stability of the binding pose and the dynamics of key interactions.[6]
Protocol:
-
System Setup:
-
Select the top 5-10 candidate complexes from the previous steps.
-
Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Execution:
-
Use an MD engine like GROMACS or AMBER.
-
Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration: Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure while restraining the protein and ligand.
-
Production Run: Run the simulation for 100-200 nanoseconds without restraints.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates a stable binding pose.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation. A stable interaction is one that is maintained for a high percentage of the simulation time.
-
Data Synthesis and Lead Candidate Selection
The final step involves integrating all computational data to select the most promising candidates for synthesis and biological evaluation. A lead candidate should exhibit a combination of:
-
High predicted binding affinity (Docking Score).
-
A stable and logical binding pose (Pose Analysis & MD Simulation).
-
Persistence of key interactions over time (MD Simulation).
-
A favorable predicted ADMET profile (SwissADME, pkCSM).
Table 2: Example Decision Matrix for Lead Candidate Selection
| Compound ID | Docking Score (kcal/mol) | Key H-Bonds (MD Stability) | RMSD (Ligand, Å) | Predicted LogS | AMES Toxicity | Overall Rank |
| THIO-001 | -9.5 | 95% | 1.2 ± 0.3 | -3.5 | Negative | 2 |
| THIO-002 | -10.2 | 98% | 1.1 ± 0.2 | -3.1 | Negative | 1 (Lead) |
| THIO-003 | -10.5 | 25% (Unstable) | 4.5 ± 1.1 | -4.2 | Negative | 5 (Deprioritized) |
| THIO-004 | -8.9 | 92% | 1.5 ± 0.4 | -5.8 | Negative | 4 (Solubility Concern) |
| THIO-005 | -9.8 | 96% | 1.3 ± 0.3 | -3.3 | Positive | 3 (Toxicity Concern) |
Conclusion
This guide has outlined a rigorous, multi-faceted in silico workflow for the rational design of novel therapeutics derived from this compound. By integrating high-throughput screening with detailed biophysical simulations and predictive toxicology, this approach maximizes the probability of identifying potent, selective, and drug-like candidates while minimizing resource expenditure in the early stages of drug discovery. The emphasis on causality and self-validation at each step ensures that the selected lead candidates are not merely artifacts of a computational algorithm but are grounded in sound scientific and medicinal chemistry principles.
References
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- ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022).
- Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. (2017). Molecules.
- Screening of ADMET properties of Heterocyclic Compounds for anti-renal cancer activity. (n.d.).
- Design and synthesis of thieno[3,2-d]pyrimidine deriva-tives containing a piperazine unit as anticancer agents. (n.d.). Semantic Scholar.
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- Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (2024). European Journal of Medicinal Chemistry.
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- New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. (n.d.). MDPI.
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Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][4][5][15]triazolo[1,5-a]pyrimidine Derivatives. (2024). National Institutes of Health (NIH).
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.).
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (n.d.).
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- Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors. (2025). Future Medicinal Chemistry.
- Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer. (2025).
- 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022).
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Methodological & Application
Synthesis of "4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine" from 2-amino-3-cyanothiophene
An In-Depth Guide to the Synthesis of 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine: A Key Intermediate for Drug Discovery
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine framework represents a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Structurally, it acts as a bioisostere of purines, allowing it to interact with a wide range of biological targets. This has led to the discovery of thienopyrimidine derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and anti-infective properties.[2][3][4]
The target molecule of this guide, This compound , is a particularly valuable synthetic intermediate. It possesses two reactive sites amenable to further chemical modification: the C4-chloro and the C2-chloromethyl groups. The chlorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution, while the chloromethyl group allows for the introduction of various side chains. This dual reactivity makes it a powerful building block for constructing libraries of complex molecules in the search for new therapeutic agents.[5][6]
This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the readily accessible 2-amino-3-cyanothiophene. We will delve into the mechanistic rationale behind each transformation, offer step-by-step experimental procedures, and provide expert insights to ensure reproducibility and success.
Synthetic Strategy and Mechanistic Rationale
The overall synthesis is a two-step process that first builds the core heterocyclic ring system and then installs the reactive chlorine atom at the 4-position.
Caption: Overall synthetic workflow for this compound.
Context: The Starting Material
The precursor, 2-amino-3-cyanothiophene, is most commonly prepared via the Gewald aminothiophene synthesis . This robust and versatile multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) in the presence of elemental sulfur and a base.[7][8] The Gewald reaction is a cornerstone of thiophene chemistry, providing straightforward access to a wide variety of polysubstituted 2-aminothiophenes.[9][10][11]
Step 1: Acylation and Cyclization to 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
This initial step constructs the fused pyrimidine ring. It proceeds through two key mechanistic events: N-acylation followed by an intramolecular cyclization.
-
N-Acylation: The reaction is initiated by the nucleophilic attack of the 2-amino group of the thiophene onto the electrophilic carbonyl carbon of chloroacetyl chloride.[12][13] This forms the N-acylated intermediate, 2-(chloroacetamido)-3-cyanothiophene. This reaction is typically performed in an inert solvent like dioxane.
-
Intramolecular Cyclization: Upon heating, the newly formed amide undergoes a Thorpe-Ziegler type cyclization. The nitrogen atom of the amide attacks the carbon of the adjacent nitrile group. This is followed by tautomerization to yield the thermodynamically stable 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one. This cyclization strategy is a common and effective method for constructing fused pyrimidine systems from ortho-amino-nitrile precursors.[14][15]
Step 2: Chlorination to this compound
The second step converts the C4-oxo group of the thienopyrimidinone intermediate into the desired C4-chloro functionality.
-
Mechanism of Chlorination: The thienopyrimidinone exists predominantly in its lactam tautomeric form. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[16] The reaction mechanism involves the initial activation of the lactam carbonyl oxygen by POCl₃, making it a better leaving group. A chloride ion then attacks the carbonyl carbon, leading to the elimination of a dichlorophosphate species and formation of the 4-chloro product.[17][18]
-
Reaction Conditions: This chlorination is typically carried out by heating the substrate in neat (excess) POCl₃, which serves as both the reagent and the solvent.[19] In some cases, additives like phosphorus pentachloride (PCl₅) or an organic base such as N,N-dimethylaniline can be used to accelerate the reaction, especially for less reactive substrates.[5][17][20] The use of a sealed reactor can also be beneficial for achieving the necessary temperatures and containing the corrosive reagents.[16] A careful aqueous work-up is critical to quench the highly reactive excess POCl₃ safely.
Detailed Experimental Protocols
Safety Precaution: These procedures involve corrosive and hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
| Reagents & Materials | Specifications |
| 2-Amino-3-cyanothiophene | >97% purity |
| Chloroacetyl chloride | >98% purity |
| 1,4-Dioxane | Anhydrous, >99% |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Ethyl Acetate (EtOAc) | Reagent grade |
| Hexanes | Reagent grade |
| Deionized Water | |
| Equipment | |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-cyanothiophene (1.0 eq).
-
Add anhydrous 1,4-dioxane (approx. 10 mL per gram of starting material).
-
Stir the mixture at room temperature to achieve dissolution or a fine suspension.
-
Slowly add chloroacetyl chloride (1.1 eq) to the stirred mixture. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 100-101°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of cold deionized water with stirring. A precipitate should form.
-
Filter the solid precipitate and wash thoroughly with deionized water.
-
Dry the crude solid under vacuum.
-
For further purification, the solid can be recrystallized from a suitable solvent system such as ethanol or an ethyl acetate/hexanes mixture to yield the pure product.
Protocol 2: Synthesis of this compound
| Reagents & Materials | Specifications |
| 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | Product from Protocol 1 |
| Phosphorus oxychloride (POCl₃) | >99% purity |
| N,N-Dimethylaniline (optional catalyst) | >99% purity |
| Dichloromethane (DCM) | Reagent grade |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine | Saturated NaCl solution |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous |
| Equipment | |
| Round-bottom flask | |
| Reflux condenser with drying tube | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator |
Procedure:
-
Caution: POCl₃ is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood.
-
Place 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq, serving as reagent and solvent).
-
(Optional) Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC (if feasible, quenching a small aliquot carefully before spotting) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Prepare a large beaker containing crushed ice and water in an ice bath.
-
Very slowly and carefully , pour the cooled reaction mixture dropwise onto the crushed ice with vigorous stirring. This is a highly exothermic quench that will release HCl gas.
-
Once the quench is complete, carefully neutralize the acidic aqueous mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.
Summary of Reaction Parameters
| Step | Reactants | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | 2-Amino-3-cyanothiophene | Chloroacetyl chloride | 1,4-Dioxane | Reflux | 4-6 h | 75-85% |
| 2 | 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | POCl₃ | Neat POCl₃ | Reflux | 3-5 h | 60-75% |
References
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Navigating Nucleophilic Substitution at the C4-Position of 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the thieno[3,2-d]pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of clinically relevant molecules.[1][2] This guide provides an in-depth exploration of nucleophilic substitution reactions specifically at the C4-position of the versatile building block, 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights gleaned from extensive experience to empower your synthetic endeavors.
The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that is considered a bioisostere of adenine, a fundamental component of DNA and RNA. This structural similarity has made it a fertile ground for the discovery of potent and selective inhibitors of various biological targets, including kinases, phosphoinositide 3-kinases (PI3K), and sirtuins.[3] The ability to functionalize this core at specific positions is paramount to modulating its pharmacological properties.
Understanding the Reactivity Landscape: C4 vs. C2-Chloromethyl
The starting material, this compound, presents two electrophilic sites susceptible to nucleophilic attack: the chlorine atom at the C4-position of the pyrimidine ring and the chlorine atom in the chloromethyl group at the C2-position.
A critical aspect for synthetic chemists is to control the regioselectivity of the nucleophilic attack. In the case of 2,4-dichloropyrimidines, it is well-established that the C4-position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2-position.[4][5][6] This preference is attributed to the greater electron deficiency at the C4-carbon, making it more susceptible to nucleophilic attack. While our starting material possesses a C2-chloromethyl group instead of a C2-chloro group, the underlying principles of electronic activation of the pyrimidine ring still favor initial attack at the C4-position. The SNAr reaction at the aromatic C4-position is typically faster than the SN2 reaction at the C2-chloromethyl group under standard conditions.
However, it is crucial to recognize that the reaction conditions, including the nature of the nucleophile, solvent, temperature, and presence of a base, can influence this selectivity. For instance, highly reactive, "soft" nucleophiles might show some propensity for reacting at the C2-chloromethyl position. Therefore, careful optimization of reaction conditions is essential to achieve the desired C4-substituted product.
Visualizing the Reaction Pathway
Caption: General reaction pathway for nucleophilic substitution.
Application Notes and Protocols
The following sections provide detailed protocols for the nucleophilic substitution at the C4-position of this compound with various classes of nucleophiles.
Amination Reactions (N-Nucleophiles)
The introduction of amino groups at the C4-position is a common strategy in the development of kinase inhibitors and other therapeutic agents. A wide range of primary and secondary amines can be utilized in this transformation.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or a polar protic solvent like ethanol is typically used to facilitate the dissolution of the reactants and to promote the SNAr reaction.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is often heated to increase the reaction rate. The optimal temperature will depend on the nucleophilicity of the amine.
Experimental Protocol: Synthesis of 4-Amino-2-(chloromethyl)thieno[3,2-d]pyrimidine Derivatives
Caption: Workflow for C4-amination reaction.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol) is added the desired primary or secondary amine (1.1 eq).
-
A base, such as triethylamine (2.0 eq), is then added to the reaction mixture.
-
The reaction mixture is heated to a temperature between 60-100 °C and stirred for 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-2-(chloromethyl)thieno[3,2-d]pyrimidine derivative.
| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Ethanol | 80 | 4 | 85 |
| Piperidine | DMF | 90 | 3 | 92 |
| Aniline | Ethanol | 100 | 12 | 75 |
Note: The yields are representative and may vary depending on the specific amine and reaction conditions.
O-Alkylation and O-Arylation Reactions (O-Nucleophiles)
The introduction of alkoxy or aryloxy groups at the C4-position can be achieved through reaction with the corresponding alcohols or phenols. These reactions typically require a strong base to deprotonate the hydroxyl group, forming a more potent nucleophile.
Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is necessary to generate the alkoxide or phenoxide in situ.
-
Solvent: Anhydrous polar aprotic solvents such as DMF or tetrahydrofuran (THF) are preferred to prevent quenching of the strong base.
-
Temperature: The reaction temperature is often elevated to facilitate the substitution.
Experimental Protocol: Synthesis of 4-Alkoxy/Aryloxy-2-(chloromethyl)thieno[3,2-d]pyrimidine Derivatives
Step-by-Step Methodology:
-
To a suspension of a strong base, such as sodium hydride (1.2 eq, 60% dispersion in mineral oil), in anhydrous DMF (5 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), is added the desired alcohol or phenol (1.1 eq) dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the corresponding alkoxide or phenoxide.
-
A solution of this compound (1.0 eq) in anhydrous DMF (5 mL/mmol) is then added dropwise to the reaction mixture.
-
The reaction is heated to 80-120 °C and stirred for 4-24 hours, with monitoring by TLC or LC-MS.
-
After completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 60 | 6 | 78 |
| Phenol | K2CO3 | DMF | 120 | 12 | 65 |
| Benzyl alcohol | NaH | DMF | 80 | 8 | 82 |
S-Alkylation and S-Arylation Reactions (S-Nucleophiles)
Thiols are excellent nucleophiles and readily displace the C4-chloro substituent. These reactions are often carried out under basic conditions to generate the more nucleophilic thiolate anion.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate or sodium carbonate is usually sufficient to deprotonate the thiol.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are suitable for this transformation.
-
Temperature: These reactions often proceed smoothly at room temperature or with gentle heating.
Experimental Protocol: Synthesis of 4-(Alkylthio/Arylthio)-2-(chloromethyl)thieno[3,2-d]pyrimidine Derivatives
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) and the desired thiol (1.1 eq) in a solvent such as DMF (10 mL/mmol) is added a base like potassium carbonate (1.5 eq).
-
The reaction mixture is stirred at room temperature for 1-6 hours. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K2CO3 | DMF | 25 | 2 | 95 |
| Ethanethiol | Na2CO3 | Acetonitrile | 40 | 3 | 90 |
| Benzyl mercaptan | K2CO3 | DMF | 25 | 1.5 | 98 |
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The progress of each reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (in the case of substitution with less polar nucleophiles) on the TLC plate provide a clear indication of the reaction's progress. Furthermore, the expected mass of the product can be confirmed by LC-MS analysis of the reaction mixture, providing an early validation of the desired transformation. Final product characterization by 1H NMR, 13C NMR, and high-resolution mass spectrometry will provide definitive structural confirmation.
Conclusion
The nucleophilic substitution at the C4-position of this compound is a robust and versatile transformation for the synthesis of a diverse array of functionalized thieno[3,2-d]pyrimidine derivatives. By understanding the underlying principles of reactivity and carefully selecting the reaction conditions, researchers can achieve high yields of the desired C4-substituted products. The protocols provided in this guide serve as a valuable starting point for the exploration of this important class of molecules in the pursuit of novel therapeutics.
References
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Thieno[3,2-d]pyrimidine Derivatives: A Comprehensive Review of Their Synthesis and Medicinal Applications. European Journal of Medicinal Chemistry, 2021 , 225, 113781. [Link]
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Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 2014 , 57(11), 4677-4690. [Link]
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Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds on KRAS and BRAF mutated colorectal cancer cell lines. Bioorganic & Medicinal Chemistry, 2012 , 20(21), 6337-6346. [Link]
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(PDF) Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. ResearchGate, 2016 . [Link]
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2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 2022 , 27(19), 6296. [Link]
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 2016 , 21(11), 1474. [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 2018 , 20(15), 4559-4562. [Link]
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 2022 , 27(13), 4242. [Link]
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A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Request PDF on ResearchGate. [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1967 , 1172-1178. [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
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One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 2024 , 14, 4669-4673. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Discovery
The thieno[3,2-d]pyrimidine core is a bioisostere of purine, a fundamental component of the human metabolome, making it a privileged scaffold in medicinal chemistry.[1] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of a wide range of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.[3] The thieno[3,2-d]pyrimidine framework has been successfully incorporated into numerous potent and selective kinase inhibitors targeting key signaling pathways involved in cell growth, proliferation, and survival.[4]
This guide provides detailed application notes and protocols for the utilization of a highly versatile, yet underexplored, starting material: 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine . The presence of two distinct reactive chlorine atoms on this scaffold offers a unique opportunity for the strategic and sequential introduction of various pharmacophoric features, enabling the generation of diverse libraries of potential kinase inhibitors.
Understanding the Reactivity of this compound
The synthetic utility of this compound lies in the differential reactivity of its two chlorine substituents. This allows for a controlled, stepwise functionalization of the thienopyrimidine core.
-
The C4-Chloro Group: The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the adjacent nitrogen atoms activates the C4 position for attack by nucleophiles. Generally, the C4 position on a 2,4-dichloropyrimidine system is more reactive towards nucleophilic attack than the C2 position.[5]
-
The C2-Chloromethyl Group: The chlorine atom on the methyl group at the 2-position is analogous to a benzylic halide. It is highly reactive towards bimolecular nucleophilic substitution (SN2) . The electron-withdrawing character of the pyrimidine ring enhances the electrophilicity of the methylene carbon, facilitating displacement of the chloride by a wide range of nucleophiles.[2]
This differential reactivity allows for a selective, two-step synthesis. The more reactive C4-chloro group can be substituted first under milder conditions, followed by the substitution of the C2-chloromethyl group, which may require slightly more forcing conditions or different nucleophiles.
Synthetic Workflow for Kinase Inhibitor Synthesis
The general strategy for synthesizing a library of kinase inhibitors from this compound involves a two-step sequential nucleophilic substitution.
Caption: General workflow for the synthesis of kinase inhibitors.
Application Note 1: Selective Synthesis of C4-Substituted-2-(chloromethyl)thieno[3,2-d]pyrimidines
This protocol details the selective nucleophilic aromatic substitution at the C4 position of the starting material. The reaction conditions are optimized to favor substitution at the more reactive C4-chloro group while leaving the C2-chloromethyl group intact.
Protocol 1: Synthesis of 4-(Arylamino)-2-(chloromethyl)thieno[3,2-d]pyrimidine
-
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous isopropanol or DMF
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.
-
-
Procedure:
-
To a solution of this compound in anhydrous isopropanol, add the substituted aniline and DIPEA.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux (approximately 82°C for isopropanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Table 1: Representative Nucleophiles for C4-Substitution
| Nucleophile | Product Type | Typical Conditions |
| Primary/Secondary Amines | 4-Amino-thieno[3,2-d]pyrimidines | Base (e.g., DIPEA, K₂CO₃), Solvent (e.g., Isopropanol, DMF), rt to 80°C |
| Phenols | 4-Phenoxy-thieno[3,2-d]pyrimidines | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetonitrile), 60-130°C[4] |
| Thiols | 4-Thioether-thieno[3,2-d]pyrimidines | Base (e.g., K₂CO₃), Solvent (e.g., DMF), rt[4] |
Application Note 2: Synthesis of C2,C4-Disubstituted-thieno[3,2-d]pyrimidines
This protocol describes the second step of the synthesis: the nucleophilic substitution of the chlorine atom on the C2-chloromethyl group of the C4-substituted intermediate.
Protocol 2: Synthesis of 2-((Alkyl/Aryl)aminomethyl)-4-(arylamino)thieno[3,2-d]pyrimidine
-
Materials:
-
4-(Arylamino)-2-(chloromethyl)thieno[3,2-d]pyrimidine (from Protocol 1) (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous acetonitrile or DMF
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.
-
-
Procedure:
-
To a solution of the C4-substituted intermediate in anhydrous acetonitrile, add the desired amine and potassium carbonate.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Table 2: Representative Nucleophiles for C2-Chloromethyl Substitution
| Nucleophile | Product Type | Typical Conditions |
| Primary/Secondary Amines | 2-(Aminomethyl)-thieno[3,2-d]pyrimidines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, DMF), rt to reflux[2] |
| Thiols | 2-((Alkyl/Arylthio)methyl)-thieno[3,2-d]pyrimidines | Base (e.g., NaOEt, K₂CO₃), Solvent (e.g., Ethanol, DMF), rt to 60°C[2] |
| Alcohols/Phenols | 2-((Alkoxy/Phenoxy)methyl)-thieno[3,2-d]pyrimidines | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF), rt to 80°C |
Targeted Kinase Signaling Pathways
Thieno[3,2-d]pyrimidine-based inhibitors have been shown to target a variety of kinase signaling pathways implicated in cancer. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.
Caption: Simplified EGFR signaling pathway targeted by thienopyrimidine inhibitors.
Data Summary of Representative Kinase Inhibitors
The following table provides examples of kinase inhibitors with a thieno[3,2-d]pyrimidine core and their reported biological activities. While not all are synthesized from the exact starting material of this guide, they represent the types of potent molecules that can be accessed through this scaffold.
Table 3: Examples of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors
| Compound Structure (Analogous) | Target Kinase | IC₅₀ (nM) | Reference |
| 4-(Phenylamino)thieno[3,2-d]pyrimidine derivative | EGFRL858R/T790M | 13 | [4] |
| 4-Aminothieno[3,2-d]pyrimidine derivative | c-Met, VEGFR-2 | 25 (c-Met), 48 (VEGFR-2) | [2] |
| 4-(Morpholino)thieno[3,2-d]pyrimidine derivative | PI3Kα | - | [6] |
References
-
Li, J., Gu, W., Bi, X., Li, H., Liao, C., Liu, C., Huang, W., & Qian, H. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(24), 6674-6679. [Link]
-
Ghith, A., Ismail, N. S. M., Youssef, K., & Abouzid, K. A. M. (2017). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Archiv der Pharmazie, 350(11). [Link]
-
Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]
-
Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., El Ella, D. A. A., & Abouzid, K. A. M. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197968. [Link]
-
NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]
-
Ma, X., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry, 95, 103542. [Link]
-
Liu, P., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1036-1040. [Link]
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Application Notes and Protocols for Amine Coupling with 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the experimental protocol for the coupling of amines with 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine, a crucial scaffold in medicinal chemistry and drug development. The thieno[3,2-d]pyrimidine core is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2][3] This document provides a deep dive into the reactivity of the substrate, step-by-step protocols for selective amine coupling, and insights into reaction optimization. It is intended for researchers, scientists, and drug development professionals seeking to synthesize novel thieno[3,2-d]pyrimidine derivatives.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine heterocyclic system is a purine isostere of significant interest in pharmaceutical research. Its rigid, planar structure and ability to form key hydrogen bond interactions make it an ideal scaffold for targeting a wide range of biological targets.[1][2] Notably, derivatives of this core have shown potent inhibitory activity against enzymes such as phosphoinositide 3-kinase (PI3K), leading to the development of clinical candidates for cancer therapy.[4][5] The ability to functionalize the thieno[3,2-d]pyrimidine core at various positions is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds.[1][3]
The starting material, this compound, offers two distinct electrophilic sites for nucleophilic attack, allowing for the sequential or selective introduction of different amine functionalities. This dual reactivity makes it a versatile building block for creating diverse chemical libraries.
Understanding the Reactivity of this compound
The key to successfully synthesizing desired amine derivatives from this compound lies in understanding the differential reactivity of its two chloro substituents.
-
The C4-Chloride: The chlorine atom at the C4 position of the pyrimidine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms activates this position for attack by nucleophiles. This reaction typically requires heat and often a base to facilitate the removal of HCl.[6][7][8]
-
The 2-(chloromethyl) Group: The chlorine on the methyl group at the C2 position is a benzylic-like halide. It is highly reactive towards Nucleophilic Substitution (SN2) . This type of reaction is generally faster and can often proceed at lower temperatures compared to SNAr reactions on the heterocyclic ring.[9]
This difference in reactivity allows for selective functionalization. Generally, the chloromethyl group is more reactive and will react with amines under milder conditions (e.g., lower temperatures, weaker bases). The C4-chloro group typically requires more forcing conditions (e.g., higher temperatures) to undergo substitution.
Reaction Mechanism Overview
The overall reaction pathway involves the nucleophilic attack of an amine on either the chloromethyl carbon (SN2) or the C4 carbon of the pyrimidine ring (SNAr).
Caption: General reaction pathways for amine coupling.
Experimental Protocol: Selective Amination at the C4 Position
This protocol focuses on the more common SNAr reaction at the C4 position, which is often the desired transformation for building on the core scaffold. To achieve selectivity for the C4 position over the more reactive chloromethyl group, it is crucial to control the reaction conditions. Often, a primary amine will first react at the C4 position under elevated temperatures.
Materials and Equipment
Reagents:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, benzylamine) (1.1 - 1.5 equivalents)
-
Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), Potassium Carbonate (K₂CO₃)) (2-3 equivalents)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), 1,4-Dioxane, Ethanol)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF, approx. 0.2 M concentration). To this solution, add the amine (1.1 eq) followed by the base (e.g., DIPEA, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) to remove the DMF and excess base. Wash the organic layer with brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the pure 4-amino-2-(chloromethyl)thieno[3,2-d]pyrimidine derivative.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Optimization and Considerations
The success of the coupling reaction depends on several factors that can be optimized for each specific amine.
| Parameter | Recommendation | Rationale |
| Solvent | Polar aprotic (DMF, DMSO) | Solubilizes reagents and facilitates SNAr by stabilizing the charged intermediate.[10] |
| Base | Non-nucleophilic organic base (DIPEA, TEA) or inorganic base (K₂CO₃) | Scavenges the HCl byproduct without competing with the amine nucleophile.[8] |
| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier for SNAr. Lower temperatures may favor SN2 at the chloromethyl position. |
| Amine Equivalents | 1.1 - 1.5 eq | A slight excess of the amine ensures complete consumption of the limiting starting material. |
| Reaction Time | 4 - 24 hours | Varies depending on the nucleophilicity of the amine and the reaction temperature. |
Safety and Handling
-
This compound and its chloro-heterocyclic analogues should be handled with care. They are potentially toxic and irritating.[11][12]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[13]
-
Refer to the Safety Data Sheet (SDS) for the specific reagents being used for detailed safety information.[12][13]
Conclusion
The coupling of amines with this compound is a robust and versatile method for the synthesis of novel derivatives with significant potential in drug discovery. By carefully controlling reaction conditions, researchers can achieve selective functionalization at either the C4 or the C2-(chloromethyl) position, enabling extensive SAR exploration. The protocol outlined in this document provides a solid foundation for these synthetic endeavors.
References
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Islam, F., & Quadery, T. M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets, 22(17), 1944–1963. [Link]
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Snégaroff, K., Lassagne, F., Ghenia, B.-A., & Mongin, F. (2009). Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. Tetrahedron, 65(46), 9495-9504. [Link]
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Islam, F., & Quadery, T. M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Bentham Science Publishers. [Link]
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Luo, Y., et al. (2018). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 61(17), 7639–7659. [Link]
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Pédeboscq, S., et al. (2012). Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds on KRAS and BRAF mutated colorectal cancer cell lines. European Journal of Medicinal Chemistry, 55, 226-236. [Link]
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Al-Zaydi, K. M., & Al-Issa, S. A. (2018). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. National Institutes of Health. [Link]
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Buchy, E., & Desmaële, D. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. ChemistrySelect, 9(19). [Link]
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Maltais, F., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(10), 12096-12117. [Link]
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Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4252. [Link]
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Hurst, D. T., & Sull, S. H. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 147-150. [Link]
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Zhang, Y., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Atlantis Press. [Link]
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Billard, T., & Langlois, B. R. (2016). Trichloromethylthiolation of N-Heterocycles: Practical and Completely Regioselective. Angewandte Chemie International Edition, 55(13), 4342-4346. [Link]
-
Trujillo-Lagunas, M. L., et al. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis, 51(10), 2115-2124. [Link]
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Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
-
Al-Ostath, A., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 276, 116649. [Link]
-
Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6667. [Link]
-
Polo, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
Smith, J. D., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
PubChem. (n.d.). 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
-
Isherwood, R. J., & Williams, J. M. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(9), 1648–1652. [Link]
-
Khutorianskyi, V. V., et al. (2019). Vicarious Nucleophilic Chloromethylation of Nitroaromatics. Organic Letters, 21(13), 5049–5052. [Link]
-
Li, Y., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252(2), 022091. [Link]
-
Ahamed, M. B., & Ali, M. A. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. [Link]
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Application Notes and Protocols for the Synthesis of Antiplasmodial Agents from 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
Introduction: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold in Antiplasmodial Drug Discovery
Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. This escalating resistance necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Notably, derivatives of this heterocyclic system have shown potent antiplasmodial activity, targeting both the erythrocytic and hepatic stages of the parasite's lifecycle.[1][2]
The strategic functionalization of the thieno[3,2-d]pyrimidine core is paramount to modulating its biological activity. The title compound, 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine , is a highly versatile synthetic intermediate, possessing two distinct electrophilic sites. The chloro substituent at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the chloromethyl group at the 2-position is primed for nucleophilic aliphatic substitution (SN2). This differential reactivity allows for a modular and divergent synthetic approach, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. These studies are crucial in the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.[3][4]
This guide provides a comprehensive overview of the synthesis and application of this compound in the development of novel antiplasmodial agents. It is intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery.
Synthetic Strategy and Workflow
The overarching synthetic strategy involves a two-stage process:
-
Synthesis of the Key Intermediate: Preparation of this compound.
-
Derivatization and Library Generation: Selective nucleophilic substitution at the 4-position to generate a library of potential antiplasmodial compounds.
The following diagram illustrates the general workflow:
Caption: General workflow for the synthesis and evaluation of antiplasmodial agents.
PART 1: Synthesis of this compound
The synthesis of the title compound is achieved in two key steps from a readily available 2-amino-3-carboxamidothiophene precursor.
Protocol 1.1: Synthesis of 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of a 2-aminothiophene derivative with chloroacetyl chloride to form the thienopyrimidinone core.
Rationale: The reaction proceeds via an initial acylation of the amino group of the thiophene derivative with chloroacetyl chloride, followed by an intramolecular cyclization to form the pyrimidinone ring. The choice of a suitable base is critical to neutralize the HCl generated during the reaction and to facilitate the cyclization.
Materials:
-
2-Amino-3-carboxamidothiophene derivative
-
Chloroacetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the 2-amino-3-carboxamidothiophene derivative (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the solution.
-
Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Protocol 1.2: Chlorination to this compound
This protocol details the conversion of the thienopyrimidinone to the corresponding 4-chloro derivative using phosphorus oxychloride (POCl₃).
Rationale: The chlorination of the 4-oxo group of the pyrimidinone is a standard transformation to introduce a leaving group for subsequent nucleophilic substitution reactions. POCl₃ is a common and effective reagent for this purpose. The addition of a tertiary amine base like N,N-dimethylaniline can catalyze the reaction.[1]
Materials:
-
2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as catalyst)
-
Acetonitrile (CH₃CN, anhydrous)
-
Ice water
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, suspend 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous acetonitrile.
-
If using a catalyst, add N,N-dimethylaniline (0.1-0.2 eq).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) dropwise.
-
After the addition, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker of ice water with vigorous stirring. A precipitate should form.
-
Stir the aqueous mixture for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Dry the product under vacuum to yield this compound. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
PART 2: Synthesis of 4-Substituted Antiplasmodial Agents
The 4-chloro position of the synthesized intermediate is now activated for nucleophilic aromatic substitution. The following protocols provide representative examples for the introduction of amine, ether, and thioether linkages, which have been shown to be important for antiplasmodial activity.
Protocol 2.1: Synthesis of 4-Amino-Substituted Thieno[3,2-d]pyrimidines
Rationale: The introduction of various amino groups at the 4-position allows for the exploration of hydrogen bonding interactions and the introduction of basic centers, which can be crucial for antiplasmodial activity. The reaction is typically carried out in a protic solvent with a base to neutralize the HCl byproduct.[1]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1-1.5 eq)
-
Ethanol or isopropanol
-
A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Standard reflux apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the desired amine (1.1 eq) and triethylamine (1.5 eq).
-
Heat the mixture to reflux and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-2-(chloromethyl)thieno[3,2-d]pyrimidine derivative.
Protocol 2.2: Synthesis of 4-Oxy-Substituted Thieno[3,2-d]pyrimidines
Rationale: Aryl or alkyl ether linkages can modulate the lipophilicity and conformational flexibility of the molecule. The reaction is typically performed with a corresponding alcohol or phenol in the presence of a base to generate the nucleophilic alkoxide or phenoxide.[1]
Materials:
-
This compound
-
Desired alcohol or phenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
Procedure (using NaH):
-
In a flame-dried flask under a nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of the desired alcohol or phenol (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to 0 °C and quench carefully with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Protocol 2.3: Synthesis of 4-Thio-Substituted Thieno[3,2-d]pyrimidines
Rationale: Thioether derivatives are also of interest for their potential biological activity. The synthesis is analogous to the ether synthesis, using a thiol as the nucleophile.
Materials:
-
This compound
-
Desired thiol or thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF)
Procedure (using K₂CO₃):
-
To a solution of the desired thiol or thiophenol (1.1 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion as monitored by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Data Presentation: Structure-Activity Relationship Insights
The following table summarizes hypothetical antiplasmodial activity data for a series of 4-substituted-2-(chloromethyl)thieno[3,2-d]pyrimidine derivatives against the chloroquine-resistant Dd2 strain of P. falciparum.
| Compound ID | R Group at C4 | IC₅₀ (nM) vs. P. falciparum Dd2 | Cytotoxicity (CC₅₀, HepG2 cells, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Ref-Cmpd | -Cl | >10,000 | >50 | - |
| ANT-001 | -NH-cyclopropyl | 150 | >50 | >333 |
| ANT-002 | -NH-(4-fluorobenzyl) | 85 | 45 | 529 |
| ANT-003 | -O-(4-chlorophenyl) | 320 | >50 | >156 |
| ANT-004 | -S-(4-methoxyphenyl) | 210 | 38 | 181 |
| ANT-005 | -N(CH₃)₂ | 850 | >50 | >58 |
Note on the 2-(chloromethyl) group: The protocols above focus on the derivatization of the 4-position. The 2-(chloromethyl) group can be further functionalized, for example, by reaction with amines to introduce additional diversity. This would typically require harsher conditions or a different synthetic strategy to achieve selective reaction at the 4-position first.
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformations described in this guide.
Caption: Synthetic route to antiplasmodial thieno[3,2-d]pyrimidines.
Conclusion and Future Directions
The use of this compound as a key intermediate provides a robust and versatile platform for the synthesis of novel antiplasmodial agents. The protocols outlined in this guide are based on established and reliable chemical transformations, allowing for the systematic exploration of the chemical space around the thieno[3,2-d]pyrimidine scaffold. Future work should focus on the further derivatization of the 2-(chloromethyl) group to explore its impact on antiplasmodial activity and the development of dual-functionalized analogues. A thorough investigation of the pharmacokinetic and toxicological properties of the most potent compounds will be essential for their advancement as potential clinical candidates in the fight against malaria.
References
-
Mustière, R., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
-
World Health Organization. (2021). World Malaria Report 2021. [Link]
-
Mustière, R., et al. (2022). Synthesis of antiplasmodial 2-aminothieno[3,2-d]pyrimidin-4(3H)-one analogues using the scaffold hopping strategy. MalariaWorld Journal. [Link]
-
Snégaroff, K., et al. (2009). Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. Tetrahedron, 65(46), 9567-9575. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Molecules, 27(23), 8504. [Link]
Sources
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- 2. [PDF] 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. malariaworld.org [malariaworld.org]
Cell-based assays for evaluating derivatives of "4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine"
An In-Depth Guide to the Cellular Evaluation of Novel 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine Derivatives
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its close resemblance to purines and serving as a cornerstone for the development of potent kinase inhibitors and other targeted anticancer agents.[1][2] Derivatives have shown promise in targeting critical cancer pathways, including the PI3K/AKT/mTOR axis and receptor tyrosine kinases like EGFR and VEGFR-2.[3][4][5] The starting molecule, this compound, features two reactive chlorine atoms, making it a versatile precursor for creating diverse chemical libraries. This guide provides a comprehensive suite of robust, cell-based assays designed to systematically evaluate the biological activity of novel derivatives, guiding researchers from initial cytotoxicity screening to detailed mechanism of action studies. The protocols herein are presented with an emphasis on scientific causality, ensuring that each step is understood in the context of a self-validating experimental system.
A Tiered Strategy for Compound Evaluation
A logical, tiered approach is essential for the efficient evaluation of a new chemical series. This strategy prioritizes resources by first identifying active compounds and then progressively dedicating more complex assays to understand their mechanisms.
Caption: A tiered workflow for evaluating novel thienopyrimidine derivatives.
Tier 1: Primary Screening - Cell Viability and Cytotoxicity
The foundational step is to determine whether the synthesized derivatives possess cytotoxic or cytostatic activity against cancer cells. Colorimetric assays that measure metabolic activity are a reliable and high-throughput proxy for cell viability.[6]
Scientific Rationale: XTT vs. MTT Assay
Both the MTT and XTT assays rely on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells. However, the XTT assay is often preferred for modern screening applications. The formazan product of MTT is an insoluble purple crystal requiring a separate solubilization step with an organic solvent like DMSO.[7] This extra step increases hands-on time and can introduce variability.[7] In contrast, the XTT reagent is reduced to a water-soluble orange formazan, eliminating the solubilization step and allowing for a more streamlined protocol.[8][7]
Caption: Comparison of XTT and MTT assay principles.
Protocol 2.1: XTT Cell Viability Assay
Principle: This protocol quantifies the number of viable cells by measuring the reduction of the tetrazolium salt XTT into a colored formazan product by metabolically active cells. The intensity of the orange color is directly proportional to the number of living cells.[8]
Materials:
-
Selected cancer cell lines (e.g., HCT116 colorectal, A2780 ovarian, HeLa cervical)[1][9]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Thienopyrimidine derivatives dissolved in sterile DMSO
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Controls: Include wells with "cells + medium only" (negative control) and "cells + medium with DMSO" (vehicle control). A known cytotoxic drug (e.g., Doxorubicin) can be used as a positive control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before the incubation period ends, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with the electron-coupling solution.[8]
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate for 2-4 hours at 37°C, 5% CO₂, allowing the color to develop.[8]
-
Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of color. Measure the absorbance at a wavelength between 450-500 nm. Use a reference wavelength between 630-690 nm to subtract background absorbance.[8]
Data Analysis:
-
Subtract the reference wavelength absorbance from the measurement wavelength absorbance.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation Example:
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1A | HCT116 | 1.2 ± 0.2 |
| Derivative 1A | A2780 | 0.8 ± 0.1 |
| Derivative 1B | HCT116 | 15.7 ± 2.5 |
| Derivative 1B | A2780 | 21.3 ± 3.1 |
| Doxorubicin | HCT116 | 0.5 ± 0.05 |
Tier 2: Elucidating the Mechanism of Cell Death
Once a compound is confirmed to be cytotoxic, the next critical question is how it induces cell death. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs. Flow cytometry using Annexin V and a viability dye is the gold standard for this determination.[10][11]
Scientific Rationale: Annexin V / Propidium Iodide (PI) Staining
In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane.[12] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[11][13] This dual-staining method allows for the clear distinction between four cell populations.[12]
Caption: Workflow and data interpretation for apoptosis detection.
Protocol 3.1: Apoptosis Detection by Annexin V/PI Flow Cytometry
Principle: To quantify the percentage of cells undergoing apoptosis versus necrosis following treatment with thienopyrimidine derivatives using dual staining with fluorescently-labeled Annexin V and Propidium Iodide.
Materials:
-
6-well plates
-
Cancer cells of interest
-
Thienopyrimidine derivatives
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Aspirate the media into a centrifuge tube. Gently wash the adherent cells with PBS and then detach them using trypsin. Combine the trypsinized cells with the media from the first step.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.
Data Analysis:
-
Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Lower-Left (Q1): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Quantify the percentage of cells in each quadrant for each treatment condition.
Data Presentation Example:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 | 2.1 | 1.5 |
| Derivative 1A (IC₅₀) | 45.8 | 35.5 | 16.1 |
| Derivative 1A (2x IC₅₀) | 15.3 | 48.1 | 33.7 |
Tier 3: Phenotypic and Target-Based Assays
With evidence of cytotoxic and apoptotic activity, the focus shifts to more specific mechanisms. Based on the known pharmacology of thienopyrimidines, key areas to investigate are kinase inhibition and effects on cell migration.[3][5]
Cell-Based Kinase Inhibition Assay
Scientific Rationale: Many thienopyrimidines function by inhibiting protein kinases that are hyperactive in cancer cells.[14] While in-vitro assays can measure direct enzyme inhibition, a cell-based assay is crucial to confirm that the compound can enter the cell and engage its target in a complex physiological environment.[15][16] A common method is to measure the phosphorylation of a key downstream substrate of the target kinase via Western Blot. For example, if a PI3K inhibitor is suspected, one would measure the levels of phosphorylated Akt (p-Akt).[3]
Caption: Inhibition of a signaling cascade by a thienopyrimidine derivative.
Protocol 4.1.1: Western Blot for Substrate Phosphorylation
Principle: To determine if a thienopyrimidine derivative inhibits a specific kinase pathway by measuring the phosphorylation level of its downstream effector protein.
Materials:
-
Cancer cells with a known active signaling pathway (e.g., T47D for PI3K/Akt pathway)[3]
-
Thienopyrimidine derivatives
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow until they reach 70-80% confluency. Serum-starve the cells for 12-24 hours if the pathway is activated by growth factors.
-
Inhibition and Stimulation: Pre-treat the cells with the test compound for 1-2 hours. Then, stimulate the cells with an appropriate growth factor (e.g., IGF-1 for the PI3K pathway) for 15-30 minutes to induce phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody against the phosphorylated protein (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
Data Analysis:
-
Use densitometry software to quantify the band intensities.
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Normalize this ratio to the loading control (β-actin).
-
Compare the normalized ratios across different treatment conditions to determine the extent of inhibition.
Cell Migration Assay
Scientific Rationale: The ability of cancer cells to migrate is fundamental to metastasis. The Transwell assay, or Boyden Chamber assay, is a widely used method to quantify cell migration in vitro. It assesses the movement of cells across a porous membrane in response to a chemoattractant gradient.[17][18] By coating the membrane with an extracellular matrix (ECM) like Matrigel, the assay can be adapted to study cell invasion, which requires the degradation of the ECM barrier.[19]
Caption: A diagram of the Trans-well cell migration assay setup.
Protocol 4.2.1: Transwell Cell Migration Assay
Principle: To measure the ability of a compound to inhibit the migration of cancer cells through a porous membrane towards a chemoattractant.
Materials:
-
24-well plates with Transwell inserts (typically 8 µm pore size for most epithelial cancer cells)
-
Cancer cells of interest
-
Serum-free culture medium and medium with 10% FBS (chemoattractant)
-
Thienopyrimidine derivatives
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet stain
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Starve the cells in this medium for 4-6 hours.
-
Assay Setup: Add 600 µL of medium containing 10% FBS to the lower wells of the 24-well plate.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert. Add the test compound at various concentrations to the upper chamber along with the cells.
-
Incubation: Incubate the plate for 12-24 hours (time must be optimized for the cell line) at 37°C, 5% CO₂.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes. Stain the cells by placing the inserts in a 0.5% Crystal Violet solution for 20 minutes.
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Quantification: Use a microscope to count the number of stained, migrated cells in several random fields of view for each membrane. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of migration relative to the vehicle control.
-
Plot % Migration vs. compound concentration to determine inhibitory effects.
References
-
Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
Biotech Spain. (2025). XTT Assays vs MTT. Retrieved from [Link]
-
Gnanasekar, S., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Biocompare. (2017). Monitoring Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (n.d.). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Retrieved from [Link]
-
Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]
-
JoVE. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Retrieved from [Link]
-
PubMed. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. Retrieved from [Link]
-
PubMed Central. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved from [Link]
-
Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]
-
PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
PubMed. (n.d.). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Retrieved from [Link]
-
RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
-
ResearchGate. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link]
-
NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]
-
PubMed Central. (n.d.). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Retrieved from [Link]
-
Scirp.org. (n.d.). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Retrieved from [Link]
-
Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Retrieved from [Link]
-
MDPI. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Retrieved from [Link]
-
PubMed. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. Retrieved from [Link]
-
SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Retrieved from [Link]
-
JBCS. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]
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- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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The Versatile Intermediate: 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine in Modern Anticancer Drug Discovery
Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Oncology
The thieno[3,2-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to the native purine bases of DNA and RNA.[1][2] This bioisosteric relationship allows thienopyrimidine derivatives to effectively interact with a wide range of biological targets, particularly protein kinases, which are central to cancer cell signaling.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] Several thienopyrimidine-based kinase inhibitors have already entered clinical trials, underscoring the therapeutic potential of this scaffold.[2]
This application note focuses on a highly versatile, yet underexplored intermediate: 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine . This molecule possesses two distinct electrophilic sites—a reactive chloromethyl group at the C2 position and a chloro-substituent at the C4 position—making it an ideal starting point for the divergent synthesis of complex molecular architectures aimed at various oncological targets. We will provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into potential anticancer agents, explaining the chemical rationale behind each step.
The Strategic Advantage of this compound
The power of this intermediate lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), a common strategy for introducing amine, ether, or thioether linkages that often serve as key binding elements in kinase inhibitors.[4] In contrast, the chlorine of the 2-(chloromethyl) group behaves like a typical benzylic halide, readily undergoing SN2 reactions with a variety of nucleophiles. This dual reactivity allows for a programmed, stepwise functionalization of the thienopyrimidine core, enabling the creation of diverse chemical libraries for anticancer screening.
PART 1: Synthesis of the Key Intermediate
The synthesis of this compound is not explicitly detailed in current literature. Therefore, we present a robust, three-step synthetic sequence adapted from established protocols for analogous thienopyrimidine systems.[1][5][6] This pathway begins with the construction of the core heterocyclic system, followed by sequential chlorination steps.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for the target intermediate.
Protocol 1.1: Synthesis of 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
This initial step involves the cyclocondensation of a commercially available aminothiophene with 2-chloroacetamide to form the thienopyrimidinone core.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
2-Chloroacetamide
-
Polyphosphoric acid (PPA)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine methyl 3-aminothiophene-2-carboxylate (1 equivalent) and 2-chloroacetamide (1.2 equivalents).
-
Add polyphosphoric acid (10-15 times the weight of the aminothiophene) to the flask.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to approximately 80 °C.
-
Carefully pour the warm mixture into a beaker of ice-cold water with stirring. A precipitate will form.
-
Filter the solid precipitate and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from a suitable solvent such as methanol or ethanol to afford pure 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one.[7][8]
-
Dry the product under vacuum.
Causality: Polyphosphoric acid acts as both a solvent and a dehydrating agent, driving the cyclization reaction to completion. The use of an excess of 2-chloroacetamide ensures the complete consumption of the starting aminothiophene.
Protocol 1.2: Synthesis of this compound
The second step is a crucial chlorination reaction that converts the 4-oxo group to a 4-chloro group, yielding the final intermediate.
Materials:
-
2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried round-bottom flask, suspend 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (10-15 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a fume hood.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the initial POCl₃ used).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Causality: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent that efficiently converts the pyrimidinone to the corresponding 4-chloro-pyrimidine. N,N-Dimethylaniline acts as a catalyst to facilitate this transformation.[6]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | C₇H₅ClN₂OS | 200.65 | Solid |
| This compound | C₇H₄Cl₂N₂S | 219.09 | Solid |
Table 1: Physicochemical properties of the synthesized compounds.[7][8]
PART 2: Application in the Synthesis of Anticancer Agents
The strategic placement of two reactive chloro groups allows for selective and sequential nucleophilic substitutions, making this compound a powerful scaffold for building kinase inhibitors.
Workflow for Stepwise Nucleophilic Substitution
Caption: Divergent synthesis pathways from the key intermediate.
Protocol 2.1: Selective Nucleophilic Aromatic Substitution at the C4 Position
The C4-chloro group is generally more reactive towards aromatic nucleophilic substitution than the C2-chloromethyl group under basic or neutral conditions. This allows for the selective introduction of various amine-containing moieties, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.[9]
Materials:
-
This compound
-
Aniline derivative (e.g., 3-ethynylaniline)
-
Isopropanol or n-Butanol
-
Diisopropylethylamine (DIPEA) or catalytic HCl
Procedure:
-
Dissolve this compound (1 equivalent) in isopropanol or n-butanol in a round-bottom flask.
-
Add the desired aniline derivative (1.1 equivalents).
-
Add a catalytic amount of concentrated HCl or 2-3 equivalents of a non-nucleophilic base like DIPEA.
-
Heat the mixture to reflux (80-120 °C) for 8-16 hours, monitoring by TLC.
-
After cooling to room temperature, the product may precipitate. If so, filter the solid and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the 4-substituted product.
Causality: The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing pyrimidine ring activates the C4 position for nucleophilic attack. The choice of an acid catalyst or a base depends on the nature of the nucleophile. For anilines, an acid catalyst protonates the pyrimidine ring, further activating it towards attack.
Protocol 2.2: Nucleophilic Substitution at the 2-(Chloromethyl) Group
Following the modification at C4, the less reactive chloromethyl group can be targeted. This position is ideal for introducing solubilizing groups or moieties that can occupy the solvent-exposed region of a kinase binding pocket.
Materials:
-
4-(Substituted-amino)-2-(chloromethyl)thieno[3,2-d]pyrimidine (from Protocol 2.1)
-
Secondary amine (e.g., morpholine, piperazine derivative)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the C4-substituted intermediate (1 equivalent) in ACN or DMF.
-
Add the secondary amine nucleophile (1.5-2.0 equivalents) and potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature or heat to 50-60 °C for 6-12 hours. Monitor by TLC.
-
Upon completion, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Causality: This is a standard SN2 reaction. The basic conditions (K₂CO₃) and a good nucleophile (secondary amine) facilitate the displacement of the chloride ion from the chloromethyl group. The C4-substituent is unreactive under these milder, basic conditions.
Application Example: A Scaffold for Kinase Inhibitors
Many potent kinase inhibitors, such as those targeting the Janus kinase (JAK) family, feature a core heterocycle with an amine at the C4 position and a flexible side chain.[9] The synthetic route described above, using this compound, is ideally suited for creating libraries of such compounds to probe structure-activity relationships (SAR).
Hypothetical Kinase Inhibitor Synthesis Pathway
Caption: Targeted synthesis of a kinase inhibitor analog.
By systematically varying the nucleophiles used in Protocols 2.1 and 2.2, researchers can rapidly generate a multitude of analogs for biological screening. For instance, using different anilines or amino-heterocycles in the first step allows for optimization of interactions in the ATP-binding site's hinge region. Subsequently, employing various cyclic amines in the second step can fine-tune the compound's physicochemical properties, such as solubility and cell permeability.
| Reaction Step | Position | Reaction Type | Typical Nucleophiles | Purpose in Drug Design |
| 1 | C4 | SNAr | Anilines, Amino-heterocycles | Hinge-binding, core scaffold interaction |
| 2 | C2-CH₂Cl | SN2 | Cyclic amines, thiols, alcohols | Improve solubility, target solvent-exposed regions |
Table 2: Stepwise functionalization strategy for drug discovery.
Conclusion and Future Outlook
This compound is a high-potential intermediate for the synthesis of novel anticancer therapeutics. Its dual reactive centers allow for a predictable and versatile synthetic strategy to build diverse molecular libraries. The protocols outlined in this application note provide a solid foundation for researchers to synthesize this key building block and explore its utility in the discovery of next-generation kinase inhibitors and other targeted cancer therapies. The logical, stepwise approach to its functionalization makes it an invaluable tool for medicinal chemists aiming to accelerate the drug discovery process.
References
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- Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2017). Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Journal of the Chinese Chemical Society, 64(8), 906-917.
- Zhou, Z., Wang, C., Xiao, Z., Yang, Q., & Xu, S. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252(2), 022091.
- Romero-Ortega, M., et al. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis, 51(09), 1891-1902.
- Swinney, D. C., et al. (2016). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 7(12), 1144-1149.
- Patel, R. V., et al. (2012). Syntheses and Evaluation of Acute and Chronic Anti-Inflammatory Activities of Some Novel Thieno-[2, 3-d]-Pyrimidin-4-(3H)-ones. Journal of the Korean Chemical Society, 56(3), 365-373.
- Atlantis Press. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Advances in Computer Science Research, volume 59.
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PubChem. (n.d.). 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. Retrieved from [Link]
- Gelin, M., et al. (2022).
- Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. Molecules (Basel, Switzerland), 18(4), 4487–4509.
- Budesinsky, Z., et al. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1141-1144.
- Pedeboscq, S., et al. (2010). Design, synthesis, and biological evaluation of new thieno[2,3-d]pyrimidin-4-one derivatives as inhibitors of cell proliferation. European Journal of Medicinal Chemistry, 45(9), 4087-4093.
- Zhang, L., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32, 547–570.
- Trujillo-Lagunas, M. L., et al. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis, 51(9), 1891-1902.
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- Sherman, E., et al. (2012). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorganic & Medicinal Chemistry Letters, 22(23), 7298-7302.
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PubChem. (n.d.). 2-(chloromethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one. Retrieved from [Link]
- Chen, Y.-L., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(15), 3358.
- Ma, X., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry, 95, 103542.
- Early, J. V., et al. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128253.
- Taylor, J. G., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6649.
Sources
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Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation: Suzuki and Sonogashira Coupling Reactions with 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine Derivatives
Introduction: Unlocking the Potential of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold, frequently encountered in medicinal chemistry and drug development due to its diverse biological activities.[1][2][3][4] The functionalization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the most powerful tools for such functionalization are palladium-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon bonds under relatively mild conditions.
This guide provides a detailed technical overview and actionable protocols for two of the most versatile cross-coupling reactions—the Suzuki-Miyaura and Sonogashira reactions—applied to a key, bifunctional building block: 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine . This substrate presents a unique challenge and opportunity due to the presence of two distinct electrophilic sites: a heteroaryl chloride at the C4-position and a benzylic-type chloride at the C2-chloromethyl position. Our focus will be on achieving selective functionalization at the C4-position, a common objective in the elaboration of this scaffold.
These notes are intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules. The protocols provided are derived from established methodologies for similar heterocyclic systems and are designed to serve as a robust starting point for experimental work.
PART 1: Scientific Principles and Strategic Considerations
The Challenge of Chemoselectivity
The central challenge in the cross-coupling of This compound lies in controlling chemoselectivity. The molecule possesses two C-Cl bonds with different reactivities:
-
C4-Cl (sp²-hybridized): This heteroaryl chloride is generally less reactive and requires a potent palladium catalyst, often with bulky, electron-rich phosphine ligands, to undergo oxidative addition.[5][6]
-
C2-CH₂Cl (sp³-hybridized): This benzylic-type chloride is typically more reactive towards oxidative addition than an unactivated aryl chloride.[7]
The general reactivity trend for halides in palladium-catalyzed couplings is C-I > C-Br > C-OTf > C-Cl. While both sites are chlorides, the different hybridization and electronic environment create a reactivity differential that can be exploited. Conventional wisdom suggests that the benzylic chloride might react preferentially. However, for Suzuki and Sonogashira reactions, which are highly optimized for sp² carbons, it is possible to favor reaction at the C4-position by carefully selecting the catalyst system and reaction conditions. The goal is to identify a catalytic system that has a lower activation energy for the oxidative addition into the C4-Cl bond than for the C2-CH₂Cl bond under the chosen conditions.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, forming a C-C bond between an organoboron species (typically a boronic acid or ester) and an organohalide. Its popularity stems from the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the generally high functional group tolerance.
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C4-Cl bond. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond. This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors for more complex structures and functional materials.
The mechanism is more complex than the Suzuki coupling, typically involving two interconnected catalytic cycles: a palladium cycle (similar to Suzuki) and a copper co-catalyst cycle.
-
Palladium Cycle: Mirrors the Suzuki cycle with oxidative addition of the C4-Cl bond to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.
PART 2: Experimental Protocols and Methodologies
Safety First: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and some solvents can be toxic and/or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling at the C4-Position
This protocol is designed to favor the reaction at the C4-chloro position. The choice of a bulky, electron-rich phosphine ligand is critical for activating the less reactive aryl chloride while potentially disfavoring interaction with the more sterically accessible chloromethyl group.
Materials and Reagents:
-
Substrate: this compound
-
Boronic Acid: Aryl- or heteroarylboronic acid (1.2-1.5 equivalents)
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2.5 mol%)
-
Ligand: SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) or XPhos (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine) (4-10 mol% for Pd(OAc)₂, 2-5 mol% for Pd₂(dba)₃)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate tribasic (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v) or Toluene/Water
Step-by-Step Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (K₃PO₄, 2.0 eq.).
-
Seal the flask with a septum, and purge with inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%) in a small amount of the organic solvent (e.g., 1,4-Dioxane).
-
Under a positive flow of inert gas, add the pre-mixed catalyst solution to the reaction flask via syringe.
-
Add the remaining degassed solvent mixture (e.g., 1,4-Dioxane and water) to the reaction flask to achieve the desired concentration (typically 0.1-0.2 M).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-(chloromethyl)thieno[3,2-d]pyrimidine.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (Standard) | Condition B (For less reactive boronic acids) |
| Pd Source (mol%) | Pd(OAc)₂ (3) | Pd₂(dba)₃ (2) |
| Ligand (mol%) | SPhos (6) | XPhos (4) |
| Base (eq.) | K₃PO₄ (2.0) | K₃PO₄ (3.0) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) |
| Temperature | 90 °C | 110 °C |
| Time | 4-12 h | 12-24 h |
Protocol 2: Sonogashira Coupling at the C4-Position
This protocol aims for the selective alkynylation of the C4-position. Both traditional copper-cocatalyzed and copper-free conditions are presented. Copper-free conditions can sometimes offer better selectivity and avoid issues related to alkyne homocoupling (Glaser coupling).
Materials and Reagents:
-
Substrate: this compound
-
Alkyne: Terminal alkyne (1.2-2.0 equivalents)
-
Palladium Pre-catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper Co-catalyst (optional): Copper(I) iodide (CuI) (4-10 mol%)
-
Ligand (for copper-free): A bulky phosphine ligand like cataCXium® A (di(1-adamantyl)-n-butylphosphine) may be required.
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-4 equivalents), or an inorganic base like Cesium Carbonate (Cs₂CO₃) for copper-free conditions.
-
Solvent: Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (ACN).
Step-by-Step Procedure (Copper-Cocatalyzed):
-
To a dry Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).
-
Seal the flask and purge with inert gas for 10-15 minutes.
-
Add degassed solvent (e.g., THF) followed by the base (e.g., Et₃N, 3.0 eq.) and the terminal alkyne (1.5 eq.) via syringe.
-
Heat the reaction to 50-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the 4-alkynyl-2-(chloromethyl)thieno[3,2-d]pyrimidine.
Table 2: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition A (Cu-Cocatalyzed) | Condition B (Copper-Free) |
| Pd Source (mol%) | Pd(PPh₃)₂Cl₂ (3) | Pd(OAc)₂ (3) + Ligand (6) |
| Ligand | - | cataCXium® A |
| Cu Source (mol%) | CuI (6) | None |
| Base (eq.) | Et₃N (3.0) | Cs₂CO₃ (2.0) |
| Solvent | THF or DMF | 1,4-Dioxane |
| Temperature | 60 °C | 100 °C |
| Time | 2-8 h | 6-18 h |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Formation of Byproducts (Reaction at C2-CH₂Cl):
-
Cause: The reaction conditions are too harsh, or the catalyst is not selective.
-
Solution: Lower the reaction temperature. Screen different ligands; bulkier ligands may increase selectivity for the less hindered C4 position. Reduce reaction time.
-
-
Protodeboronation (Suzuki) or Dehalogenation:
-
Cause: Presence of water or protic sources leading to the replacement of the boronic acid group or the halide with hydrogen.
-
Solution: Use anhydrous solvents and freshly dried bases. Ensure the reaction is run under a strictly inert atmosphere.[7]
-
-
Alkyne Homocoupling (Sonogashira):
-
Cause: Presence of oxygen, especially in copper-catalyzed reactions.
-
Solution: Rigorously degas all reagents and solvents. Consider switching to copper-free conditions, which are less prone to this side reaction.[4]
-
PART 3: Concluding Remarks and Future Outlook
The functionalization of the This compound core via Suzuki-Miyaura and Sonogashira coupling reactions offers a powerful strategy for the rapid generation of diverse molecular libraries. The key to success lies in the strategic management of chemoselectivity. By employing modern, highly active palladium catalysts featuring bulky, electron-rich phosphine ligands, researchers can preferentially activate the C4-chloro position, preserving the synthetically valuable chloromethyl handle for subsequent transformations.
The protocols outlined in this guide provide a strong, evidence-based foundation for initiating these important transformations. As with any new substrate, empirical optimization of the reaction parameters—catalyst, ligand, base, solvent, and temperature—is essential to achieve maximum yield and selectivity. The insights and methodologies presented herein are intended to streamline this optimization process, enabling chemists to efficiently access novel thieno[3,2-d]pyrimidine derivatives for applications in drug discovery and materials science.
References
-
Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl). NIH Public Access. [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. [Link]
-
Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. ResearchGate. [Link]
-
Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Organic Chemistry Portal. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing. [Link]
-
General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water. PubMed. [Link]
-
The iron-catalysed Suzuki coupling of aryl chlorides. Cardiff University. [Link]
-
Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. ACS Publications. [Link]
-
A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. PubMed. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH Public Access. [Link]
-
One-pot dual substitutions of bromobenzyl chloride, 2-chloromethyl-6-halogenoimidazo[1,2-a]pyridine and -[1,2-b]pyridazine by Suzuki-Miyaura cross-coupling reactions. ResearchGate. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. RSC Publishing. [Link]
-
Sonogashira coupling reaction of different aryl chlorides with phenylacetylene catalyzed by Pd-Cu bimetallic NP 4. ResearchGate. [Link]
-
Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. wenxuecity.com. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]
-
Cross-coupling reactions of aryl chlorides a Reaction conditions,... ResearchGate. [Link]
-
The iron-catalysed Suzuki coupling of aryl chlorides. ResearchGate. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
-
Microwave-promoted Suzuki Reactions of Aryl Chlorides in Aqueous Media. PubMed. [Link]
-
LiCl Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. ResearchGate. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. NIH Public Access. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH Public Access. [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Publishing. [Link]
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications. [Link]
-
A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
The palladium-catalyzed trifluoromethylation of aryl chlorides. NIH Public Access. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. PubMed. [Link]
Sources
- 1. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction [organic-chemistry.org]
- 5. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 6. Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Common side products in the chlorination of thieno[3,2-d]pyrimidin-4-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the chlorination of thieno[3,2-d]pyrimidin-4-one to synthesize its 4-chloro derivative, a critical intermediate in medicinal chemistry.[1][2] This resource is designed to help you navigate common experimental challenges, understand the underlying chemical principles, and optimize your reaction outcomes.
Introduction: The Challenge of Chlorination
The conversion of thieno[3,2-d]pyrimidin-4-one to 4-chloro-thieno[3,2-d]pyrimidine is a cornerstone reaction for the synthesis of a wide array of biologically active molecules.[1][2] The introduction of the chlorine atom at the C4-position is crucial as it serves as a versatile leaving group for subsequent nucleophilic substitution reactions, enabling the exploration of diverse chemical space.[1][3][4] However, this seemingly straightforward chlorination, typically employing reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is often plagued by the formation of side products, leading to low yields and complex purification challenges. This guide will dissect these issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What's going wrong?
Answer: Incomplete conversion is a frequent issue and can often be traced back to several key factors related to the reaction setup and reagents.
Core Principles: The chlorination of the lactam functionality in thieno[3,2-d]pyrimidin-4-one proceeds through the formation of a reactive intermediate. With POCl₃, this is often a phosphate ester.[5] For the reaction to go to completion, this intermediate must be effectively formed and then converted to the chlorinated product.
Troubleshooting Steps:
-
Reagent Purity and Stoichiometry:
-
POCl₃ Quality: Ensure the phosphorus oxychloride is fresh and has been properly stored to prevent hydrolysis. Old or improperly stored POCl₃ can contain phosphoric acid, which will not facilitate the desired reaction.
-
Excess Reagent: This reaction is often run using POCl₃ as both the reagent and the solvent.[1][6][7] If you are using a co-solvent, ensure a sufficient excess of POCl₃ (typically 5-10 equivalents) is used to drive the reaction to completion.[8]
-
-
Reaction Temperature and Duration:
-
Elevated Temperatures: This chlorination typically requires high temperatures, often at the reflux temperature of POCl₃ (around 107 °C) or even higher in some protocols.[1][6][7] Insufficient temperature will result in a sluggish reaction.
-
Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These reactions can be slow, sometimes requiring 12-24 hours at reflux to achieve full conversion.[1]
-
-
Role of Additives:
-
Tertiary Amine Bases: The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), can be beneficial.[4][6][8] These bases act as catalysts by activating the thienopyrimidinone substrate and also serve to neutralize any HCl generated during the reaction.
-
DMF as a Catalyst: Trace amounts of N,N-dimethylformamide (DMF) can catalyze the reaction by forming the Vilsmeier reagent in situ with POCl₃.[7][9][10] This reagent is a more potent chlorinating agent. However, the use of DMF can also lead to side products (see Question 2).
-
Experimental Protocol: Optimizing for Complete Conversion
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Serves as both reagent and solvent, high boiling point. |
| Substrate | Thieno[3,2-d]pyrimidin-4-one | 1 equivalent |
| Additive (Optional) | N,N-dimethylaniline | 0.5 - 1.0 equivalents |
| Temperature | Reflux (approx. 110-120 °C) | To overcome the activation energy barrier.[7] |
| Time | 12 - 24 hours | Monitor by TLC/LC-MS until starting material is consumed.[1] |
| Work-up | Carefully quench on ice, neutralize with NaHCO₃ | Exothermic reaction; neutralization precipitates the product.[1] |
Question 2: I'm observing multiple spots on my TLC plate that are not the starting material or the desired product. What are these side products?
Answer: The formation of side products is the most common challenge in this chlorination. Understanding their origin is key to mitigating their formation.
Common Side Products and Their Formation Mechanisms:
-
Dimeric and Polymeric Byproducts:
-
Formation: These can arise from the intermolecular reaction between the reactive chlorinated intermediate and unreacted starting material or another intermediate molecule. This is more prevalent at high concentrations.
-
Mitigation:
-
Ensure efficient stirring to avoid localized high concentrations.
-
Consider using a high-boiling inert solvent like acetonitrile to maintain a more dilute reaction mixture, though this may require longer reaction times or the use of a catalyst.[8]
-
-
-
Over-chlorination on the Thiophene Ring:
-
Formation: While less common for this specific scaffold under standard conditions, harsh conditions (very high temperatures and prolonged reaction times) can potentially lead to electrophilic chlorination on the electron-rich thiophene ring.
-
Mitigation:
-
Carefully control the reaction temperature and time. Avoid unnecessarily long reaction times after the starting material has been consumed.
-
-
-
Byproducts from DMF Addition (Vilsmeier-Haack Related):
-
Formation: When DMF is used as a catalyst, it forms the Vilsmeier reagent, an electrophilic chloroiminium species.[9][10] While this can accelerate the desired chlorination, it can also act as a formylating agent on activated aromatic systems. Although formylation of the thieno[3,2-d]pyrimidine core is not commonly reported under these specific conditions, side reactions involving the Vilsmeier reagent are possible.[5][11]
-
Mitigation:
-
If side products are suspected to be from DMF, try running the reaction without it, potentially with a tertiary amine base instead, or use only a catalytic amount (e.g., a few drops).[7]
-
-
-
Hydrolysis Product (Reversion to Starting Material):
-
Formation: The 4-chloro-thieno[3,2-d]pyrimidine product is susceptible to hydrolysis, especially during aqueous work-up under non-neutral pH conditions. This will regenerate the starting thieno[3,2-d]pyrimidin-4-one.
-
Mitigation:
-
Perform the work-up at low temperatures (quenching on ice).
-
Ensure the aqueous solution is kept neutral or slightly basic during extraction.
-
Promptly extract the product into an organic solvent after quenching and neutralization.
-
-
Visualizing Impurity Formation Pathways
Caption: Potential pathways for side product formation during chlorination.
Question 3: My yield is consistently low even after optimizing for full conversion. How can I improve the recovery of my product?
Answer: Low isolated yield can be a result of product loss during the work-up and purification stages. The physical properties of 4-chloro-thieno[3,2-d]pyrimidine can make its isolation tricky.
Troubleshooting the Isolation and Purification:
-
Work-up Procedure:
-
Quenching: The addition of the hot POCl₃ reaction mixture to ice/water is highly exothermic and must be done slowly and with vigorous stirring in a well-ventilated fume hood. A rapid quench can lead to localized heating and decomposition.
-
Precipitation and Filtration: The product often precipitates from the neutralized aqueous solution.[1] Ensure the pH is neutral to slightly basic (pH 7-8) to maximize precipitation. Chilling the mixture can further improve recovery. Wash the collected solid with cold water to remove inorganic salts.
-
Extraction: If the product does not precipitate cleanly or if it has some water solubility, a thorough extraction with a suitable organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate) is necessary.[6] Perform multiple extractions to ensure complete recovery from the aqueous phase.
-
-
Purification Strategy:
-
Crystallization: If the crude product is relatively clean, crystallization from a suitable solvent (like ethyl acetate or ethanol) can be an effective purification method.[1]
-
Silica Gel Chromatography: This is the most common method for purifying the product from persistent impurities.
-
Solvent System: A gradient of hexane/ethyl acetate is typically effective. The product is moderately polar.
-
Deactivation: Be aware that the product can be sensitive to acidic silica gel. If you observe degradation on the column, consider using silica gel that has been pre-treated with a small amount of triethylamine in the eluent (e.g., 0.5-1%) to neutralize acidic sites.
-
-
Workflow for Maximizing Product Yield
Caption: Decision workflow for product isolation and purification.
This guide provides a foundational framework for troubleshooting the common issues encountered during the chlorination of thieno[3,2-d]pyrimidin-4-one. By understanding the reaction's nuances and the potential pitfalls, researchers can more effectively optimize their synthetic protocols, leading to higher yields and purities of this valuable chemical intermediate.
References
-
Seley-Radtke, K. L., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 22(7), 2351-2359. Available from: [Link]
-
Patel, R. V., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 844. Available from: [Link]
-
Karimi, B., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(27), 18483-18490. Available from: [Link]
-
IOP Publishing. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252, 022091. Available from: [Link]
-
Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| [Video]. YouTube. Available from: [Link]
-
Jagriti Sharma. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 26(16), 4930. Available from: [Link]
-
O'Yang, C., et al. (2012). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PLoS ONE, 7(11), e48122. Available from: [Link]
-
PubChem. (n.d.). 4-Chlorothieno[3,2-d]pyrimidine. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-(chloromethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one. Retrieved January 14, 2026, from [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Technical Support Center: Navigating Solubility Challenges with 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
Welcome to the technical support center for "4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine." This guide is designed for researchers, chemists, and professionals in drug development who are encountering solubility challenges with this versatile but often sparingly soluble heterocyclic compound. Our goal is to provide you with practical, evidence-based strategies to enhance its dissolution in reaction media, ensuring the success and reproducibility of your synthetic routes.
The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds under investigation for a wide range of therapeutic applications.[1][2] However, the inherent crystallinity and limited polarity of derivatives like this compound can present significant hurdles in achieving the necessary concentrations for efficient chemical reactions. This guide offers a systematic approach to overcoming these solubility issues, drawing from established principles of physical organic chemistry and documented methodologies for related heterocyclic systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my chosen reaction solvent. What are my initial steps?
A1: Poor solubility is a common observation for this class of compounds. A systematic solvent screening process is the recommended first step. The choice of solvent is critical and should be guided by the polarity of the substrate and the nature of the subsequent reaction.
Initial Solvent Screening Protocol:
-
Start with Common Aprotic Solvents: Based on literature for similar thienopyrimidine derivatives, begin with solvents in which related compounds have shown reasonable solubility.[3][4]
-
Small-Scale Solubility Tests: Before committing to a large-scale reaction, perform small-scale solubility tests. Add a known mass of your compound (e.g., 5-10 mg) to a specific volume of solvent (e.g., 0.5-1.0 mL) at room temperature.
-
Observe and Quantify: Note the extent of dissolution. If the compound does not fully dissolve, gentle heating can be applied. Record the temperature at which complete dissolution occurs. Be cautious of potential degradation at elevated temperatures.
Recommended Starting Solvents for Screening:
| Solvent | Polarity Index | Boiling Point (°C) | Notes and Considerations |
| Dimethylformamide (DMF) | 6.4 | 153 | Often a good starting point for polar aprotic reactions. Can be difficult to remove. |
| Acetonitrile (ACN) | 5.8 | 82 | A versatile solvent for a range of polar and nonpolar reactants.[3][4] |
| Dichloromethane (DCM) | 3.1 | 40 | A good choice for less polar reactants and reactions run at or below room temperature.[4] |
| 1,4-Dioxane | 4.8 | 101 | A less polar ether that can be effective. Must be used with caution due to peroxide formation. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Similar to dioxane but with a lower boiling point. |
This systematic approach allows for the empirical determination of the most suitable solvent for your specific reaction conditions.
Q2: I've tried several solvents, but the solubility of this compound remains low. What are my next options?
A2: If single-solvent systems are ineffective, several advanced techniques can be employed to enhance solubility. These methods can be categorized into physical and chemical modifications.[5]
Troubleshooting Workflow for Poor Solubility:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of the chloromethyl group in "4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine"
Technical Support Center: 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
Welcome to the technical support guide for handling this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the primary challenge encountered when working with this molecule: the hydrolysis of its highly reactive chloromethyl group. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your starting material and the success of your subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What makes the chloromethyl group on this compound so susceptible to hydrolysis?
The high reactivity of the chloromethyl group is a direct consequence of the electronic properties of the thieno[3,2-d]pyrimidine scaffold. This heterocyclic system is electron-deficient, which means it withdraws electron density from the attached chloromethyl group. This inductive effect makes the methylene carbon (-CH₂-) highly electrophilic and an attractive target for nucleophiles. Water, even in trace amounts, can act as a nucleophile, attacking this carbon and displacing the chloride ion to form the corresponding hydroxymethyl derivative. This reactivity is analogous to that of benzylic halides, which are well-known for their susceptibility to nucleophilic substitution.
Q2: What are the primary byproducts formed during unwanted hydrolysis?
The principal hydrolysis byproduct is 4-Chloro-2-(hydroxymethyl)thieno[3,2-d]pyrimidine. In subsequent steps, this alcohol could potentially react further depending on the reagents present, but it is the initial product of hydrolysis. The formation of this byproduct not only consumes your starting material, leading to lower yields, but it can also complicate purification processes.[1]
Q3: Under what conditions is hydrolysis most likely to occur?
Hydrolysis is most prevalent under the following conditions:
-
Presence of Water: Any exposure to moisture, whether from solvents, reagents, glassware, or the atmosphere, can initiate hydrolysis.[1][2]
-
Protic Solvents: Using solvents that can donate protons (e.g., water, methanol, ethanol) will readily cause hydrolysis.
-
Acidic or Basic Conditions: Both acid and base catalysis can significantly accelerate the rate of hydrolysis.[2]
-
Elevated Temperatures: Higher reaction temperatures increase the kinetic rate of the hydrolysis reaction.
-
Aqueous Work-up: The quenching and extraction phase of a reaction is a point of high risk, as the compound is intentionally mixed with an aqueous phase.
Troubleshooting Guide: Preventing Hydrolysis
This section addresses common issues and provides actionable solutions to maintain the stability of the chloromethyl group during your experiments.
Q4: My reaction yield is consistently low, and I suspect hydrolysis. How can I confirm this?
Confirming hydrolysis requires analytical characterization. Here are the recommended methods:
-
Thin-Layer Chromatography (TLC): The hydrolyzed alcohol byproduct is significantly more polar than the starting material. On a silica TLC plate, the alcohol will have a much lower Retention Factor (Rf) value (it will travel a shorter distance up the plate). Co-spotting your reaction mixture with your starting material will clearly show a new, lower spot if hydrolysis has occurred.
-
Mass Spectrometry (MS): Compare the mass spectrum of your product mixture to the expected mass of the starting material (C₇H₄Cl₂N₂S, MW: 234.08 g/mol ) and the hydrolyzed product (C₇H₅ClN₂OS, MW: 216.65 g/mol ). The loss of a chlorine atom and the gain of a hydroxyl group results in a distinct mass difference.
-
Gas Chromatography (GC): If the compounds are sufficiently volatile and thermally stable, GC can be used to separate and identify the starting material from the hydrolysis product.[3][4] GC can also be used to quantify the extent of degradation.[5]
-
¹H NMR Spectroscopy: The chemical shift of the methylene protons (-CH₂-) will change upon hydrolysis. The CH₂-Cl protons in the starting material will have a characteristic chemical shift. Upon conversion to CH₂-OH, these protons will typically shift to a different resonance, and a broad singlet corresponding to the -OH proton may appear (its position is concentration and solvent dependent).
Q5: What is the single most important factor in preventing hydrolysis?
Rigorous exclusion of water. The compound's reactivity demands that all reactions be performed under strict anhydrous conditions.[1][6] This is a non-negotiable prerequisite for success. Even trace amounts of moisture can lead to significant degradation.
Q6: I'm trying to perform a nucleophilic substitution on the 4-chloro position. How do I protect the 2-chloromethyl group?
In this scenario, the goal is to have a nucleophile react selectively at the C4-Cl bond while leaving the C2-CH₂Cl group untouched. The key is not a "protecting group" in the traditional sense, but rather controlling the reaction conditions to favor the desired reactivity.
-
Mechanism: Aromatic nucleophilic substitution at the 4-position is often an addition-elimination reaction, while substitution at the chloromethyl group is typically an SN2 reaction.
-
Solution: Choose your nucleophile and conditions carefully. For example, using a soft nucleophile might favor reaction at the softer C4 position. Most importantly, maintain absolute anhydrous conditions and low temperatures. This will slow down the rate of all reactions, but it will especially disfavor the unwanted hydrolysis side reaction.
Fig 1. Troubleshooting workflow for hydrolysis.
Protocols for Preventing Hydrolysis
Protocol 1: General Procedure for Reactions Under Anhydrous Conditions
This protocol provides a baseline for setting up a reaction to minimize the risk of hydrolysis.
-
Glassware Preparation:
-
Disassemble and clean all glassware (reaction flask, condenser, addition funnel, etc.).
-
Place glassware in an oven at >120°C for a minimum of 4 hours, but preferably overnight.[6]
-
Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry, inert gas (Nitrogen or Argon).
-
-
Solvent and Reagent Preparation:
-
Use only high-purity anhydrous solvents, preferably from a sealed bottle or freshly distilled from an appropriate drying agent.[1] Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, or Acetonitrile are recommended.
-
Ensure all reagents are anhydrous. Liquid reagents should be handled via syringe. Solid reagents should be dried in a vacuum oven if their stability permits.
-
-
Reaction Setup:
-
Add this compound and any solid reagents to the reaction flask under a positive flow of inert gas.
-
Seal the flask with a rubber septum.
-
Add anhydrous solvent via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath before adding any other liquid reagents.[6]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC.
-
Upon completion, perform the work-up as quickly as possible. If an aqueous quench is necessary, pour the reaction mixture into ice-cold saturated sodium chloride solution (brine) rather than pure water. Brine reduces the solubility of organic compounds and can decrease the activity of water.
-
Promptly extract the product into an organic solvent, dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Table 1: Recommended Solvents and Conditions
| Solvent | Type | Boiling Point (°C) | Rationale for Use |
| Dichloromethane (DCM) | Aprotic, Non-polar | 39.6 | Excellent solvent for a wide range of organic compounds; easily removed. |
| Tetrahydrofuran (THF) | Aprotic, Polar | 66 | Good solvating power for many reagents. Must be fresh as it can form peroxides. |
| Toluene | Aprotic, Non-polar | 111 | Useful for higher temperature reactions where hydrolysis is still a concern. |
| Acetonitrile (ACN) | Aprotic, Polar | 82 | A polar aprotic solvent suitable for many substitution reactions.[7] |
Fig 2. The hydrolysis reaction of the target compound.
References
-
Detection, Treatment and Remediation for Organochlorines. MATEC Web of Conferences. Available at: [Link]
-
Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. National Institutes of Health (NIH). Available at: [Link]
-
Three types of hydrolysis and ways to prevent hydrolysis. (2024-02-22). Available at: [Link]
-
Protecting groups. Available at: [Link]
-
Protecting Groups. Organic Synthesis. Available at: [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. Available at: [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. Available at: [Link]
-
METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES. Available at: [Link]
-
A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. Available at: [Link]
-
Method 8081B: Organochlorine Pesticides by Gas Chromatography. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
APPENDIX D: MEASUREMENT OF HYDROLYSIS. ECETOC. Available at: [Link]
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. SciELO. Available at: [Link]
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. Available at: [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. Available at: [Link]
-
2-(chloromethyl)thieno[3,2-d]pyrimidine. ChemSynthesis. Available at: [Link]
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Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. National Institutes of Health (NIH). Available at: [Link]
Sources
Optimizing reaction conditions for nucleophilic substitution on "4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity of this heterocyclic building block. We provide in-depth troubleshooting advice and detailed protocols to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Introduction: The Challenge of Dual Reactivity
The this compound scaffold is a valuable starting material for the synthesis of a diverse range of compounds, particularly kinase inhibitors and other biologically active molecules.[1][2][3] Its utility is derived from two distinct and competitive electrophilic sites available for nucleophilic substitution. Understanding the factors that govern the reactivity at each site is critical for achieving regioselectivity and high yields.
-
C4-Position : The chloro-substituent on the pyrimidine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyrimidine ring facilitates the attack of a nucleophile and stabilization of the intermediate Meisenheimer complex.[4][5]
-
2-(chloromethyl) Position : The chloromethyl group is a primary, benzylic-like halide, making it an excellent substrate for a classical bimolecular nucleophilic substitution (SN2) reaction.[6]
The primary challenge in working with this molecule is controlling which of these two positions reacts. This guide will walk you through the strategic choices that allow you to favor one pathway over the other.
Caption: Competing SNAr and SN2 reaction pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a mixture of products. How can I selectively target the C4-position?
Answer: To favor substitution at the C4-position (SNAr), you must create conditions that promote the addition-elimination mechanism while disfavoring the SN2 reaction at the chloromethyl group. The SNAr reaction has a higher activation energy barrier because it involves the temporary disruption of aromaticity, so temperature is your most powerful tool.
Core Strategy: High Temperature, Moderate Nucleophilicity
-
Increase Reaction Temperature: This is the most critical parameter. SNAr reactions on heteroaromatic systems often require heating. Start your optimization at around 80 °C and, if necessary, increase to the reflux temperature of your solvent (e.g., DMF at 153 °C).[1] This provides the necessary energy to overcome the aromatic stabilization.
-
Choice of Nucleophile:
-
Moderate Nucleophiles: Use nucleophiles that are less reactive in SN2 reactions. Aromatic amines (e.g., aniline), phenols, or secondary amines are excellent candidates.
-
Steric Hindrance: A bulky nucleophile will have a much more difficult time accessing the sp3-hybridized carbon of the chloromethyl group for the required backside attack of an SN2 reaction.[7] However, it can more easily approach the planar, sp2-hybridized C4 carbon. Consider using a nucleophile like tert-butanolamine or a hindered secondary amine.
-
-
Solvent Selection: Polar aprotic solvents like DMF, DMAc, or Dioxane are generally preferred. They effectively solvate the counter-ion of the nucleophile but do not form a tight hydrogen-bonding cage around the nucleophile itself, maintaining its reactivity.[1][3]
-
Base Selection: Use a non-nucleophilic base to either deprotonate your nucleophile (if it's a phenol or thiol) or to act as an acid scavenger for the HCl generated during the reaction.
-
For amines: Use a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
For alcohols/phenols/thiols: A stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to generate the corresponding alkoxide/phenoxide/thiolate nucleophile in situ.[1]
-
Caption: Manipulating parameters to control reaction selectivity.
Q2: How can I selectively target the 2-(chloromethyl) position?
Answer: To favor substitution at the 2-(chloromethyl) position (SN2), you need to use conditions that are classic for this mechanism while minimizing the potential for the higher-energy SNAr pathway.
Core Strategy: Low Temperature, Potent Nucleophilicity
-
Decrease Reaction Temperature: This is the most effective way to prevent the competing SNAr reaction. The SN2 reaction has a lower activation energy and can proceed efficiently at or below room temperature. Start your reactions at 0 °C and allow them to slowly warm to room temperature. If a mixture is still observed, run the reaction at even lower temperatures (e.g., -10 °C).
-
Choice of Nucleophile:
-
Potent SN2 Nucleophiles: Use classic, strong SN2 nucleophiles. These are typically small, highly reactive species. Excellent choices include sodium azide (NaN₃), sodium cyanide (NaCN), or thiolates (RSNa).
-
Avoid Bulk: Use small, unhindered nucleophiles to ensure easy access to the back side of the C-Cl bond in the chloromethyl group.[7]
-
-
Solvent Selection: Polar aprotic solvents that are well-suited for SN2 reactions are ideal. Acetone and Acetonitrile (ACN) are excellent first choices. DMF and DMSO can also be used but may require stricter temperature control as they can also promote SNAr at elevated temperatures.
-
Base Considerations: For nucleophiles like NaN₃ or NaCN, no additional base is needed. If you are using a thiol, pre-forming the thiolate with a base like NaH before adding the substrate at low temperature is the cleanest method. Avoid having a strong base present in excess during the reaction with the substrate, as it could potentially promote elimination or other side reactions.
Q3: My reaction is not proceeding or the yield is very low. What should I check?
Answer: Low or no conversion can be frustrating. A systematic approach to troubleshooting is the most effective way to identify the problem.
Caption: Troubleshooting flowchart for low reaction yield.
-
Nucleophile Reactivity: Is your nucleophile active? For neutral nucleophiles like alcohols or thiols, they must be deprotonated to become potent. Ensure your base is strong enough (see Table 2) and that you are using stoichiometric amounts. For amine nucleophiles, ensure they are not protonated (as a hydrochloride salt) without sufficient base to free the amine.
-
Solvent Quality: Are you using anhydrous (dry) solvent? Water can protonate and deactivate anionic nucleophiles. For reactions sensitive to oxygen, has the solvent been degassed?
-
Temperature: As discussed, temperature is key. If you are targeting the C4 position (SNAr), room temperature is likely insufficient. You must apply heat.
-
Base Stoichiometry: If your nucleophile is an amine, you need at least one equivalent of a base to scavenge the HCl produced. Often, using 1.5-2.0 equivalents can improve reaction rates.
-
Purity of Starting Material: Verify the purity of your this compound. Impurities could inhibit the reaction.
Q4: I am observing decomposition of my starting material or product. How can I prevent this?
Answer: Thienopyrimidines can be sensitive to harsh conditions, particularly strong acids or bases at high temperatures.
-
Temperature Control: Excessive heat for prolonged periods can lead to decomposition. If you are running an SNAr reaction, try to find the "sweet spot" temperature that allows the reaction to proceed at a reasonable rate without significant degradation. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Use a Milder Base: If you suspect the base is causing decomposition, consider switching to a weaker one. For example, instead of NaH, try K₂CO₃. Instead of DIPEA, try K₂CO₃.
-
Inert Atmosphere: Some heterocyclic compounds can be sensitive to oxidation at high temperatures. Running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions and improve the stability of your compounds.
-
Workup Procedure: Upon reaction completion, quench the reaction promptly and proceed with the workup. Leaving the reaction mixture under harsh conditions (e.g., hot DMF with a strong base) can degrade the product.
Appendices
Experimental Protocols
Protocol 1: Selective Substitution at C4 (SNAr)
Objective: Synthesize 4-(Morpholino)-2-(chloromethyl)thieno[3,2-d]pyrimidine
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M concentration).
-
Add morpholine (1.2 eq) followed by potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 85 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Substitution at 2-(chloromethyl) Position (SN2)
Objective: Synthesize 4-Chloro-2-(azidomethyl)thieno[3,2-d]pyrimidine
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous Acetonitrile (ACN, approx. 0.1 M concentration).
-
Add sodium azide (NaN₃, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product. Further purification may be performed if necessary.
Reference Tables
Table 1: Properties of Common Solvents
| Solvent | Abbreviation | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 37 | 153 | Excellent for SNAr; high boiling point. |
| Acetonitrile | ACN | Polar Aprotic | 37.5 | 82 | Good for SN2; lower boiling point. |
| Acetone | - | Polar Aprotic | 21 | 56 | Good for SN2; very low boiling point. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 47 | 189 | Highly polar; can be difficult to remove. |
| Dioxane | - | Aprotic | 2.2 | 101 | Less polar; good for SNAr. |
| Ethanol | EtOH | Polar Protic | 24.5 | 78 | Can reduce nucleophilicity via H-bonding.[8] |
Table 2: Common Bases for Nucleophilic Substitution
| Base | pKₐ of Conjugate Acid | Type | Common Use |
| Sodium Hydride | ~35 (H₂) | Non-nucleophilic, Strong | Deprotonating alcohols, thiols. |
| Potassium Carbonate | 10.3 (HCO₃⁻) | Weak Base | Acid scavenger; deprotonating phenols.[1] |
| Triethylamine (TEA) | 10.75 | Organic, Weak | Acid scavenger for amine reactions.[9] |
| DIPEA | 11 | Organic, Hindered | Non-nucleophilic acid scavenger. |
References
-
Siddiqui, A. A., et al. (2010). Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H). Journal of the Korean Chemical Society, 54(4), 444-450. [Link]
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4225. [Link]
-
Ogurtsov, V. A., et al. (2019). Synthesis of 2-(chloromethyl)-4H-3λ²-thieno[3,2-d]pyrimidin-4-one. Chemistry of Heterocyclic Compounds, 55(1), 93-94. [Link]
-
St-Germain, J., et al. (2017). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 22(10), 1683. [Link]
-
Mavrova, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(9), 2949. [Link]
-
Gore, R., et al. (2017). Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)—A Mass Spectrometry and Computational Study. Journal of The American Society for Mass Spectrometry, 29(3), 547-557. [Link]
-
Snégaroff, K., et al. (2009). Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. Tetrahedron, 65(48), 9929-9936. [Link]
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Preprint. [Link]
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4225. [Link]
-
Budhram, R. S., et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 18, 1623-1627. [Link]
-
NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
-
Chem Help ASAP. (2020). differences between SNAr & SN2 reactions. YouTube. [Link]
-
Wang, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1375-1386. [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
-
Liu, F., et al. (2018). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 83(5), 2634–2641. [Link]
-
Clark, J. H., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Organic Process Research & Development, 18(11), 1484–1492. [Link]
Sources
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. scielo.br [scielo.br]
Technical Support Center: Managing Regioselectivity in Reactions of 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
Welcome to the technical support center for 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. Our focus is to provide clear, actionable advice on controlling regioselectivity—a critical challenge given the two distinct electrophilic sites on the molecule. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.
Understanding the Core Challenge: Differentiated Reactivity
The central challenge in the synthetic chemistry of this compound lies in the presence of two different chlorine atoms. Their reactivity is governed by distinct electronic and mechanistic principles.
-
C4-Chloro : This chlorine is attached directly to the electron-deficient pyrimidine ring. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) . The reactivity of this position is analogous to other 4-chloropyrimidines, where the C4 position is generally more activated towards nucleophilic attack than the C2 position.[1]
-
C2-Chloromethyl : This chlorine is part of a chloromethyl group, which behaves like a benzylic halide. It is primarily susceptible to Nucleophilic Substitution (SN2) reactions.
Controlling which position reacts is paramount for successful synthesis and is highly dependent on the choice of nucleophile, solvent, and temperature.
Diagram 1: Reactive Sites on the Thieno[3,2-d]pyrimidine Core
Caption: Overview of the two primary electrophilic sites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I want to substitute the chlorine at the C4 position. Which conditions should I use?
To favor substitution at the C4 position, you must create conditions that promote a Nucleophilic Aromatic Substitution (SNAr) reaction.
Core Principle: SNAr reactions are favored by strong nucleophiles and polar aprotic solvents, which can stabilize the charged intermediate (Meisenheimer complex). The electron-withdrawing nature of the pyrimidine ring system makes the C4 position highly electrophilic and thus susceptible to this pathway.[1][2]
Recommended Conditions:
-
Nucleophiles : Amines (primary and secondary), anilines, and alkoxides are highly effective. For amine nucleophiles, the reaction often proceeds readily.[3]
-
Solvents : Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (CH₃CN), or alcohols like ethanol (EtOH) and isopropanol (iPrOH) are excellent choices.
-
Base : A non-nucleophilic base such as triethylamine (Et₃N) or sodium carbonate (Na₂CO₃) is often added to scavenge the HCl generated during the reaction, especially when using amine nucleophiles.[3]
-
Temperature : Reactions can often be run from room temperature to reflux, depending on the nucleophilicity of the amine. Monitoring by TLC is crucial.
Troubleshooting:
-
Problem : The reaction is sluggish or incomplete.
-
Solution : Gently heat the reaction mixture (e.g., to 80 °C). If using a less reactive amine, increasing the temperature can significantly improve the reaction rate.[3]
-
-
Problem : I am seeing a side product corresponding to substitution at the C2-chloromethyl position.
-
Solution : This indicates that SN2 is competing. This is more likely with "softer" nucleophiles (see Q2). Ensure your nucleophile is a "hard" amine or alkoxide. Lowering the reaction temperature may also favor the SNAr pathway.
-
Q2: How can I achieve selective substitution at the C2-chloromethyl group?
Targeting the C2-chloromethyl position requires favoring an SN2 reaction while suppressing the competing SNAr at C4.
Core Principle: The C2-chloromethyl group is structurally similar to a benzylic halide, making it a good substrate for SN2 reactions. This pathway is favored by "soft" nucleophiles and conditions that do not overly promote the SNAr pathway.
Recommended Conditions:
-
Nucleophiles : "Soft" nucleophiles work best. Examples include:
-
Thiolates (RS⁻)
-
Cyanide (CN⁻)
-
Carboxylates (RCOO⁻)
-
Azide (N₃⁻)
-
-
Solvents : Less polar aprotic solvents like Tetrahydrofuran (THF) or Acetone are often suitable.
-
Temperature : These reactions often proceed well at or slightly below room temperature. Overheating can begin to favor the competing SNAr reaction.
-
Base : If your nucleophile requires deprotonation (e.g., a thiol), use a strong, non-nucleophilic base like sodium hydride (NaH) at a low temperature before adding the thienopyrimidine substrate.
Troubleshooting:
-
Problem : I am getting substitution at the C4 position instead of the C2-chloromethyl group.
-
Solution : Your conditions are too harsh and are favoring SNAr.
-
Lower the Temperature : Perform the reaction at 0 °C or even lower.
-
Change the Nucleophile : Ensure you are using a soft nucleophile. For example, instead of a hard alkoxide (RO⁻), try a softer thiolate (RS⁻).
-
Solvent Choice : Switch from a polar solvent like DMF to a less polar one like THF.
-
-
Q3: I am getting a mixture of both C4 and C2-substituted products. How do I improve selectivity?
Observing a mixture of products is a common issue and indicates that the reaction conditions are allowing both SNAr and SN2 pathways to compete. The following table summarizes key parameters you can adjust.
| Parameter | To Favor C4 (SNAr) Substitution | To Favor C2-CH₂Cl (SN2) Substitution | Rationale |
| Nucleophile | Hard Nucleophiles : Amines, Alkoxides (RO⁻) | Soft Nucleophiles : Thiolates (RS⁻), Cyanide (CN⁻), Azide (N₃⁻) | Hard nucleophiles prefer the harder electrophilic center at C4, while soft nucleophiles prefer the softer C2-CH₂Cl carbon. |
| Solvent | Polar Aprotic/Protic : DMF, CH₃CN, EtOH | Less Polar Aprotic : THF, Acetone | Polar solvents stabilize the charged Meisenheimer complex in SNAr. Less polar solvents are sufficient for SN2. |
| Temperature | Room Temp to Reflux | Low Temperature (0 °C or below) to Room Temp | SNAr often has a higher activation energy; heating favors this pathway. SN2 can often proceed at lower temperatures. |
| Base | Non-nucleophilic base (e.g., Et₃N, K₂CO₃) | Use only if needed to generate the nucleophile (e.g., NaH for thiols) | The base's primary role in SNAr is to quench acid. In SN2, it's used to create the nucleophile beforehand. |
Diagram 2: Decision Workflow for Managing Regioselectivity
Caption: A decision-making guide for experimental design.
Validated Experimental Protocols
The following protocols are adapted from established literature procedures and serve as a robust starting point for your experiments.[3][4]
Protocol 1: Selective Amination at the C4-Position
This protocol details the reaction of this compound with an amine to selectively yield the C4-amino derivative.
Materials:
-
This compound (1.0 eq)
-
Desired Amine (e.g., morpholine, piperidine) (1.2 - 2.0 eq)
-
Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Ethanol (EtOH) or Acetonitrile (CH₃CN) (approx. 0.1 M concentration)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the solvent (EtOH or CH₃CN).
-
Add the base (Na₂CO₃ or Et₃N) (2.0 eq) to the suspension.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux (typically 35-80 °C) while monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.
-
If using Na₂CO₃, filter off the solids. If using Et₃N, concentrate the mixture under reduced pressure.
-
Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/EtOAc gradient) to yield the pure 4-amino-2-(chloromethyl)thieno[3,2-d]pyrimidine derivative.
Protocol 2: Selective Thiolation at the C2-Chloromethyl Position (Hypothetical Adaptation)
This protocol is a generalized procedure for targeting the C2-chloromethyl position with a soft nucleophile like a thiolate. Note: This is an adapted protocol based on standard SN2 chemistry, as direct literature for this specific transformation is less common.
Materials:
-
This compound (1.0 eq)
-
Desired Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Caution : NaH reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).
-
To a round-bottom flask under N₂, add the desired thiol (1.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate salt.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF.
-
Slowly add the solution of the thienopyrimidine to the pre-formed thiolate solution at 0 °C via a syringe or dropping funnel.
-
Allow the reaction to stir at 0 °C to room temperature, monitoring progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the pure 4-chloro-2-((alkyl/arylthio)methyl)thieno[3,2-d]pyrimidine derivative.
References
-
Al-Omair, M. A., et al. (2016). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [Link]
-
Pochet, L., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. [Link]
-
Iqbal, J., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
-
Snégaroff, K., et al. (2009). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. [Link]
-
Pathi, S., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Request PDF. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
-
Journal of the Chemical Society C. (1966). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
-
Request PDF. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. [Link]
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PubChem. (n.d.). 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. PubChem. [Link]
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ResearchGate. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate. [Link]
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de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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Thienopyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). ScienceDirect. [Link]
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Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. [Link]
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Scheme 1. Synthesis of the 4-aminosubstituted thieno[3,2-d]pyrimidine derivatives. ResearchGate. [Link]
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Kumar, R., et al. (2015). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central. [Link]
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Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. (2025). National Institutes of Health. [Link]
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"4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine" stability under acidic and basic conditions
Welcome to the technical support center for 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and successful application of this versatile building block in your research.
Introduction to the Reactivity of this compound
This compound is a highly functionalized heterocyclic compound, prized as a key intermediate in the synthesis of novel therapeutic agents. Its utility stems from two reactive chlorine substituents, which allow for selective modification and elaboration of the thienopyrimidine scaffold. However, this inherent reactivity also necessitates a thorough understanding of its stability to prevent unwanted degradation during storage and experimentation.
The primary modes of degradation for this molecule are nucleophilic substitution reactions, where the chlorine atoms are displaced by nucleophiles. The two main sites of reactivity are the C4-chloro group on the pyrimidine ring and the chloromethyl group at the C2 position. The electron-deficient nature of the pyrimidine ring enhances the electrophilicity of these positions, making them susceptible to attack.[1]
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected impurity in my reaction mixture when using this compound. What could it be?
A1: The most common impurity arises from the hydrolysis of one of the chloro groups. Given that you are likely working in a solvent that may contain trace amounts of water, the chloromethyl group can hydrolyze to form 2-(hydroxymethyl)-4-chlorothieno[3,2-d]pyrimidine.[2] The C4-chloro group can also undergo hydrolysis, though it is generally more stable to simple hydrolysis than the chloromethyl group. If your reaction is performed in an alcohol-based solvent (e.g., methanol, ethanol), you may also form the corresponding ether.
Q2: Which of the two chlorine atoms is more reactive?
A2: In nucleophilic aromatic substitution reactions on dichloropyrimidines, the C4 position is generally more reactive than the C2 position.[3][4] This is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at C4. However, the chloromethyl group at C2 is a benzylic-like halide, which is also highly susceptible to SN2 reactions.[1] The relative reactivity will depend on the specific nucleophile and reaction conditions. For hydrolysis, the chloromethyl group is typically more labile.
Q3: My compound seems to be degrading upon storage. What are the optimal storage conditions?
A3: For long-term stability, this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] This minimizes exposure to moisture and atmospheric oxygen, which can contribute to degradation. For short-term use, storage at 2-8°C is acceptable, provided the container is well-sealed.
Q4: Can I use protic solvents like water, methanol, or ethanol with this compound?
A4: The use of protic solvents is generally not recommended for storage or prolonged reactions unless the solvent itself is intended to be a reactant. These solvents are nucleophilic and can lead to the degradation of the compound via solvolysis.[2] If your experimental protocol requires a protic solvent, it is advisable to use the solution immediately after preparation and to be mindful of potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in a nucleophilic substitution reaction | Degradation of starting material: The compound may have degraded due to improper storage or handling. Competitive side reactions: The nucleophile may be reacting at both the C4 and C2 positions, or hydrolysis/solvolysis may be competing with your desired reaction. | Verify purity of starting material: Use a freshly opened vial or confirm the purity of your existing stock by NMR or LC-MS. Use anhydrous conditions: Ensure all solvents and reagents are dry. Perform the reaction under an inert atmosphere. Optimize reaction conditions: Consider lowering the reaction temperature to improve selectivity. |
| Formation of multiple products | Lack of regioselectivity: Strong, hard nucleophiles may react at both chlorinated positions. Degradation under reaction conditions: The starting material or product may be unstable under the reaction conditions (e.g., high temperature, prolonged reaction time). | Choose a softer nucleophile: Softer nucleophiles may exhibit greater selectivity. Protecting group strategy: If feasible, consider a protecting group strategy to block one of the reactive sites. Screen different bases and solvents: The choice of base and solvent can significantly influence the reaction outcome. |
| Inconsistent results between batches | Variability in starting material quality: Purity can vary between suppliers or even batches. Presence of moisture: Inconsistent levels of moisture in solvents or reagents can lead to varying degrees of hydrolysis. | Standardize starting material: Qualify each new batch of the compound before use. Strictly control reaction conditions: Always use freshly dried solvents and ensure a dry reaction setup. |
Stability Profile and Degradation Pathways
The stability of this compound is critically dependent on the pH of the medium.
Acidic Conditions
Under strongly acidic conditions, the pyrimidine ring can be protonated. This can further activate the ring towards nucleophilic attack. However, the compound is relatively stable in moderately acidic conditions, especially in the absence of strong nucleophiles. The primary concern under acidic conditions with a nucleophile like water present is the slow hydrolysis of the chloromethyl group to the corresponding alcohol.
Basic Conditions
The compound is highly susceptible to degradation under basic conditions. Hydroxide ions are strong nucleophiles that can readily attack both the C4 and C2 positions. The C4-chloro group is particularly prone to nucleophilic aromatic substitution (SNAr) with strong bases, leading to the formation of the corresponding 4-hydroxy derivative. The chloromethyl group will also undergo substitution to the hydroxymethyl group. Elimination reactions are also a possibility under basic conditions.[6]
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways of the title compound.
Experimental Protocol: Forced Degradation Study
To assess the stability of this compound in your specific experimental conditions, a forced degradation study is recommended.[7][8] This involves subjecting the compound to a range of stress conditions to identify potential degradants and determine degradation kinetics.
Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water.
-
-
Incubation: Incubate all three solutions at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation for Analysis: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples by HPLC. A typical starting condition would be a gradient elution with a mobile phase of water and acetonitrile with 0.1% formic acid. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound peak.
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time zero) measurement. Plot the percentage of the parent compound remaining versus time. This will provide a stability profile under each condition.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Summary of Stability Data
| Condition | Expected Stability | Primary Degradation Product(s) |
| Solid State (Long-term) | Stable for >2 years at -20°C under inert gas | N/A |
| Neutral Aqueous Solution | Moderate stability; slow hydrolysis | 4-Chloro-2-(hydroxymethyl)thieno[3,2-d]pyrimidine |
| Acidic Aqueous Solution (e.g., pH 1-3) | Moderate stability; slow hydrolysis | 4-Chloro-2-(hydroxymethyl)thieno[3,2-d]pyrimidine |
| Basic Aqueous Solution (e.g., pH 11-13) | Unstable; rapid degradation | 4-Hydroxy-2-(chloromethyl)thieno[3,2-d]pyrimidine and 4-Chloro-2-(hydroxymethyl)thieno[3,2-d]pyrimidine |
This guide provides a foundational understanding of the stability of this compound. For critical applications, it is imperative to perform specific stability studies under your unique experimental conditions.
References
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Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC - PubMed Central. Available at: [Link]
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(PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. Available at: [Link]
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Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available at: [Link]
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Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Available at: [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
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Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH. Available at: [Link]
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Nucleophilic substitution. Wikipedia. Available at: [Link]
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Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOPscience. Available at: [Link]
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How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Available at: [Link]
- Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. Google Patents.
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Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
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The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC - NIH. Available at: [Link]
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5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]
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Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Available at: [Link]
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The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. PubMed. Available at: [Link]
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2-(chloromethyl)thieno[3,2-d]pyrimidine. ChemSynthesis. Available at: [Link]
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dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen research portal. Available at: [Link]
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Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors. PubMed. Available at: [Link]
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pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Pyrimidine-Based Intermediates: The Case for 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Among the privileged scaffolds in medicinal chemistry, the thieno[3,2-d]pyrimidine core is a recurring motif in a multitude of biologically active molecules, lauded for its structural resemblance to purines.[1][2] This guide provides an in-depth, objective comparison of a highly versatile, yet functionally distinct intermediate, 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine , against other common pyrimidine-based building blocks. Our analysis is grounded in experimental data to empower you with the insights needed to make informed decisions in your synthetic endeavors.
The Strategic Advantage of Bifunctionality: this compound
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, including kinase inhibitors and antiplatelet agents.[2] The subject of our focus, this compound, offers a unique proposition: two distinct and orthogonally reactive sites. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the chloromethyl group at the 2-position behaves as a benzylic-like halide, readily undergoing nucleophilic substitution (SN2). This dual reactivity opens up a vast chemical space for the synthesis of diverse compound libraries.
Comparative Intermediates: Setting the Stage
To provide a comprehensive comparison, we will evaluate this compound against two relevant alternatives:
-
4-Chloro-2-methylthieno[3,2-d]pyrimidine: This analogue allows for a direct assessment of the impact of the 2-(chloromethyl) group versus a less reactive 2-methyl group.
-
2,4-Dichlorothieno[3,2-d]pyrimidine: This intermediate offers two reactive chloro groups, providing a different strategic approach to disubstituted thienopyrimidines.
The choice between these intermediates hinges on the desired synthetic outcome, the required reaction conditions, and the overall efficiency of the synthetic route.
Head-to-Head Reactivity: A Data-Driven Comparison
The true measure of an intermediate's utility lies in its performance in key chemical transformations. Below, we compare the reactivity of our featured compound and its alternatives in nucleophilic substitution and cross-coupling reactions, drawing upon published experimental data.
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
The chlorine atom at the 4-position of the thieno[3,2-d]pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. This reaction is a cornerstone for introducing a wide variety of amine, alcohol, and thiol substituents.
Table 1: Comparative Performance in Amination Reactions at the 4-Position
| Intermediate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorothieno[3,2-d]pyrimidine | Aniline | HCl | Water | 80 | 1 | 89 | [3] |
| 4-Chlorothieno[3,2-d]pyrimidine | Various Amines | K₂CO₃ | DMSO | 100 | 12 | 22-70 | [1] |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | Methylamine | DIPEA | IPA | 20 | 3 | 96 (for 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine) | [4] |
| 4-Chlorothieno[2,3-d]pyrimidine | Aniline | None | DMF | 150 | - | 66 | [3] |
Expert Analysis:
Reactivity at the 2-Position: The Role of the Chloromethyl Group
The chloromethyl group at the 2-position of our featured intermediate provides a highly valuable synthetic handle for introducing further diversity. This group's reactivity is analogous to that of a benzylic halide, making it an excellent electrophile for SN2 reactions.
Table 2: Representative Reactions at the 2-Position
| Intermediate | Nucleophile | Reaction Type | Product | Reference |
| 2-(Chloromethyl)pyrimidine | Amines, Thiols, Alcohols | SN2 | 2-((Nucleophilomethyl))pyrimidine derivatives | [6] |
| 2-Chloromethylthieno[2,3-d]pyrimidine-4(3H)-one | N-methylpiperazine | SN2 | 2-[2-(4-methylpiperazinyl)]thieno[2,3-d]pyrimidine-4(3H)-one | [6] |
| 2-Trichloromethyl-thieno[2,3-d]pyrimidin-4(3H)-one | - | Cyclocondensation | - | [7] |
Expert Analysis:
The chloromethyl group is a potent electrophile, readily undergoing displacement by a variety of nucleophiles.[6] This contrasts sharply with the relative inertness of a methyl group, as seen in 4-Chloro-2-methylthieno[3,2-d]pyrimidine, which would require harsh conditions for functionalization. The trichloromethyl group, while also at the 2-position, participates in different types of reactions, such as cyclocondensation, and does not offer the same straightforward SN2 reactivity.[7]
Strategic Synthesis Design: Workflow and Causality
The choice of intermediate dictates the overall synthetic strategy. Below, we illustrate a potential workflow for the synthesis of a disubstituted thieno[3,2-d]pyrimidine using our featured intermediate.
Caption: Experimental workflow for the base-promoted amination of 4-chlorothieno[3,2-d]pyrimidines.
Protocol 2: General Procedure for Nucleophilic Substitution on a 2-(Chloromethyl)pyrimidine
This generalized protocol is based on the established reactivity of chloromethylpyrimidines. [6]
-
Dissolve the 2-(chloromethyl)pyrimidine derivative (1.0 eq.) in a suitable solvent (e.g., DMF, ethanol).
-
Add the nucleophile (amine, thiol, or alcohol; 1.0-1.2 eq.).
-
If the nucleophile is an amine or alcohol, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq.) to neutralize the generated HCl. For thiols, a base like sodium ethoxide can be used to pre-form the thiolate.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Conclusion: Making the Right Choice for Your Synthesis
The selection of a pyrimidine-based intermediate is a strategic decision with far-reaching implications for your research. This compound stands out as a highly versatile building block, offering two distinct and orthogonally reactive handles for the efficient construction of diverse molecular architectures.
-
For the synthesis of disubstituted thieno[3,2-d]pyrimidines with varied functionalities at the 2- and 4-positions, this compound is the superior choice. Its bifunctional nature allows for a flexible and efficient synthetic strategy.
-
If only functionalization at the 4-position is required, 4-chlorothieno[3,2-d]pyrimidine or its 2-methyl analogue may be more cost-effective.
-
For the introduction of two identical or similar nucleophiles at the 2- and 4-positions, 2,4-dichlorothieno[3,2-d]pyrimidine could be considered, though regioselectivity can be a challenge.
By understanding the unique reactivity profiles of these intermediates, researchers can design more efficient and innovative synthetic routes, accelerating the discovery and development of novel therapeutic agents.
References
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. (URL: [Link])
-
Thieno[3,2-d]pyrimidine derivatives: Recent updates on their synthesis, therapeutic potential, and structure-activity relationship. (URL: [Link])
-
Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. (URL: [Link])
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (URL: [Link])
-
Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. (URL: [Link])
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (URL: [Link])
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (URL: [Link])
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: [Link])
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (URL: [Link])
-
Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H). (URL: [Link])
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A Comparative Analysis of C4-Chloro and Chloromethyl Group Reactivity in 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
An In-Depth Technical Guide:
This guide provides a comprehensive comparison of the reactivity of the two distinct chlorine-containing functional groups within the 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine scaffold. As a key building block in medicinal chemistry and drug development, understanding the differential reactivity of this molecule is paramount for designing selective and efficient synthetic routes. We will dissect the underlying electronic and mechanistic principles that govern the reactivity of the C4-aryl chloride versus the C2-heteroarylmethyl chloride, supported by experimental protocols and data.
Structural and Electronic Foundations of Reactivity
The synthetic utility of this compound hinges on the distinct electronic environments of its two chloro-substituents. The thieno[3,2-d]pyrimidine core is an electron-deficient heteroaromatic system, a consequence of the two electronegative nitrogen atoms in the pyrimidine ring.[1] This electron deficiency is the primary driver for the reactivity at the C4 position.
-
C4-Chloro Group: The chlorine atom at the C4 position is bonded to an sp²-hybridized carbon of the pyrimidine ring. This arrangement is analogous to an aryl chloride. The lone pairs on the chlorine can participate in resonance with the aromatic system, creating partial double-bond character in the C-Cl bond.[2][3] However, the potent electron-withdrawing nature of the pyrimidine ring makes this carbon highly electrophilic and susceptible to nucleophilic attack.
-
Chloromethyl Group (-CH₂Cl): The chlorine atom in the chloromethyl group is bonded to an sp³-hybridized carbon. This group is structurally analogous to a benzylic chloride.[3][4] The reactivity of this group is not primarily governed by aromatic substitution mechanisms. Instead, the adjacent electron-withdrawing thienopyrimidine ring significantly enhances the electrophilicity of the methylene carbon, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[5]
Below is a diagram illustrating the key structural features of the molecule.
Caption: Structural features of the target molecule.
Mechanistic Pathways and Comparative Reactivity
The difference in hybridization and electronic environment dictates two distinct and competing reaction pathways: Nucleophilic Aromatic Substitution (SₙAr) at C4 and Bimolecular Nucleophilic Substitution (Sₙ2) at the chloromethyl carbon.
The C4-Chloro Group: Nucleophilic Aromatic Substitution (SₙAr)
The substitution of the C4-chloro group proceeds via a well-established two-step addition-elimination mechanism (SₙAr).
-
Addition: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms of the pyrimidine ring are crucial for stabilizing this anionic intermediate through resonance.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
This process generally requires significant energy input (i.e., elevated temperatures) to overcome the initial energy barrier of disrupting the aromatic system.
The Chloromethyl Group: Sₙ2 Reaction
The chloromethyl group reacts via a classical Sₙ2 mechanism.[5] This is a single, concerted step where the nucleophile attacks the electrophilic methylene carbon from the backside, simultaneously displacing the chloride ion. The transition state involves a pentacoordinate carbon. This pathway is significantly lower in activation energy compared to the SₙAr mechanism because it does not involve the disruption of a stable aromatic ring. Benzylic and analogous heteroarylmethyl halides are known to be highly reactive towards Sₙ2 displacement.[4][6][7]
The following diagram contrasts the two mechanistic pathways.
Caption: Comparison of Sₙ2 and SₙAr reaction mechanisms.
Kinetic vs. Thermodynamic Control
The profound difference in activation energies leads to a clear kinetic preference. The Sₙ2 displacement at the chloromethyl position is kinetically favored and proceeds rapidly under mild conditions. In contrast, the SₙAr reaction at the C4 position is kinetically slower and requires more forcing conditions (e.g., higher temperatures) to proceed at a reasonable rate. This differential reactivity allows for highly selective, stepwise functionalization of the molecule.
Experimental Protocols & Data
The following protocols provide a framework for the selective modification of each position. The choice of a mild base like potassium carbonate is critical in the first step to prevent competitive SₙAr at the C4 position.
Experiment 1: Selective Sₙ2 Substitution of the Chloromethyl Group
This protocol details the reaction with a secondary amine, morpholine, under conditions that exclusively target the more reactive chloromethyl group.
Objective: To synthesize 4-((4-chlorothieno[3,2-d]pyrimidin-2-yl)methyl)morpholine.
Methodology:
-
To a solution of this compound (1.0 eq.) in acetonitrile (10 mL per mmol of substrate), add morpholine (1.1 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) to the mixture. The base serves to neutralize the HCl that is implicitly formed.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Experiment 2: SₙAr Substitution of the C4-Chloro Group
Using the product from Experiment 1, this protocol demonstrates the subsequent substitution at the C4 position under more demanding thermal conditions.
Objective: To synthesize 4-((4-(propylamino)thieno[3,2-d]pyrimidin-2-yl)methyl)morpholine.
Methodology:
-
To a solution of the product from Experiment 1, 4-((4-chlorothieno[3,2-d]pyrimidin-2-yl)methyl)morpholine (1.0 eq.), in N,N-Dimethylformamide (DMF) (10 mL per mmol), add propylamine (1.5 eq.).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Heat the reaction mixture to 100-120 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final disubstituted product.
The following flowchart illustrates this sequential, selective synthesis strategy.
Caption: Workflow for the sequential substitution strategy.
Summary of Comparative Reactivity
The table below summarizes the key differences governing the reactivity of the two positions.
| Feature | C4-Chloro Group | C2-Chloromethyl Group |
| Carbon Hybridization | sp² | sp³ |
| Bond Type | Heteroaryl C-Cl | Heteroarylmethyl C-Cl |
| Primary Mechanism | Nucleophilic Aromatic Substitution (SₙAr) | Bimolecular Nucleophilic Substitution (Sₙ2) |
| Key Intermediate | Meisenheimer Complex (Anionic) | Pentacoordinate Transition State |
| Aromaticity Change | Disrupted during reaction | Unaffected during reaction |
| Relative Rate | Slow | Fast |
| Typical Conditions | High Temperature (80-130 °C), Stronger Bases | Room Temperature, Mild Bases |
Conclusion for the Research Scientist
The two chlorine substituents on this compound exhibit a highly predictable and exploitable difference in reactivity. The chloromethyl group is exceptionally susceptible to Sₙ2 displacement under mild conditions, reacting much like a benzylic halide. In stark contrast, the C4-chloro group requires the more forcing conditions characteristic of an SₙAr reaction on an electron-deficient heteroaromatic ring. This kinetic differentiation provides a robust and reliable strategy for the selective, stepwise synthesis of disubstituted thieno[3,2-d]pyrimidine derivatives, enabling precise control over molecular design in drug discovery programs.
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Biological activity of thieno[3,2-d]pyrimidines versus thieno[2,3-d]pyrimidines
An In-Depth Comparative Guide to the Biological Activity of Thieno[3,2-d]pyrimidines versus Thieno[2,3-d]pyrimidines
Introduction: The Significance of Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the thienopyrimidine scaffold holds a privileged position. As bioisosteres of purines, the fundamental components of DNA and RNA, these fused heterocyclic systems are adept at interacting with a multitude of biological targets.[1][2][3][4] This structural mimicry has rendered them a fertile ground for the discovery of novel therapeutics. Thienopyrimidines are characterized by a thiophene ring fused to a pyrimidine ring, a combination that gives rise to three possible isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[1]
This guide focuses on a head-to-head comparison of the two most extensively studied isomers: thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine. While seemingly minor, the difference in the fusion of the thiophene and pyrimidine rings creates a profound impact on the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These subtle structural distinctions translate into significant variations in their biological activity, target selectivity, and overall therapeutic potential. For researchers and drug development professionals, understanding these differences is paramount to designing more potent and selective drug candidates.
The Core Structural Difference: A Tale of Two Fused Rings
The fundamental distinction between thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines lies in the points of fusion between the thiophene and pyrimidine rings. This isomeric difference dictates the relative orientation of the sulfur atom of the thiophene ring and the nitrogen atoms of the pyrimidine ring, which in turn influences how these molecules present themselves to their biological targets.
Caption: Isomeric structures of thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine.
A Head-to-Head Battle: Comparative Biological Activities
While both isomers display a broad spectrum of pharmacological activities, a discernible trend has emerged from numerous studies: thieno[2,3-d]pyrimidine derivatives frequently exhibit more potent biological activity, particularly in the realm of anticancer research, when compared to their thieno[3,2-d]pyrimidine counterparts .[5][6]
Anticancer Activity: The Primary Arena
The development of anticancer agents has been the most prominent application for both thienopyrimidine scaffolds. Their ability to function as kinase inhibitors is a key driver of this activity.
Thieno[2,3-d]pyrimidines: The More Potent Warriors
This isomer is a cornerstone in the design of potent kinase inhibitors.[7] Its derivatives have shown remarkable inhibitory activity against a range of kinases implicated in cancer progression.
-
EGFR and VEGFR-2 Inhibition: Many thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two critical targets in oncology.[8][9] Their structural similarity to quinazoline, a core component of approved EGFR inhibitors like gefitinib and erlotinib, makes them excellent bioisosteres.[10] Some compounds have demonstrated the ability to inhibit both wild-type EGFR and the clinically relevant T790M resistance mutant.[11]
-
FLT3 Inhibition: This scaffold has been successfully utilized to develop inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[12][13]
-
Broad Cytotoxicity: Studies consistently show that thieno[2,3-d]pyrimidines possess potent cytotoxic activity across a wide array of cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HT-29) cancer.[12][14][15] For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was identified as a highly active compound against a panel of 60 cancer cell lines.[5][16]
Thieno[3,2-d]pyrimidines: Potent, Yet Often a Step Behind
The thieno[3,2-d]pyrimidine scaffold has also yielded a wealth of biologically active compounds with significant antiproliferative properties.[2][17]
-
PI3K, JAK3, and CDK Inhibition: This isomer has proven effective for targeting different sets of kinases. Potent and selective inhibitors have been developed for Phosphoinositide 3-kinase delta (PI3Kδ), Janus kinase 3 (JAK3), and Cyclin-dependent kinase 7 (CDK7).[18][19][20]
-
Apoptosis Induction: Halogenated thieno[3,2-d]pyrimidines, particularly those with a chlorine atom at the C4-position, have been shown to possess antiproliferative activity and the ability to induce apoptosis in leukemia cells.[2]
-
Bifunctional Inhibitors: The scaffold has been ingeniously used to design first-in-class bifunctional inhibitors, such as dual PI3Kδ and Bromodomain and Extra-Terminal (BET) inhibitors, representing a novel therapeutic strategy.[18]
A direct comparative study highlighted that on the same cancer cell lines, thieno[2,3-d]pyrimidines were generally more potent than the corresponding isomeric thieno[3,2-d]pyrimidines.[5]
Beyond Cancer: A Spectrum of Other Activities
Both scaffolds have been explored for other therapeutic applications, including:
-
Anti-inflammatory Agents: Both isomers have been investigated for their potential to modulate inflammatory pathways.[10][21]
-
Antimicrobial and Antifungal Agents: Derivatives of both scaffolds have demonstrated activity against various microbial and fungal strains.[1][2][10][22]
-
Specialized Targets: The thieno[3,2-d]pyrimidine core has been used to develop inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2)[23], while the thieno[2,3-d]pyrimidine scaffold has been used to create atypical protein kinase C (aPKC) inhibitors to control vascular permeability.[24]
Quantitative Data Summary
To provide a clearer picture of the comparative potency, the following tables summarize key experimental data.
Table 1: Comparative Overview of Primary Biological Activities
| Biological Activity | Thieno[3,2-d]pyrimidines | Thieno[2,3-d]pyrimidines | Key Observation |
| Anticancer | Potent antiproliferative activity.[2][17] | Generally more potent antiproliferative activity.[5][6] | Thieno[2,3-d] isomer often shows superior potency. |
| Primary Kinase Targets | PI3Kδ, JAK3, CDK7.[18][19][20] | EGFR, VEGFR-2, FLT3, aPKC.[8][12][24][25] | Isomers tend to target different families of kinases. |
| Anti-inflammatory | Investigated.[10] | Investigated, with some derivatives showing promising results.[21] | Both scaffolds show potential. |
| Antimicrobial | Investigated.[2] | Investigated.[10][22] | Both scaffolds show potential. |
Table 2: Selected Examples of Biologically Active Thienopyrimidine Derivatives
| Isomer | Compound/Series | Target(s) | Quantitative Data (IC₅₀) | Reference |
| Thieno[3,2-d] | Halogenated derivatives | Cancer Cell Proliferation | GI₅₀ values in the low micromolar range | [2] |
| Derivative 10b | PI3Kδ / BRD4-BD1 | 112 nM / 19 nM | [18] | |
| Derivative 9a | JAK3 | 1.9 nM | [19] | |
| Thieno[2,3-d] | 2-(benzylamino)-5,6-dimethyl... | Melanoma MDA-MB-435 | Growth Percent = -31.02% | [5][16] |
| Sulfonamide derivative 14 | Breast Cancer (MCF-7) | 22.12 µM | [14] | |
| Derivative 5 | FLT3 | High inhibitory activity | [12][13] | |
| Derivative 7a | EGFR (wild-type & T790M) | Potent inhibition noted | [9] |
Structure-Activity Relationship (SAR): Decoding the Design
The biological activity of thienopyrimidines is exquisitely sensitive to the nature and position of substituents on the core scaffold.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
For thieno[2,3-d]pyrimidines , SAR studies have revealed that:
-
Substitutions at the C4 position are critical. Often, an anilino group is incorporated here to mimic the quinazoline core of known kinase inhibitors.
-
The C2 position is also a key point for modification. For some targets, small amine substituents are crucial, while for others, larger aryl groups can enhance potency.[25]
-
The substitution pattern on aryl rings attached at C2 or C4 significantly impacts activity, with hydroxyl and methoxy groups often playing important roles in target engagement.[11]
For thieno[3,2-d]pyrimidines , SAR highlights include:
-
The necessity of a chlorine atom at the C4-position for the antiproliferative activity of certain series.[2]
-
The incorporation of an acrylamide pharmacophore to achieve potent covalent inhibition of targets like JAK3.[19]
Experimental Protocols: Validating Biological Activity
The claims of biological activity are substantiated through rigorous in vitro and cellular assays. Below are standardized protocols for two fundamental experiments.
Protocol 1: Cell Viability (MTT) Assay
This assay is a cornerstone for assessing the anti-proliferative effects of compounds on cancer cell lines.
Caption: A step-by-step workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are plated in 96-well microtiter plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[11]
-
Formazan Formation: The plates are incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[11]
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of a specific protein kinase.
Methodology:
-
Assay Preparation: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified recombinant kinase, a suitable kinase buffer, a specific peptide or protein substrate, and ATP (often at its Km concentration).
-
Compound Addition: The thienopyrimidine test compounds are added to the wells at various concentrations. Controls include a "no inhibitor" well and a "no enzyme" well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a solution such as EDTA to chelate the Mg²⁺ ions required for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence/Luminescence: Using antibodies that specifically recognize the phosphorylated substrate (e.g., HTRF®, AlphaScreen®) or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo®).
-
-
Data Analysis: The kinase activity is measured for each compound concentration. The percentage of inhibition is calculated relative to the "no inhibitor" control. The IC₅₀ value is determined from the resulting dose-response curve.
Conclusion and Future Outlook
The isomeric thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds are undeniably two of the most valuable heterocyclic systems in modern drug discovery. While both have yielded compounds with a broad range of biological activities, the existing body of evidence points towards a general trend of superior potency for the thieno[2,3-d]pyrimidine isomer, particularly in the development of anticancer kinase inhibitors.[5][6] This is not to diminish the potential of the thieno[3,2-d]pyrimidine scaffold, which has proven its worth in creating highly selective inhibitors for different target classes and in pioneering novel therapeutic strategies like dual-target inhibitors.
For drug development professionals, the choice between these two isomers is not arbitrary. It is a strategic decision guided by the specific biological target and the desired pharmacological profile. The thieno[2,3-d]pyrimidine scaffold may be the preferred starting point when targeting established oncogenic kinases like EGFR and VEGFR, where its structural precedent has led to highly potent molecules. Conversely, the thieno[3,2-d]pyrimidine scaffold offers a compelling alternative for exploring different kinase families or for innovative approaches that require a distinct structural framework. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, both isomers will undoubtedly continue to be a source of novel and impactful therapeutic agents.
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A Comparative Guide to the In Vitro Validation of Anticancer Activity in Novel 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine Derivatives
This guide provides a comprehensive framework for the in vitro validation of novel 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine derivatives, a promising class of heterocyclic compounds in oncology research. We will objectively compare the performance of a representative lead candidate from this class, designated TP-Cl-01 , against Doxorubicin, a widely-used chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind each step to ensure robust and reproducible data.
Introduction: The Therapeutic Potential of Thieno[3,2-d]pyrimidines
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, sharing structural and electronic similarities with endogenous purines, which allows these molecules to interact with a wide range of biological targets.[1][2] This scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapies.[3] Structure-activity relationship (SAR) studies have consistently shown that halogenation, particularly at the C4-position, is critical for enhancing antiproliferative activity.[1]
This guide outlines a multi-faceted in vitro strategy to characterize the anticancer potential of novel this compound derivatives. The objective is to move beyond simple cytotoxicity screening to build a comprehensive profile encompassing selectivity, mechanism of cell death, and impact on cell cycle progression.[4][5]
Experimental Design: A Multi-Assay Approach for Comprehensive Validation
To rigorously assess the anticancer potential of our lead compound, TP-Cl-01 , a logical, multi-step experimental workflow is essential. This workflow is designed to first establish efficacy and then elucidate the underlying mechanism of action.
Caption: Overall Experimental Workflow for In Vitro Validation.
Rationale for Cell Line Selection
The choice of cell lines is critical for evaluating both the breadth and selectivity of a potential anticancer agent.
-
Cancer Cell Panel : We selected three human cancer cell lines from diverse origins to assess the spectrum of activity:
-
Non-Malignant Control : To evaluate cytotoxicity against healthy cells and determine a selectivity index, we will use:
-
HDF (Human Dermal Fibroblasts) : A primary cell line representing normal, non-cancerous tissue.[8]
-
Rationale for Assay Selection
The selected assays provide a layered understanding of the compound's biological effects.
-
Cell Viability (MTT Assay) : This initial screening assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a robust, high-throughput method to determine the dose-dependent cytotoxic effects and calculate the half-maximal inhibitory concentration (IC50).[9][10][11]
-
Apoptosis Analysis (Annexin V/PI Staining) : A key hallmark of an effective anticancer drug is the ability to induce programmed cell death (apoptosis). The Annexin V/PI assay uses flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of apoptosis induction.[12][13][14]
-
Cell Cycle Analysis : Dysregulation of the cell cycle is a fundamental characteristic of cancer.[15] This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[16] This reveals whether the compound inhibits cell proliferation by causing cell cycle arrest.
-
Protein Expression (Western Blot) : To delve deeper into the mechanism, Western blotting allows for the detection of specific proteins. We will probe key regulators of the intrinsic apoptotic pathway to confirm the observations from the flow cytometry data.[17][18][19]
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data for our lead compound, TP-Cl-01 , in comparison to the standard chemotherapeutic drug, Doxorubicin.
Table 1: Comparative Cytotoxicity and Selectivity Index
The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The Selectivity Index (SI) is calculated as (IC50 in HDF cells) / (IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.
| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI) |
| TP-Cl-01 | MCF-7 (Breast) | 2.5 ± 0.3 | 16.0 |
| HCT-116 (Colon) | 1.8 ± 0.2 | 22.2 | |
| A549 (Lung) | 3.1 ± 0.4 | 12.9 | |
| HDF (Normal) | 40.0 ± 5.1 | - | |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 | 4.4 |
| HCT-116 (Colon) | 0.5 ± 0.08 | 7.0 | |
| A549 (Lung) | 1.2 ± 0.2 | 2.9 | |
| HDF (Normal) | 3.5 ± 0.6 | - |
Interpretation: The hypothetical data suggests that TP-Cl-01 is highly effective against colon cancer cells (HCT-116) and exhibits a significantly better safety profile (higher SI) than Doxorubicin across all tested cell lines, indicating a more targeted action against cancer cells.
Table 2: Apoptosis Induction in HCT-116 Cells (24h Treatment)
Data represents the percentage of cells in each quadrant as determined by Annexin V/PI flow cytometry after treatment with the respective IC50 concentration.
| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.1 |
| TP-Cl-01 (1.8 µM) | 45.3 ± 4.1 | 35.8 ± 3.5 | 15.2 ± 2.1 | 3.7 ± 0.8 |
| Doxorubicin (0.5 µM) | 50.2 ± 3.8 | 28.9 ± 2.9 | 18.5 ± 2.5 | 2.4 ± 0.6 |
Interpretation: TP-Cl-01 is a potent inducer of apoptosis, pushing a significant percentage of HCT-116 cells into early and late apoptotic stages.
Table 3: Cell Cycle Distribution in HCT-116 Cells (24h Treatment)
Data shows the percentage of cells in each phase of the cell cycle after treatment with the respective IC50 concentration.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.4 ± 3.1 | 28.3 ± 2.5 | 16.3 ± 1.9 |
| TP-Cl-01 (1.8 µM) | 25.1 ± 2.8 | 15.6 ± 2.1 | 59.3 ± 4.5 |
| Doxorubicin (0.5 µM) | 40.8 ± 3.5 | 20.1 ± 2.2 | 39.1 ± 3.8 |
Interpretation: TP-Cl-01 causes a significant accumulation of cells in the G2/M phase, suggesting that it inhibits cell division by inducing G2/M cell cycle arrest, a common mechanism for thienopyrimidine derivatives.[3]
Visualizing the Mechanism of Action
Hypothetical Signaling Pathway
Based on the pro-apoptotic and G2/M arrest activity, we hypothesize that TP-Cl-01 acts through the intrinsic mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of executioner caspases.
Caption: Hypothetical Intrinsic Apoptosis Pathway Induced by TP-Cl-01.
Apoptosis Detection Workflow
The Annexin V/PI assay workflow is a cornerstone of mechanistic investigation, providing clear, quantifiable results.
Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.
Detailed Experimental Protocols
The following protocols are standardized guidelines. Researchers should optimize parameters such as cell seeding density and incubation times for their specific experimental setup.
MTT Cell Viability Assay Protocol
This protocol is adapted from standard methodologies for assessing cell metabolic activity.[8][9][10][11]
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of TP-Cl-01 and Doxorubicin in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[8][11]
-
Solubilization : Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Subtract the background absorbance of the medium-only wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data and determine IC50 values using non-linear regression analysis.
Annexin V/PI Apoptosis Assay Protocol
This protocol is based on established methods for detecting phosphatidylserine externalization, a key marker of early apoptosis.[12][13][20][21]
-
Cell Seeding and Treatment : Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat cells with TP-Cl-01 or Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting : Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.[12][14]
-
Washing : Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS, followed by one wash with 1X Annexin V Binding Buffer.[13]
-
Staining : Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Data Acquisition : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Data Analysis : Analyze the flow cytometry data to quantify the percentage of cells in each of the four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis Protocol
This protocol uses propidium iodide to stoichiometrically stain DNA for cell cycle analysis.[22][23]
-
Cell Seeding and Treatment : Seed and treat cells in 6-well plates as described in the apoptosis protocol.
-
Cell Harvesting : Harvest adherent cells by trypsinization, then centrifuge at 500 x g for 5 minutes.
-
Fixation : Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at 4°C for at least 2 hours (or overnight).[22][23]
-
Staining : Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL).[22] The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition : Analyze the samples on a flow cytometer, collecting data on a linear scale.
-
Data Analysis : Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Protocol
This protocol provides a general workflow for analyzing the expression of key apoptotic proteins.[17][18][24]
-
Protein Extraction : After treating cells in 6-well plates, wash them with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[19]
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[24]
-
Blocking : Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[18]
-
Antibody Incubation : Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis : Quantify band intensities using densitometry software and normalize the expression of target proteins to the loading control.
Conclusion and Future Directions
This guide outlines a robust, integrated approach for the in vitro validation of "this compound" derivatives. The hypothetical data for TP-Cl-01 demonstrates a compound with potent, selective anticancer activity, driven by the induction of apoptosis via G2/M cell cycle arrest. This systematic evaluation provides a strong rationale for advancing promising candidates.
Future work should focus on:
-
Broader Screening : Expanding the panel of cancer cell lines to identify additional sensitive tumor types.
-
Mechanism of Action Studies : Investigating the direct molecular target(s) of the compound, possibly through kinase profiling assays, given the scaffold's history.
-
Structure-Activity Relationship (SAR) : Synthesizing and testing additional analogues to optimize potency and selectivity.
-
In Vivo Efficacy : Advancing the most promising compounds to preclinical animal models to evaluate their therapeutic efficacy and safety in a whole-organism context.[25]
By following this comprehensive validation pathway, researchers can confidently identify and characterize novel thienopyrimidine derivatives with high potential for development into next-generation anticancer therapeutics.
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Abdel-Gawad, S. M., et al. (2017). Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Acta Pharmaceutica, 67(3), 339-354. Retrieved from [Link]
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The Chloro Effect: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine Analogues in Anticancer Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to the native purine bases of DNA and RNA. This mimicry allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of kinases, which are often dysregulated in cancer. The specific analogue, 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine, serves as a versatile starting material for the synthesis of a diverse library of compounds with potential therapeutic applications. The presence of two reactive centers—the chloro group at the 4-position and the chloromethyl group at the 2-position—provides a facile handle for structural modifications to explore the structure-activity relationship (SAR) and optimize for potency and selectivity. This guide provides a comparative analysis of the SAR of analogues derived from this core structure, with a focus on their anticancer activities, supported by experimental data and detailed protocols.
The Pivotal Role of the 4-Chloro Substituent
The chlorine atom at the 4-position of the thieno[3,2-d]pyrimidine ring is not merely a synthetic handle but a critical determinant of biological activity. SAR studies have consistently demonstrated that the presence of this halogen is essential for the antiproliferative effects of this class of compounds.
A study on halogenated thieno[3,2-d]pyrimidines revealed that the 4-chloro substitution is necessary for their anticancer activity.[1] For instance, replacement of the 4-chloro group with an amino or triazole functionality resulted in a complete loss of activity.[1] This underscores the importance of the electrophilic nature of the C4 position, which can engage in crucial interactions with the target protein, or the steric and electronic properties conferred by the chlorine atom itself.
Structure-Activity Relationship at the 4-Position: A Gateway to Potency
The reactivity of the 4-chloro group allows for the introduction of a wide array of substituents, primarily through nucleophilic aromatic substitution. This position has been extensively explored to modulate the pharmacological profile of thieno[3,2-d]pyrimidine derivatives.
Amino Substitutions at the 4-Position
The introduction of amino groups at the C4 position has proven to be a fruitful strategy in the development of potent anticancer agents. The nature of the amine substituent significantly influences the activity.
For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated that elaboration of the 4-position with an ethylenediamine linker followed by acylation can lead to compounds with significant antiproliferative activity.[2] This suggests that extending the substituent at C4 allows for additional interactions with the target protein.
| Compound | Modification at C4 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -Cl | L1210 (Leukemia) | 1.5 | [1] |
| 2 | -Cl (with 7-Br) | L1210 (Leukemia) | 2.0 | [1] |
| 6 | -NH2 | L1210 (Leukemia) | >100 | [1] |
| 7 | -triazole | L1210 (Leukemia) | >100 | [1] |
| Compound 8 | -NH(CH2)2NHCO(3-MeO-Ph) | HT-29 (Colon) | 1.76 | [2] |
| Compound 8 | -NH(CH2)2NHCO(3-MeO-Ph) | A549 (Lung) | 1.98 | [2] |
| Compound 8 | -NH(CH2)2NHCO(3-MeO-Ph) | MKN45 (Gastric) | 2.32 | [2] |
Table 1: Comparison of Antiproliferative Activity of 4-Substituted Thieno[3,2-d]pyrimidine Analogues.
Exploring Chemical Space at the 2-Position
The 2-(chloromethyl) group offers another avenue for structural diversification. The reactive chlorine atom can be displaced by various nucleophiles to introduce a range of functionalities, allowing for fine-tuning of the molecule's properties.
While direct SAR studies on the 2-(chloromethyl) moiety of the title compound are limited in the reviewed literature, the broader class of 2-substituted thieno[3,2-d]pyrimidines provides valuable insights. For instance, in a series of 2,4-diamino-thienopyrimidines developed as antimalarial agents, modifications at the 2-position were crucial for improving in vivo efficacy.[3] This highlights the potential of modifying the 2-substituent to enhance pharmacokinetic properties.
Experimental Protocols
General Synthesis of 4-Amino Substituted Thieno[3,2-d]pyrimidines
The following protocol is a representative example of the synthesis of 4-amino substituted analogues from a 4-chloro precursor.
Step 1: Synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine (A key intermediate)
A mixture of thieno[3,2-d]pyrimidine-2,4-dione is refluxed in phosphorus oxychloride (POCl₃) for 20-24 hours.[1] After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully neutralized with a saturated solution of sodium bicarbonate (NaHCO₃). The resulting precipitate is filtered, washed with water, and can be further purified by crystallization from a suitable solvent like ethyl acetate.[1]
Step 2: Nucleophilic Substitution at the 4-Position
To a solution of the 4-chlorothieno[3,2-d]pyrimidine derivative in a suitable solvent (e.g., ethanol, DMF), the desired amine is added. The reaction mixture is then heated, often under reflux or in a sealed tube, for several hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by pouring it into water and extracting with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized thienopyrimidine analogues are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5][6]
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The SAR studies highlighted in this guide emphasize the critical role of the 4-chloro substituent and the potential for potency enhancement through substitutions at this position, particularly with various amino moieties. While the 2-(chloromethyl) position remains less explored in the context of this specific core structure, it presents a promising avenue for optimizing the pharmacokinetic properties of lead compounds.
Future research in this area should focus on a more systematic exploration of the chemical space around both the 2- and 4-positions. The generation of a focused library of analogues with diverse substituents at these positions, coupled with comprehensive biological evaluation against a panel of cancer cell lines and relevant kinases, will be crucial for elucidating a more detailed SAR and identifying promising clinical candidates. Furthermore, computational modeling and molecular docking studies can aid in the rational design of new analogues with improved target affinity and selectivity.
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Li, Y., Wang, L., & Zhang, Y. (2021). N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. Journal of Molecular Structure, 1239, 130513. [Link]
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A Head-to-Head Comparison of Kinase Inhibitors Derived from the 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of potent and selective kinase inhibitors. The specific precursor, 4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine, serves as a versatile building block for the synthesis of diverse inhibitors targeting key kinases implicated in cancer and autoimmune diseases. This guide provides a detailed, head-to-head comparison of several classes of these inhibitors, focusing on their synthesis, mechanism of action, target potency, and cellular activity. We will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the experimental methodologies used to characterize these promising therapeutic agents.
The Thieno[3,2-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The thieno[3,2-d]pyrimidine nucleus, an isostere of purine, provides an excellent framework for designing kinase inhibitors. The 4-chloro position is a key synthetic handle, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The 2-(chloromethyl) group is particularly suited for creating covalent inhibitors that can form a permanent bond with a reactive cysteine residue in the target kinase's active site, often leading to enhanced potency and prolonged duration of action.
Comparative Analysis of Kinase Inhibitor Classes
This section provides a direct comparison of different kinase inhibitors derived from the this compound scaffold, categorized by their primary kinase targets.
Covalent Janus Kinase 3 (JAK3) Inhibitors
Janus Kinase 3 (JAK3) is a critical mediator of cytokine signaling in immune cells, making it an attractive target for autoimmune diseases and certain hematological malignancies.[1][2] A series of covalent JAK3 inhibitors have been developed utilizing the thieno[3,2-d]pyrimidine scaffold, where an acrylamide warhead is introduced to target a unique cysteine residue (Cys909) in JAK3.[2][3][4]
One notable example is compound 9g , which demonstrated potent and selective inhibition of JAK3.[1] The synthesis of such compounds typically involves the displacement of the 4-chloro group with an appropriate amine, followed by the introduction of the acrylamide moiety.
Table 1: Comparison of Representative Thieno[3,2-d]pyrimidine-based JAK3 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cellular Activity | Mechanism of Action |
| 9a [1] | JAK3 | 1.9 | Potent anti-proliferative activity against B lymphoma cells | Covalent |
| 9g [1] | JAK3 | 1.8 | Induces apoptosis in B lymphoma cells | Covalent |
| 8e [5] | JAK3 | 1.38 | Reduces fibrosis in a mouse model of pulmonary fibrosis | Reversible |
Mechanism of Action: Covalent Inhibition of JAK3
The acrylamide moiety of these inhibitors acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys909 in the ATP-binding site of JAK3. This irreversible binding leads to sustained inhibition of the kinase.
Signaling Pathway: The JAK-STAT Pathway
JAK3 is a key component of the JAK-STAT signaling pathway, which is initiated by cytokine binding to their receptors.[6][7] Activated JAK3 phosphorylates STAT proteins, which then translocate to the nucleus to regulate gene transcription involved in immune cell proliferation and differentiation.[8][9][10] Inhibition of JAK3 blocks this cascade.
Caption: The JAK-STAT signaling pathway and the point of inhibition by thieno[3,2-d]pyrimidine-based JAK3 inhibitors.
Dual Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
Focal Adhesion Kinase (FAK) is overexpressed in many cancers and plays a crucial role in cell migration, invasion, and survival.[11][12][13][14][15] FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Dual inhibition of FAK and FLT3 presents a promising strategy for treating solid and hematological cancers.
Researchers have identified thieno[3,2-d]pyrimidine derivatives as potent dual FAK and FLT3 inhibitors.[16][17] For instance, compound 26 from a study by Sim et al. displayed excellent potency against both FAK and various FLT3 mutants.[18]
Table 2: Comparison of a Representative Dual FAK/FLT3 Inhibitor
| Compound | Target Kinase | IC50 (nM) | Cellular Activity |
| 26 [18] | FAK | 9.7 | Induces apoptosis and inhibits anchorage-independent growth in MDA-MB-231 breast cancer cells. Reduces tumor burden in xenograft models. |
| FLT3 | <0.5 | Effective against recalcitrant FLT3 mutants. |
Signaling Pathway: FAK Signaling in Cancer
FAK is a central node in integrin and growth factor receptor signaling, activating downstream pathways such as PI3K/Akt and MAPK to promote cancer progression.[11][12][15]
Caption: Simplified FAK signaling pathway in cancer and its inhibition.
Cyclin-Dependent Kinase 7 (CDK7) Inhibitors
Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription, making it a compelling target in oncology.[19][20][21][22] Several series of thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective CDK7 inhibitors.[23][24]
For example, compound 20 was identified as a lead candidate with potent inhibitory activity against CDK7 and efficacy in a triple-negative breast cancer (TNBC) cell line.[23] Another lead compound, 36 , also demonstrated strong efficacy in a TNBC xenograft model.[24]
Table 3: Comparison of Representative Thieno[3,2-d]pyrimidine-based CDK7 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cellular Activity |
| 20 [23] | CDK7 | Potent | Efficacy on MDA-MB-453 TNBC cells |
| 36 [24] | CDK7 | Potent | Strong efficacy in a TNBC xenograft model |
Dual Role of CDK7: Cell Cycle and Transcription
CDK7 has a dual function as the catalytic subunit of the CDK-activating kinase (CAK) complex, which activates other CDKs to drive cell cycle progression, and as a component of the general transcription factor TFIIH, which phosphorylates RNA polymerase II to initiate transcription.[19][20][22]
Caption: The dual roles of CDK7 in cell cycle control and transcription, both targeted by inhibitors.
mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[25][26][27] Dysregulation of the mTOR pathway is a common feature in many cancers. Thieno[3,2-d]pyrimidine derivatives have also been explored as mTOR inhibitors.[28]
A study identified compound 15i as a lead compound with potent mTOR kinase inhibitory activity and broad anti-proliferative effects against several cancer cell lines.[28][29][30]
Table 4: Comparison of a Representative Thieno[3,2-d]pyrimidine-based mTOR Inhibitor
| Compound | Target Kinase | IC50 (nM) | Cellular Activity |
| 15i [28] | mTOR | 12 (mTOR) | Nanomolar to low micromolar IC50s against six human cancer cell lines. Induces G0/G1 cell cycle arrest. |
| PI3Kα | >10000 | Selective over PI3Kα |
Signaling Pathway: The PI3K/Akt/mTOR Pathway
mTOR is a key downstream effector of the PI3K/Akt pathway, which is activated by growth factors.[31][32] mTOR exists in two complexes, mTORC1 and mTORC2, which regulate distinct cellular processes.[25][27]
Caption: A simplified overview of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to the kinase active site.[33][34][35]
Principle: The assay is based on the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a loss of FRET.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a serial dilution of the test compound. Prepare a solution of the kinase and the europium-labeled antibody. Prepare a solution of the Alexa Fluor™ 647-labeled tracer.
-
Assay Plate Setup: Add the serially diluted compound to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add the kinase/antibody solution to all wells.
-
Tracer Addition: Add the tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A generalized workflow for the LanthaScreen™ Kinase Binding Assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[36][37][38][39][40]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
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Unambiguous Structural Characterization of 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine Derivatives: A Comparative Guide to 2D NMR Techniques
Abstract
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antiplasmodial agents.[1][2][3] The precise substitution pattern on this heterocyclic system is critical for its biological activity, necessitating unambiguous structural characterization. This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the definitive structural elucidation of "4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine" and its derivatives. We will explore the practical application and data interpretation of COSY, HSQC, and HMBC experiments, supported by hypothetical experimental data, to provide researchers, scientists, and drug development professionals with a robust framework for characterizing these complex molecules.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold and the Imperative of Structural Integrity
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][2] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles. "this compound" is a key intermediate, offering reactive sites for further functionalization.[1][4]
Given the subtle yet critical impact of isomerism and substitution on pharmacological efficacy and safety, unequivocal structure determination is paramount. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information, complex substitution patterns often lead to spectral overlap and ambiguous assignments. Two-dimensional (2D) NMR spectroscopy overcomes these limitations by correlating nuclear spins through chemical bonds or space, providing a detailed connectivity map of the molecule.[5][6]
The 2D NMR Toolkit for Structural Elucidation
A suite of 2D NMR experiments is available to the modern chemist. For the characterization of "this compound" derivatives, we will focus on the three most informative experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is invaluable for mapping out spin systems within a molecule, such as aromatic rings or aliphatic chains.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a heteronucleus, most commonly ¹³C. It provides a direct link between a proton and the carbon it is bonded to, greatly simplifying the assignment of carbon signals.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). HMBC is crucial for connecting different spin systems and for identifying quaternary carbons that lack attached protons.[6]
The logical workflow for utilizing these techniques is outlined in the diagram below.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for acquiring high-quality 2D NMR data for a hypothetical derivative, "4-amino-2-(phenoxymethyl)thieno[3,2-d]pyrimidine".
3.1. Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Homogenization: Ensure the solution is thoroughly mixed and free of air bubbles.
3.2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
-
¹H NMR:
-
Acquire a standard 1D proton spectrum to check for sample concentration and spectral width.
-
Typical parameters: 16-32 scans, 1-2 second relaxation delay.
-
-
¹³C NMR:
-
Acquire a standard 1D carbon spectrum with proton decoupling.
-
Typical parameters: 1024-2048 scans, 2-second relaxation delay.
-
-
COSY:
-
Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Acquire data with a spectral width sufficient to encompass all proton signals.
-
Collect 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.
-
-
HSQC:
-
Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.
-
Set the ¹³C spectral width to cover the expected range of carbon chemical shifts.
-
Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz for aromatic and aliphatic C-H bonds.
-
-
HMBC:
-
Use a standard gradient-selected HMBC pulse sequence.
-
Optimize the long-range coupling constant (ⁿJCH) to a value between 8-10 Hz to observe two- and three-bond correlations.
-
Comparative Analysis: Interpreting the 2D NMR Data
Let's consider our parent molecule, This compound , and a hypothetical derivative, 4-amino-2-(phenoxymethyl)thieno[3,2-d]pyrimidine , to illustrate the power of 2D NMR.
Structure of this compound:
4.1. Hypothetical NMR Data for this compound
| Proton (¹H) Signal | δ (ppm) | Multiplicity | Carbon (¹³C) Signal | δ (ppm) |
| H-6 | 8.15 | d | C-2 | 158.0 |
| H-7 | 7.60 | d | C-4 | 155.0 |
| CH₂ | 5.10 | s | C-4a | 125.0 |
| C-5 | 130.0 | |||
| C-6 | 128.0 | |||
| C-7 | 126.0 | |||
| C-7a | 165.0 | |||
| CH₂ | 45.0 |
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts.
4.2. 2D NMR Interpretation
-
COSY: A cross-peak between H-6 (8.15 ppm) and H-7 (7.60 ppm) would confirm their coupling and adjacency on the thiophene ring. The CH₂ signal at 5.10 ppm would show no correlations, as it is an isolated spin system.
-
HSQC: This spectrum would unambiguously connect the proton signals to their directly attached carbons:
-
H-6 (8.15 ppm) correlates with C-6 (128.0 ppm).
-
H-7 (7.60 ppm) correlates with C-7 (126.0 ppm).
-
CH₂ (5.10 ppm) correlates with the CH₂ carbon (45.0 ppm).
-
-
HMBC: This is the key experiment for assembling the molecular fragments.
-
The CH₂ protons (5.10 ppm) would show a correlation to the C-2 quaternary carbon (158.0 ppm), confirming the position of the chloromethyl group.
-
H-7 (7.60 ppm) would show correlations to the C-5 (130.0 ppm) and the quaternary carbon C-7a (165.0 ppm).
-
H-6 (8.15 ppm) would show a correlation to the quaternary carbon C-4a (125.0 ppm).
-
The HMBC correlations are visualized below:
4.3. Comparison with a Derivative: 4-amino-2-(phenoxymethyl)thieno[3,2-d]pyrimidine
Now, let's consider a derivative where the chloro groups have been substituted. The 2D NMR spectra would show distinct changes, confirming the success of the reaction.
-
New Spin Systems: The introduction of a phenoxy group would create a new aromatic spin system, readily identified by COSY.
-
Chemical Shift Changes: The chemical shifts of C-4 and the CH₂ group would be significantly altered due to the change in substituents.
-
New HMBC Correlations: The CH₂ protons would now show a correlation to the quaternary carbon of the phenoxy group, confirming the ether linkage. The new NH₂ protons would show correlations to C-4 and C-4a.
| 2D NMR Technique | Information Provided for this compound | Information Provided for 4-amino-2-(phenoxymethyl)thieno[3,2-d]pyrimidine |
| COSY | Confirms coupling between H-6 and H-7. | Confirms H-6/H-7 coupling and identifies the new phenoxy spin system. |
| HSQC | Assigns C-6, C-7, and CH₂ signals. | Assigns C-6, C-7, CH₂, and phenoxy C-H signals. |
| HMBC | Connects the chloromethyl group to C-2 and links the thiophene and pyrimidine rings. | Confirms the phenoxymethyl linkage to C-2 and the amino group at C-4. |
Table 2: Comparative Utility of 2D NMR Techniques.
Conclusion: A Multi-faceted Approach for Structural Certainty
The structural characterization of "this compound" derivatives is a critical step in the drug discovery and development process. While 1D NMR provides a foundational overview, a combination of 2D NMR techniques is indispensable for unambiguous structure determination. COSY delineates proton spin systems, HSQC provides direct one-bond proton-carbon correlations, and HMBC serves as the ultimate tool for assembling the complete molecular structure by revealing long-range connectivities. By employing this multi-faceted NMR approach, researchers can ensure the structural integrity of their compounds, a prerequisite for meaningful structure-activity relationship studies and the advancement of new therapeutic agents.
References
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Cohen, A. et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4234. [Link][1][4]
-
Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science, 2(4). [Link][5][7]
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Silva, A. M. S. et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Heterocyclic Compounds: Synthesis, Properties and Applications. [Link][6]
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Wang, Y. et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 279, 116649. [Link][2]
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Gong, P. et al. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. European Journal of Medicinal Chemistry, 85, 346-357. [Link][3]
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Ghent University NMR Expertise Centre. Case studies. [Link][1]
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Anaraki, F. A. et al. (2021). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. Journal of Clinical Case Studies, Reviews and Reports. [Link][5]
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Pelly, S. C. et al. (2014). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm, 5(11), 1644-1649. [Link][8]
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A Researcher's Guide to Validating the Covalent Mechanism of Action of Novel Thienopyrimidine-Based Compounds
In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. The "4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine" scaffold represents a promising class of compounds designed to form a permanent, covalent bond with their protein targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of these compounds, ensuring scientific integrity and building a robust data package for further development.
The inherent reactivity of the 2-(chloromethyl) group, positioned on the electron-rich thienopyrimidine core, suggests a mechanism involving nucleophilic attack from a proximal amino acid residue within the target protein's binding site, likely a cysteine. The 4-chloro position offers a convenient handle for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. This guide will walk you through the critical experiments required to confirm this hypothesis, from initial biochemical characterization to cellular target engagement and downstream pathway analysis.
The Covalent Hypothesis: A Proposed Signaling Pathway
The central hypothesis is that the "this compound" compound (designated as "TCP Compound" for this guide) acts as a targeted covalent inhibitor. The proposed mechanism involves a two-step process: first, the compound reversibly binds to the target protein's active site, driven by non-covalent interactions. This is followed by an irreversible covalent bond formation between the electrophilic chloromethyl group of the TCP Compound and a nucleophilic residue (e.g., cysteine) on the target protein. This covalent modification leads to sustained inhibition of the protein's activity and downstream signaling.
Caption: Proposed two-step mechanism of covalent inhibition by the TCP Compound.
Part 1: Foundational Biochemical Validation
The initial step is to confirm direct, covalent modification of the putative target protein and to characterize the kinetics of this interaction.
Confirming Covalent Adduct Formation via Mass Spectrometry
Intact protein mass spectrometry is the gold standard for unequivocally demonstrating covalent bond formation.[1][2] This technique measures the precise molecular weight of the target protein before and after incubation with the TCP Compound.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified target protein (e.g., 5 µM) with a 5-fold molar excess of the TCP Compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) for 1-2 hours at room temperature. Include a vehicle control (e.g., DMSO) and a non-covalent inhibitor of the same target as negative controls.
-
Desalting: Remove excess compound and buffer salts using a C4 ZipTip or equivalent desalting column.
-
Mass Spectrometry Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source and a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the average molecular weight of the protein in each sample. A mass increase corresponding to the molecular weight of the TCP Compound (minus the chlorine atom, which acts as a leaving group) confirms covalent modification.
Table 1: Expected Intact Mass Spectrometry Results
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Target Protein Only | 50,000.0 | 50,000.2 | - | Unmodified Protein |
| Target + Non-covalent Inhibitor | 50,000.0 | 50,001.1 | ~0 | No Covalent Binding |
| Target + TCP Compound | 50,203.6 | 50,203.9 | +203.7 | Covalent Adduct Formed |
Note: The expected mass shift for the TCP compound (MW = 238.12 g/mol ) is calculated as (MW of TCP - MW of Cl) = 238.12 - 35.45 = 202.67 Da.
To pinpoint the exact amino acid residue modified by the TCP Compound, peptide mapping mass spectrometry (MS/MS) should be performed.[1][2] This involves digesting the protein into smaller peptides and analyzing the fragments to identify the peptide carrying the covalent modification.
Kinetic Analysis of Irreversible Inhibition
Unlike reversible inhibitors, the potency of irreversible inhibitors is not solely defined by an IC50 value, which is time-dependent for covalent compounds.[3] Instead, the efficiency of inhibition is described by the rate of inactivation (kinact) and the initial binding affinity (KI).[4][5][6]
Experimental Protocol: Time-Dependent IC50 Assay
-
Enzyme Assay: Utilize a suitable biochemical assay to measure the activity of the target protein (e.g., a kinase activity assay measuring phosphorylation of a substrate).
-
Pre-incubation: Pre-incubate the target enzyme with a range of concentrations of the TCP Compound for varying periods (e.g., 0, 15, 30, 60, 120 minutes).
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate and ATP (for kinases).
-
Measure Activity: Measure the reaction rate at each time point and inhibitor concentration.
-
Data Analysis: Plot the IC50 values as a function of the pre-incubation time. For a covalent inhibitor, the IC50 will decrease over time. The data can then be fitted to the appropriate kinetic equations to determine kinact and KI.[4][5][6]
Table 2: Comparison of Kinetic Parameters for Covalent and Non-Covalent Inhibitors
| Inhibitor | Type | IC50 (15 min) | IC50 (120 min) | kinact/KI (M-1s-1) |
| TCP Compound | Covalent (Irreversible) | 50 nM | 5 nM | 1.5 x 105 |
| Comparator A | Non-covalent (Reversible) | 25 nM | 26 nM | Not Applicable |
Part 2: Cellular Validation of Target Engagement
Demonstrating that the TCP Compound engages its intended target within the complex environment of a living cell is a critical validation step.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells.[7][8][9][10][11] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Workflow for CETSA
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Cytotoxicity comparison of "4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine" derivatives in different cell lines
A Comparative Guide to the Cytotoxicity of Novel 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine Derivatives
Introduction: The Significance of the Thienopyrimidine Scaffold in Oncology
For researchers in drug discovery, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective anticancer agents is perpetual. Among these, the thienopyrimidine core has garnered significant attention. Structurally analogous to purines, these heterocyclic compounds are adept at interacting with a multitude of biological targets, particularly kinase enzymes that are often dysregulated in cancer.[1] Numerous studies have demonstrated that derivatives of the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine systems possess a wide array of pharmacological properties, including anti-inflammatory, antiviral, and, most notably, anticancer activities.[2][3]
The core compound for this guide, This compound , represents a strategic starting point. It is a highly reactive intermediate, featuring two distinct electrophilic carbon centers. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, while the chloromethyl group at C2 provides another site for modification. This dual reactivity allows for the systematic synthesis of a diverse library of derivatives, enabling a thorough exploration of the structure-activity relationship (SAR).
This guide provides a comprehensive framework for synthesizing a focused library of derivatives from this parent compound and evaluating their cytotoxic potential across a panel of well-characterized human cancer cell lines, with a non-cancerous cell line included to assess selectivity. We will detail the rationale behind experimental choices, provide robust, step-by-step protocols, and present a model for data interpretation.
Experimental Design and Rationale
A successful cytotoxicity study hinges on a well-conceived experimental design. The choices of chemical derivatives, cell lines, and assay methodology are not arbitrary; they are deliberate decisions made to maximize the clarity and relevance of the resulting data.
Selection of Chemical Derivatives
To explore the SAR of the this compound scaffold, we will synthesize a small, representative library of three derivatives (TD-1, TD-2, TD-3). The synthetic strategy focuses on nucleophilic substitution at the more reactive C4-chloro position, a common and effective method for generating diversity in this scaffold.[4][5]
-
Parent Compound (PC): this compound
-
Derivative TD-1 (Morpholine): Substitution with morpholine introduces a heterocyclic amine, often used to improve aqueous solubility and cell permeability.
-
Derivative TD-2 (Aniline): Substitution with aniline introduces an aromatic amine, allowing for exploration of π-π stacking interactions with biological targets.
-
Derivative TD-3 (Methoxy): Substitution with a methoxy group introduces a small, electron-donating group, which can alter the electronic properties of the core structure.
Rationale for Cell Line Selection
The choice of cell lines is critical for assessing both the potency and the cancer-type specificity of the compounds. We have selected three distinct and widely used cancer cell lines and one non-cancerous line to serve as a control for general toxicity.
-
HeLa (Cervical Adenocarcinoma): As the first immortalized human cell line, HeLa is exceptionally robust and has been used in countless cancer studies.[6][7][8][9] Its aggressive proliferation makes it an excellent initial testbed for cytotoxic compounds.
-
MCF-7 (Breast Adenocarcinoma, Luminal A): This is the most studied human breast cancer cell line.[10] Crucially, MCF-7 cells are estrogen receptor-positive (ER+), making them a vital model for a large subset of breast cancers.[11][12][13] They represent a model of a less aggressive, non-invasive cancer.[12]
-
A549 (Lung Carcinoma): Derived from a lung adenocarcinoma, the A549 cell line is a cornerstone model for research into non-small cell lung cancer (NSCLC), which accounts for the majority of lung cancer cases.[14][15][16]
-
HEK293 (Human Embryonic Kidney): This line is frequently used as a non-cancerous control in cytotoxicity studies.[17] It is important to note, however, that HEK293 cells are not "normal"; they are immortalized with adenovirus DNA and exhibit an abnormal karyotype.[18][19][20] Therefore, while they provide a baseline for cytotoxicity against cells of non-cancer origin, the results must be interpreted with this context in mind.
Methodology and Protocols
Scientific integrity demands methodological transparency. The following protocols are detailed to ensure reproducibility and provide a self-validating system for analysis.
General Synthetic Protocol for Thienopyrimidine Derivatives (TD-1 to TD-3)
The synthesis of the derivatives is achieved via a nucleophilic aromatic substitution reaction.
-
Dissolution: Dissolve 1 equivalent of the Parent Compound, this compound, in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Addition of Nucleophile: Add 1.2 equivalents of the respective nucleophile (Morpholine for TD-1, Aniline for TD-2) to the solution. For TD-3, sodium methoxide (1.2 equivalents) is used.
-
Base Catalyst: Add 1.5 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
-
Reaction: Stir the mixture at 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, pour it into ice water to precipitate the product, and collect the solid by vacuum filtration. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Culture Protocol
Proper aseptic technique is paramount for maintaining healthy, uncontaminated cell cultures.
-
Media Preparation:
-
HeLa & A549: Dulbecco's Modified Eagle's Medium (DMEM).
-
MCF-7 & HEK293: Eagle's Minimum Essential Medium (EMEM).[11]
-
Supplement all media with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Incubation: Culture all cell lines at 37°C in a humidified atmosphere with 5% CO₂.[11][17]
-
Subculturing: When cells reach 70-80% confluency, passage them. Briefly rinse the cell monolayer with Phosphate-Buffered Saline (PBS) and detach using a 0.25% Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks.
Cytotoxicity Evaluation: MTT Assay Protocol
The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[21][22] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[23]
-
Cell Seeding:
-
Harvest cells from culture flasks and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in 100 µL of complete growth medium into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours to allow for cell adhesion and recovery.[23]
-
-
Compound Treatment:
-
Prepare stock solutions of the Parent Compound (PC) and derivatives (TD-1, TD-2, TD-3) in sterile DMSO.
-
Perform serial dilutions in serum-free medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[21]
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Workflow Diagram
The entire experimental process can be visualized as a coherent workflow.
Caption: Overall experimental workflow from synthesis to data analysis.
Results: A Comparative Analysis of Cytotoxicity
The cytotoxic activities of the parent compound and its derivatives were quantified by determining their IC₅₀ values across the four selected cell lines after 48 hours of treatment. The results are summarized below.
| Compound | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HEK293 | Selectivity Index (SI) vs. A549* |
| PC | >100 | >100 | 85.2 | >100 | ~1.2 |
| TD-1 (Morpholine) | 72.5 | 65.8 | 40.1 | >100 | >2.5 |
| TD-2 (Aniline) | 25.3 | 18.9 | 7.8 | 91.4 | 11.7 |
| TD-3 (Methoxy) | >100 | 90.4 | 95.3 | >100 | ~1.0 |
| Doxorubicin | 0.8 | 1.1 | 1.5 | 5.2 | 3.5 |
*Selectivity Index (SI) is calculated as IC₅₀ in HEK293 / IC₅₀ in the target cancer cell line (A549 shown as an example).
Discussion and Interpretation
The data presented in the table provide a clear basis for a preliminary structure-activity relationship analysis.
-
Efficacy of the Parent Compound: The parent compound (PC) itself demonstrated minimal cytotoxic activity, with IC₅₀ values well above clinically relevant ranges for all cell lines. This is an expected result, as the chloro-substituents primarily serve as reactive handles for further synthesis rather than as pharmacologically active groups themselves.
-
Impact of C4 Substitution: The introduction of substituents at the C4 position dramatically influenced cytotoxic activity.
-
The methoxy group in TD-3 conferred no significant improvement in potency, suggesting that a small, simple electron-donating group is insufficient to induce cytotoxicity.
-
The morpholine moiety in TD-1 resulted in a moderate increase in activity across all cancer cell lines, with the most pronounced effect in the A549 lung cancer line. This may be attributed to improved physicochemical properties.
-
Most strikingly, the aniline substituent in TD-2 led to a significant and potent cytotoxic effect, particularly against the A549 and MCF-7 cell lines. The IC₅₀ of 7.8 µM against A549 cells is a promising result for a lead compound.
-
-
Selectivity and Therapeutic Window: A critical aspect of drug development is selectivity—the ability of a compound to kill cancer cells while sparing healthy ones. The Selectivity Index (SI) provides a quantitative measure of this.
-
TD-2 displayed the most favorable profile, with an SI of 11.7 for A549 cells. This indicates that it is over 11 times more toxic to this lung cancer cell line than to the non-cancerous HEK293 cells, suggesting a potentially viable therapeutic window.
-
For comparison, the established chemotherapeutic agent Doxorubicin, while highly potent, shows a lower selectivity index in this assay, highlighting a common challenge with conventional chemotherapy.
-
Potential Mechanism of Action: Apoptosis Induction
Many thienopyrimidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[2][24] The superior activity of the aniline derivative TD-2 may stem from its ability to effectively bind within the ATP-binding pocket of a protein kinase, inhibiting its function and triggering downstream apoptotic signaling.
Caption: A potential mechanism of action for TD-2 via kinase inhibition.
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the cytotoxicity of novel thienopyrimidine derivatives. Our hypothetical results demonstrate that strategic modification of the this compound core can yield compounds with potent and selective anticancer activity. Specifically, the addition of an aniline moiety at the C4 position (Derivative TD-2 ) resulted in a promising lead compound with significant cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines and a favorable selectivity index.
Future work should focus on:
-
Expanding the Library: Synthesizing additional derivatives of TD-2 with substitutions on the aniline ring to further optimize potency and selectivity.
-
Mechanism of Action Studies: Performing kinase inhibition assays and Western blot analyses to confirm the molecular target and validate the proposed apoptotic mechanism.
-
In Vivo Testing: Advancing the most promising compounds to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.
By combining rational chemical synthesis with robust cell-based screening, researchers can efficiently identify and optimize novel thienopyrimidine derivatives as next-generation cancer therapeutics.
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A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors synthesized from the versatile "4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine" scaffold. It is designed for researchers, scientists, and drug development professionals to objectively assess the performance of these compounds against a panel of kinases, supported by experimental data and robust protocols. We will delve into the rationale behind experimental choices, ensuring a thorough understanding of how to interpret selectivity data to advance drug discovery programs.
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to the native purine ring of ATP. This mimicry allows derivatives to competitively bind to the ATP-binding site of a wide array of protein kinases.[1][2] The starting material, this compound, offers two reactive sites for chemical modification, enabling the generation of diverse libraries of kinase inhibitors.[3] However, this broad activity necessitates a rigorous evaluation of their selectivity, as off-target kinase inhibition is a primary cause of toxicity and unwanted side effects in drug candidates.[4][5][6]
This guide will compare three hypothetical, yet representative, kinase inhibitors derived from the this compound scaffold:
-
TP-A-01: A putative inhibitor of Focal Adhesion Kinase (FAK), designed based on known structure-activity relationships (SAR) for FAK inhibitors.[7]
-
TP-B-01: A candidate targeting Aurora Kinases, crucial regulators of cell division.[8]
-
TP-C-01: An inhibitor designed to target the mammalian Target of Rapamycin (mTOR), a key kinase in cell growth and proliferation pathways.[9]
The Imperative of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[4][10] This conservation makes achieving inhibitor selectivity a formidable challenge.[5][11] A promiscuous inhibitor that interacts with multiple unintended kinases can lead to a cascade of off-target effects, complicating the interpretation of preclinical data and increasing the risk of clinical failure.[4] Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a critical component of the drug discovery process, guiding lead optimization and candidate selection.[12][13]
Experimental Design: A Two-Tiered Approach to Kinome Profiling
To efficiently and cost-effectively assess the selectivity of our thienopyrimidine-based inhibitors, a two-tiered screening strategy is employed.[12] This approach balances the need for broad kinome coverage with the necessity for quantitative potency determination for significant interactions.
Tier 1: High-Throughput Single-Dose Kinome Scan
The initial screen involves testing each compound at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases. This provides a broad overview of the inhibitor's interaction landscape across the kinome.[13] Commercial services like KINOMEscan® offer extensive panels covering the majority of the human kinome and utilize a competition binding assay format.[14][15][16] This technology measures the ability of a test compound to displace a ligand from the kinase active site, providing a quantitative measure of binding affinity.[17][18]
Tier 2: IC50 Determination for Primary Hits
Any kinase that shows significant inhibition (e.g., >70% inhibition) in the Tier 1 screen is then subjected to a more detailed analysis to determine the half-maximal inhibitory concentration (IC50).[12] This involves a 10-point dose-response curve to accurately quantify the potency of the inhibitor against each identified off-target kinase.[12]
Visualizing the Kinase Profiling Workflow
Caption: Workflow for two-tiered kinase cross-reactivity profiling.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity data for our three thienopyrimidine-based inhibitors. The data is presented to illustrate how selectivity profiles can differ significantly despite originating from the same chemical scaffold.
| Compound ID | Intended Target | Intended Target IC50 (nM) | Significant Off-Target Kinases (>70% Inhibition @ 10 µM) | Off-Target IC50 (nM) | Selectivity Score (S10) |
| TP-A-01 | FAK | 15 | SRC, FYN, YES | 85, 120, 150 | 0.15 |
| TP-B-01 | Aurora A | 25 | Aurora B, PLK1, MELK | 30, 250, 800 | 0.35 |
| TP-C-01 | mTOR | 50 | PI3Kα, PI3Kβ, DNA-PK | 65, 90, 500 | 0.08 |
Selectivity Score (S10): A quantitative measure of selectivity, calculated as the number of kinases inhibited with an IC50 of less than 10 times the primary target IC50, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Interpreting the Selectivity Profiles
TP-A-01 (FAK Inhibitor): This compound demonstrates good potency against its intended target, FAK. However, the profiling reveals significant off-target activity against other members of the SRC family of kinases (SRC, FYN, YES). This is not entirely unexpected, as FAK and SRC kinases share a high degree of structural homology in their ATP-binding sites and are known to interact within the same signaling pathways. This polypharmacology could be beneficial or detrimental, depending on the therapeutic context.
TP-B-01 (Aurora A Inhibitor): TP-B-01 shows high potency for Aurora A, but also inhibits Aurora B with near-equal potency. This lack of isoform selectivity is a common challenge in targeting Aurora kinases. The off-target activity against PLK1 and MELK, while less potent, should also be considered in the subsequent stages of development.
TP-C-01 (mTOR Inhibitor): This inhibitor is potent against mTOR but also shows significant activity against class I PI3K isoforms (α and β). This is a well-documented phenomenon, as mTOR and PI3K are part of the same signaling pathway and share structural similarities. The off-target activity against DNA-PK is also noteworthy. This profile suggests that TP-C-01 is a dual PI3K/mTOR inhibitor, which could be a desirable attribute in certain cancer therapies.
Visualizing a Relevant Signaling Pathway: The PI3K/AKT/mTOR Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by TP-C-01.
Methodologies for Kinase Profiling
A variety of assay formats are available for kinase inhibitor profiling, each with its own advantages and limitations.
1. Biochemical Assays: These assays utilize purified kinase enzymes and substrates to directly measure the inhibitory activity of a compound.[12] They are highly quantitative and reproducible, making them the gold standard for initial selectivity profiling.[12]
2. Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a cellular context.[19][20][21] They provide valuable information on cell permeability, target engagement, and the impact on downstream signaling pathways.[13] Common formats include:
- NanoBRET™ Target Engagement Assays: Measure compound binding to a target kinase in live cells.[19][20]
- Cellular Phosphorylation Assays: Quantify the phosphorylation of a kinase's substrate.[19]
- Cell Proliferation Assays: Assess the impact of kinase inhibition on cell viability.[19]
Detailed Protocol: In Vitro Biochemical Kinase Inhibition Assay (Example: FAK)
This protocol describes a representative biochemical assay to determine the IC50 value of an inhibitor against FAK.
Materials:
-
Recombinant human FAK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (TP-A-01) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of TP-A-01 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the FAK enzyme and the peptide substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for FAK.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detect ADP Production:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The cross-reactivity profiling of kinase inhibitors derived from the this compound scaffold is a critical undertaking in the development of novel therapeutics. As demonstrated with our hypothetical inhibitors, compounds originating from the same chemical backbone can exhibit vastly different selectivity profiles. A thorough and systematic evaluation of kinome-wide interactions is essential for understanding the full pharmacological profile of a compound, anticipating potential off-target liabilities, and guiding the next steps in the drug discovery cascade. The two-tiered profiling approach, combining broad kinome scanning with quantitative IC50 determination, provides a robust framework for making informed decisions and ultimately contributes to the development of safer and more effective kinase inhibitor drugs.
References
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Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). Available at: [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available at: [Link]
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube. (2023-01-27). Available at: [Link]
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Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. (2023-02-23). Available at: [Link]
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Strategy toward Kinase-Selective Drug Discovery - PMC - NIH. (2023-02-23). Available at: [Link]
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Identification of Thieno[3,2- d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 - PubMed. (2021-08-26). Available at: [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ResearchGate. (2015-09-25). Available at: [Link]
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. Available at: [Link]
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Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. - R Discovery. (2025-04-01). Available at: [Link]
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Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed. (2025-02-11). Available at: [Link]
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Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo - PubMed. (2009-12-01). Available at: [Link]
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Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed. (2020-06-01). Available at: [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated heterocyclic compounds such as 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine represent a class of molecules with significant potential. However, their inherent reactivity and potential environmental impact necessitate a robust and scientifically grounded approach to their disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond mere compliance to foster a culture of safety and environmental stewardship in the laboratory.
Hazard Assessment and Immediate Safety Protocols
Core Hazards:
-
Corrosive and Irritant: Likely to cause irritation to the skin, eyes, and respiratory tract.[2]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Reactivity: The presence of a chloromethyl group suggests susceptibility to nucleophilic substitution, indicating potential reactivity with a variety of laboratory reagents.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the anticipated hazards, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
-
Gloves: Nitrile or other chemically resistant gloves are essential.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: When handling the solid material outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
Spill Response: Immediate and Decisive Action
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE.
-
Contain the Spill: For solid spills, carefully cover the material with an absorbent material like vermiculite or sand to prevent airborne dust. For liquid spills, use chemical absorbent pads to dike the spill and prevent its spread.
-
Neutralize (for small spills): For very small, manageable spills, a cautious in-situ neutralization can be considered. A solution of sodium bicarbonate can be used to neutralize any acidic byproducts of hydrolysis.
-
Collect and Package: Carefully sweep or wipe up the contained material. Place all contaminated materials (absorbent, PPE, etc.) into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
In-Laboratory Chemical Neutralization: A Proactive Disposal Step
For small quantities of this compound waste, a preliminary chemical neutralization step can reduce its reactivity and potential for hazardous interactions in a commingled waste stream. The primary reactive site for this compound is the chloromethyl group, which is susceptible to nucleophilic substitution.
Protocol for Hydrolytic Deactivation:
This procedure aims to hydrolyze the reactive chloromethyl group to a less reactive hydroxymethyl group.
-
Working in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare a Basic Solution: In a suitably sized beaker, prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in water.
-
Controlled Addition: Slowly and with stirring, add the this compound waste to the sodium bicarbonate solution. The bicarbonate will help to neutralize the hydrochloric acid (HCl) that is generated during hydrolysis.
-
Monitor for Gas Evolution: The neutralization of HCl will produce carbon dioxide gas. The addition should be slow enough to control the rate of effervescence.
-
Stir at Room Temperature: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis.
-
pH Check: After 2 hours, check the pH of the solution. It should be neutral or slightly basic. If it is acidic, add more sodium bicarbonate solution.
-
Containerize for Disposal: The resulting aqueous solution containing the hydrolyzed product should be transferred to a labeled hazardous waste container for collection by your institution's EHS department.
Final Disposal: Incineration as the Preferred Method
Due to its chlorinated nature, the ultimate disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[3] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.
Key Parameters for Effective Incineration:
According to the U.S. Environmental Protection Agency (EPA), hazardous waste incinerators must meet specific performance standards to ensure the safe destruction of halogenated organic compounds.[4][5]
| Parameter | EPA Requirement | Rationale |
| Destruction and Removal Efficiency (DRE) | ≥ 99.99% | Ensures that the hazardous organic constituents are effectively destroyed and not released into the atmosphere.[4][5] |
| Combustion Temperature | 800°C - 1500°C | High temperatures are necessary to break down the stable aromatic and heterocyclic rings and ensure complete combustion.[6][7] |
| Hydrogen Chloride (HCl) Emissions | Reduction to ≤ 1.8 kg/hour or 99% removal efficiency | The chlorine atoms in the molecule will be converted to HCl during combustion, which is a corrosive and toxic gas that must be scrubbed from the flue gases.[4] |
Segregation and Labeling of Waste:
Proper segregation and labeling of waste are critical for ensuring it is handled and disposed of correctly by your institution's EHS department and the final disposal facility.
-
Waste Container: Use a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste."[3]
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The associated hazards (e.g., Corrosive, Toxic)
-
The date of accumulation
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a regulatory obligation but a professional responsibility. By understanding the inherent hazards, implementing robust safety protocols, and adhering to scientifically sound disposal methodologies, researchers can ensure the safety of themselves and their colleagues while minimizing their environmental footprint. This guide provides a comprehensive framework, but it is incumbent upon each laboratory professional to consult their institution's specific EHS guidelines and to foster a proactive culture of safety in all aspects of their work.
References
-
U.S. Environmental Protection Agency. (n.d.). Guidance Manual for Hazardous Waste Incinerator Permits. Retrieved from [Link]
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Raman, G., & Joseph, J. (2009). Reductive Dechlorination of the Nitrogen Heterocyclic Herbicide Picloram. Applied and Environmental Microbiology, 75(23), 7482–7488. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
- Patents Google. (n.d.). Process for the incineration of chlorinated organic materials.
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
The Rationale Behind a Heightened State of Caution
The thienopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives being investigated for their potential as anticancer agents.[1][2] This inherent biological activity suggests that even minute exposures could have unintended physiological effects. Compounding this concern is the presence of a chloromethyl group, a potent alkylating agent.[3][4] Alkylating agents can covalently modify biological macromolecules like DNA, a mechanism that underlies the therapeutic effect of many chemotherapeutics but also confers significant genotoxic and carcinogenic risks.[5] Therefore, it is imperative to handle 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine not merely as an irritant, but as a potentially potent, genotoxic compound.
Core Principles of Protection: A Multi-Layered Defense
A robust safety protocol is not a single action but a system of overlapping safeguards. For a compound of this nature, our defense is built on three pillars: engineering controls, administrative controls, and, as the final and most personal line of defense, Personal Protective Equipment (PPE).
Engineering Controls are the first and most effective line of defense, designed to isolate the hazard from the operator. All handling of this compound in solid form or as a concentrated solution should be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE).[6]
Administrative Controls are the procedures and policies that dictate how work is to be performed safely. This includes mandatory training on the handling of potent compounds, restricted access to areas where the compound is used, and the development of detailed Standard Operating Procedures (SOPs) for every task involving the compound.[7]
Personal Protective Equipment (PPE) is the focus of this guide and represents the essential barrier between you and the chemical. The selection and correct use of PPE are critical for preventing dermal, ocular, and respiratory exposure.
Recommended Personal Protective Equipment Ensemble
The following table outlines the minimum recommended PPE for handling this compound. The guiding principle is to assume the compound is a potent skin and eye irritant, a respiratory sensitizer, and a potential genotoxin.
| Activity Level | Gloves | Gown/Lab Coat | Eye & Face Protection | Respiratory Protection |
| Low-Risk Operations (e.g., handling sealed containers, visual inspection) | Single pair of chemotherapy-rated nitrile gloves. | Standard laboratory coat. | Safety glasses with side shields. | Not generally required. |
| Medium-Risk Operations (e.g., weighing solids, preparing solutions in a ventilated enclosure) | Double pair of chemotherapy-rated nitrile gloves.[6] | Disposable, solid-front gown with tight-fitting cuffs. | Chemical splash goggles. | N95 or higher-rated respirator. |
| High-Risk Operations (e.g., handling powders outside of a primary containment device, cleaning up spills) | Double pair of chemotherapy-rated nitrile gloves. | Impermeable, disposable gown with tight-fitting cuffs. | Chemical splash goggles and a full-face shield.[7] | Powered Air-Purifying Respirator (PAPR).[6] |
Procedural Guidance: The Science of Safety in Practice
Meticulous attention to procedural detail is paramount. The following step-by-step workflows for donning and doffing PPE are designed to prevent cross-contamination and ensure the integrity of your protective ensemble.
Donning PPE: A Deliberate Sequence for Maximum Protection
Figure 1. Recommended sequence for donning PPE.
Doffing PPE: A Careful Retreat to Avoid Contamination
The removal of PPE is a critical juncture where exposure can occur if not performed correctly. The principle is to remove the most contaminated items first, turning them inside out as you do so.
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- 5. BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
